MUC5AC motif peptide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C63H104N16O26 |
|---|---|
分子量 |
1501.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C63H104N16O26/c1-26(2)42(70-52(93)38-15-10-18-76(38)60(101)36(25-82)68-51(92)37-14-11-20-78(37)62(103)48(33(9)88)75-56(97)43(28(4)83)69-41(89)22-64)61(102)77-19-12-16-39(77)53(94)72-47(32(8)87)58(99)74-45(30(6)85)55(96)67-35(24-81)50(91)71-46(31(7)86)57(98)73-44(29(5)84)54(95)66-34(23-80)49(90)65-27(3)59(100)79-21-13-17-40(79)63(104)105/h26-40,42-48,80-88H,10-25,64H2,1-9H3,(H,65,90)(H,66,95)(H,67,96)(H,68,92)(H,69,89)(H,70,93)(H,71,91)(H,72,94)(H,73,98)(H,74,99)(H,75,97)(H,104,105)/t27-,28+,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChIキー |
CUMMJFMZAPUHSK-MLXBAMCESA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Function of MUC5AC in Respiratory Mucus: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mucin 5AC (MUC5AC) is a primary gel-forming mucin in the respiratory tract, playing a dual role in both airway homeostasis and the pathophysiology of major respiratory diseases. In a healthy state, MUC5AC is a crucial component of the mucus layer, contributing to the viscoelastic properties necessary for effective mucociliary clearance of inhaled pathogens and particulates. However, its overexpression is a hallmark of chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis, leading to mucus hypersecretion, airway obstruction, and inflammation.[1][2][3][4] Understanding the molecular mechanisms governing MUC5AC's structure, regulation, and function is critical for the development of targeted therapeutics for muco-obstructive lung diseases. This guide provides a detailed overview of MUC5AC, summarizing quantitative data, outlining key experimental methodologies, and visualizing the core signaling pathways that regulate its expression.
MUC5AC: Structure and Physicochemical Properties
MUC5AC is a large, polymeric glycoprotein (B1211001) encoded by the MUC5AC gene on chromosome 11p15.5.[5] Its structure is fundamental to its function in forming the mucus gel.
-
Protein Backbone: The MUC5AC apomucin consists of a central region composed of variable number tandem repeats (VNTRs) rich in serine and threonine. This region serves as the scaffold for extensive O-glycosylation.[6][7]
-
Terminal Domains: The N- and C-terminal regions contain cysteine-rich domains similar to those in von Willebrand factor (vWF). These domains are essential for the disulfide bond-mediated polymerization of MUC5AC monomers into large, net-like oligomers that form the structural framework of mucus.[7][8]
-
O-Glycosylation: The dense "sugar coating" of O-linked glycans is critical to MUC5AC's function. These hydrophilic carbohydrate chains attract and retain water, forming the hydrated, gel-like structure of mucus.[6] The specific composition of these glycans, including sialylation and fucosylation, significantly influences the viscoelastic properties of the mucus. For instance, altered glycosylation in disease states can lead to the abnormally viscous mucus seen in asthma and COPD.[6][9]
Regulation of MUC5AC Expression
In healthy airways, MUC5AC is primarily expressed by goblet cells in the surface epithelium of the large airways.[3][10] Its expression is tightly regulated but can be dramatically upregulated by various stimuli, including allergens, pathogens, and cigarette smoke, through several key signaling pathways.
NF-κB Signaling Pathway
Pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and IL-17A are potent inducers of MUC5AC expression via the Nuclear Factor-kappa B (NF-κB) pathway.[1][11][12] Stimulation triggers the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα). This leads to the ubiquitination and degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate the MUC5AC promoter.[1][11][13]
IL-13/STAT6 Signaling Pathway
In type 2 inflammatory conditions like allergic asthma, Interleukin-13 (IL-13) is a key driver of MUC5AC production and goblet cell metaplasia.[9][14] IL-13 binds to its receptor on airway epithelial cells, activating the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 6 (STAT6) pathway. Phosphorylated STAT6 translocates to the nucleus, where it induces the expression of transcription factors like SAM-pointed domain-containing Ets-like factor (SPDEF), a master regulator of goblet cell differentiation and MUC5AC expression.[1][9][14]
Function of MUC5AC in Airway Health and Disease
MUC5AC's role is context-dependent, serving a protective function in healthy airways but contributing significantly to pathology when overexpressed.
-
Protective Role: In healthy individuals, MUC5AC contributes to the mucus gel that traps and removes inhaled particles, allergens, and pathogens via mucociliary clearance.[4][7] Studies in mice have shown that MUC5AC can be protective against certain viral infections, such as influenza, by acting as a decoy and preventing viral binding to epithelial cells.[15]
-
Pathogenic Role: Overproduction of MUC5AC is a central feature of chronic bronchitis, COPD, and severe asthma.[2][3][16]
-
Mucus Hypersecretion and Obstruction: The disproportionate increase in MUC5AC makes mucus more viscous and difficult to clear, leading to airway obstruction and mucus plugging, a major cause of morbidity and mortality.[3][14]
-
Impaired Clearance: Unlike MUC5B, which is considered essential for basal mucociliary clearance, high levels of MUC5AC can impair this process.[2][3] In asthma, MUC5AC has been observed to remain tethered to goblet cells after secretion, which severely compromises mucus transport.[9][14]
-
Inflammation: MUC5AC can actively promote inflammation. During viral infections, elevated MUC5AC levels are associated with increased inflammatory responses, higher viral loads, and greater symptom severity.[17]
-
Quantitative Analysis of MUC5AC Expression
The quantification of MUC5AC in various biological samples serves as a valuable biomarker for disease activity and progression.
| Condition | Sample Type | Method of Quantification | Key Finding | Reference(s) |
| Smoking | Tracheal Tissue | Automated Immunofluorescence | 18-fold higher MUC5AC levels in smokers compared to non-smokers. | [18][19] |
| Smoking | Bronchial Wash | Slot-Blot | Higher concentrations of soluble MUC5AC in smokers than never-smokers. | [2] |
| COPD | Induced Sputum | LC-MS/MS | MUC5AC concentration increases with COPD severity and is a biomarker for disease initiation and progression. | [3][20] |
| COPD (Viral Exacerbation) | Sputum | ELISA | MUC5AC levels significantly increase from baseline during rhinovirus-induced exacerbations. | |
| Asthma (Type 2 High) | Sputum | Not Specified | MUC5AC concentration is elevated while MUC5B is decreased, leading to a high MUC5AC/MUC5B ratio. | [9][14] |
| Mycoplasma pneumoniae pneumonia (Children) | Sputum, BALF | ELISA | Increased sputum MUC5AC is a predictive risk factor for requiring fiberoptic bronchoscopy. | [21] |
Experimental Protocols for MUC5AC Analysis
A variety of methods are employed to study MUC5AC expression and function. Below are protocols for commonly used techniques.
Quantification of MUC5AC in Sputum/BALF by ELISA
This method quantifies MUC5AC protein levels in airway liquid samples.
-
Plate Coating: Coat high-binding 96-well plates with a MUC5AC-specific capture antibody overnight at 4°C.
-
Washing & Blocking: Wash plates with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Prepare sputum or bronchoalveolar lavage fluid (BALF) samples, often involving a reduction and alkylation step to solubilize mucins. Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: After washing, add a biotinylated MUC5AC detection antibody and incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plates and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes in the dark.
-
Substrate Addition: After a final wash, add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate MUC5AC concentration based on the standard curve.[21]
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides highly specific and sensitive quantification of MUC5AC by targeting unique peptides derived from its protein backbone.
Protocol Outline:
-
Sample Preparation: Spontaneous or induced sputum is collected and processed. This involves homogenization and treatment with a reducing agent (e.g., DTT) to break disulfide bonds and solubilize the mucin polymers.[22]
-
Protein Digestion: The solubilized proteins are digested into smaller peptides using a protease, most commonly trypsin.[22]
-
LC Separation: The resulting peptide mixture is injected into a liquid chromatography system, where peptides are separated based on their physicochemical properties (e.g., hydrophobicity).
-
MS/MS Analysis: As peptides elute from the LC column, they are ionized and analyzed by a tandem mass spectrometer. The instrument isolates specific MUC5AC-derived peptides and fragments them to generate a characteristic spectrum, allowing for highly specific identification and quantification.[22]
Analysis of Tissue Expression by Immunohistochemistry (IHC)
IHC is used to visualize the location and extent of MUC5AC protein expression within airway tissue biopsies.
-
Tissue Preparation: Bronchial mucosal biopsies are fixed (e.g., in formalin), embedded in paraffin, and cut into thin sections.
-
Antigen Retrieval: Sections are treated to unmask the antigenic sites, often using heat-induced epitope retrieval.
-
Blocking: Non-specific antibody binding is blocked using serum from the same species as the secondary antibody.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for MUC5AC.
-
Secondary Antibody & Detection: After washing, a labeled secondary antibody that binds to the primary antibody is applied. The signal is visualized using a chromogenic substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.
-
Counterstaining & Microscopy: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and analyzed under a microscope to assess the localization (e.g., goblet cells) and intensity of MUC5AC staining.[2]
MUC5AC as a Therapeutic Target
The central role of MUC5AC in the pathophysiology of muco-obstructive diseases makes it an attractive target for therapeutic intervention.[1][16] Strategies being explored include:
-
Inhibition of MUC5AC Gene Expression: Targeting the upstream signaling pathways (e.g., EGFR, NF-κB, IL-13/STAT6) that drive MUC5AC transcription.[1][6][17]
-
Modulation of Mucin Secretion: Developing agents that can regulate the release of MUC5AC from goblet cells.
-
Mucolytic Agents: Designing novel drugs that can break down the structure of the MUC5AC-rich mucus gel to improve its clearance from the airways. Given the detrimental effects of MUC5AC overexpression, MUC5AC-specific therapies could be beneficial in diseases like asthma.[9]
Conclusion
MUC5AC is a critical macromolecular component of respiratory mucus, essential for airway defense in its normal state. However, its dysregulation and overexpression are key drivers of pathology in asthma and COPD, contributing directly to airway obstruction and inflammation. A thorough understanding of its complex biology, from gene regulation to protein structure and function, is paramount. The continued development of robust analytical methods to quantify MUC5AC and elucidate its signaling pathways will be instrumental in identifying novel therapeutic targets to combat chronic muco-obstructive lung diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Mucin 5AC - Wikipedia [en.wikipedia.org]
- 5. Central Role of Muc5ac Expression in Mucous Metaplasia and Its Regulation by Conserved 5′ Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Structure of the MUC5AC VWD3 assembly responsible for the formation of net-like mucin polymers | EMBO Reports [link.springer.com]
- 9. mdpi.com [mdpi.com]
- 10. Differential Regulation of MUC5AC/Muc5ac and hCLCA-1/mGob-5 Expression in Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The interaction between respiratory pathogens and mucus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of MUC5AC in Exacerbating Pulmonary Diseases Such as COPD and Asthma - Protein Information - |DLdevelop [dldevelop.com]
- 17. Airway mucins promote immunopathology in virus-exacerbated chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of increased MUC5AC expression in airway mucus of smoker using an automated image-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Airway mucin MUC5AC and MUC5B concentrations and the initiation and progression of chronic obstructive pulmonary disease: an analysis of the SPIROMICS cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The predictive value of MUC5AC levels in the sputum of children with Mycoplasma pneumoniae pneumonia treated with fiberbronchoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
The Double-Edged Sword: MUC5AC Glycosylation in Cancer Progression
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mucin 5AC (MUC5AC), a high-molecular-weight glycoprotein, is a critical component of the protective mucus layer in several epithelial tissues. Under normal physiological conditions, its heavily glycosylated structure provides a barrier against pathogens and physical damage. However, in the context of malignancy, the expression and glycosylation of MUC5AC are frequently altered, transforming it from a guardian into a key conspirator in cancer progression. This technical guide provides an in-depth exploration of the role of aberrant MUC5AC glycosylation in oncology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. Understanding the nuances of MUC5AC glycosylation is paramount for the development of novel diagnostics, prognostics, and targeted therapeutics in the fight against cancer.
Introduction: The Emerging Role of MUC5AC in Oncology
Mucins are a family of large, heavily glycosylated proteins that are key components of the mucus that lines epithelial surfaces.[1] MUC5AC, a secreted gel-forming mucin, is primarily produced by goblet cells in the respiratory and gastrointestinal tracts.[2] In healthy tissues, the extensive O-linked glycosylation of MUC5AC is essential for its protective functions.[1] However, a growing body of evidence indicates that both the overexpression and aberrant glycosylation of MUC5AC are hallmarks of various cancers, including pancreatic, lung, gastric, and ovarian cancers.[2][3] These changes contribute to multiple facets of cancer progression, including uncontrolled cell proliferation, invasion, metastasis, and chemoresistance.[4][5] This guide will delve into the molecular mechanisms underlying the role of MUC5AC glycosylation in cancer and provide practical information for researchers in the field.
Quantitative Insights: MUC5AC Expression and Glycosylation in Cancer
The differential expression and altered glycosylation of MUC5AC in cancerous versus normal tissues provide valuable quantitative data for cancer research and diagnostics. The following tables summarize key findings from various studies.
Table 1: MUC5AC Expression in Different Cancer Types
| Cancer Type | MUC5AC Expression in Tumor Tissue | MUC5AC Expression in Normal Tissue | Key Findings | Reference(s) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 71% of cases showed positive staining | 0% | MUC5AC is an early event in pre-cancerous lesions (PanIN). | [6] |
| Lung Adenocarcinoma | 7.6% - 27% (depending on subtype and EGFR mutation status) | Expressed in goblet cells of normal respiratory mucosa | Co-expression with sLex is associated with a higher probability of postoperative distant metastasis. | [2] |
| Gastric Cancer | Reduced expression in 38-42% of carcinomas | Expressed in superficial epithelium | Reduced expression is associated with poor prognosis and higher tumor stage. | [7] |
| Ovarian Mucinous Carcinoma | 46% | Absent | Can be used to differentiate ovarian mucinous tumors from other metastatic tumors. | [8] |
| Colorectal Cancer | Aberrantly expressed in adenomas and carcinomas | Absent | Expression increases with progression from adenoma to carcinoma. | [2] |
Table 2: Altered MUC5AC Glycosylation in Cancer
| Cancer Type | Alteration in MUC5AC Glycosylation | Functional Implication | Reference(s) |
| Pancreatic Cancer | Increased expression of Thomsen-Friedenreich antigen (T-antigen), fucose, and Lewis antigens (sLea/CA19-9). Aberrant N-glycosylation. | Promotes carcinogenesis and metastasis. | [2][4] |
| Lung Cancer | Increased sialylation, specifically the expression of sialyl-Lewis x (sLex). | Associated with increased metastasis and shorter overall survival. | [2][9] |
| Pancreatic Cystic Tumors | Increased binding of lectins such as Vicia villosa, Jacalin, and Wheat Germ Agglutinin (WGA). | WGA-MUC5AC can differentiate mucin-producing cystic tumors from benign lesions with 78% sensitivity and 80% specificity. | [4] |
Key Signaling Pathways Influenced by MUC5AC Glycosylation
Aberrant MUC5AC glycosylation is not a passive bystander in cancer; it actively modulates key signaling pathways that drive malignancy.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR pathway is a critical regulator of cell proliferation and survival.[1] Aberrant MUC5AC expression and glycosylation are frequently linked to the activation of this pathway.[1] Inflammatory stimuli can trigger EGFR signaling, leading to increased MUC5AC gene expression.[2]
Nuclear Factor-kappa B (NF-κB) Signaling
Inflammatory conditions within the tumor microenvironment can induce MUC5AC expression through the activation of the NF-κB signaling pathway.[1][10] Aberrantly glycosylated MUC5AC may, in turn, contribute to a pro-inflammatory feedback loop that sustains NF-κB activation.[1]
PI3K/Akt Signaling Pathway
In some cancers, such as gastric cancer, the presence of MUC5AC can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, thereby suppressing tumor growth.[11] Conversely, loss of MUC5AC can lead to increased Akt phosphorylation and enhanced tumorigenicity.[11]
The Functional Consequences of Aberrant MUC5AC Glycosylation
Metastasis and Cell Adhesion
Specific glycan structures on MUC5AC, such as sialyl-Lewis x (sLex) and sialyl-Lewis a (sLea), act as ligands for selectins on endothelial cells and platelets.[12][13] This interaction facilitates the adhesion of circulating tumor cells to the endothelium, a crucial step in the metastatic cascade.[13][14] The co-expression of MUC5AC and sLex in lung cancer patients is correlated with a higher probability of postoperative distant metastasis.[2]
Immune Evasion
The dense glycan shield of MUC5AC can mask tumor antigens, preventing their recognition by immune cells.[12] Truncated O-glycans, such as the Tn and sialyl-Tn (STn) antigens, which are often exposed on cancer-associated MUC5AC, can interact with inhibitory receptors on immune cells like macrophages and natural killer (NK) cells, leading to an immunosuppressive tumor microenvironment.[4][15]
Experimental Protocols for Studying MUC5AC Glycosylation
A variety of experimental techniques are employed to investigate the structure and function of MUC5AC glycans. Below are detailed methodologies for key experiments.
Immunohistochemical (IHC) Analysis of MUC5AC Expression
Objective: To visualize the expression and localization of MUC5AC in tissue samples.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against MUC5AC (e.g., clone CLH2 or 45M1)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Apply blocking buffer and incubate for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the primary MUC5AC antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Apply the biotinylated secondary antibody and incubate for 30 minutes.
-
Wash with PBS (3 x 5 minutes).
-
Apply streptavidin-HRP conjugate and incubate for 30 minutes.
-
-
Chromogen Development:
-
Wash with PBS (3 x 5 minutes).
-
Apply DAB substrate and monitor for color development (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Mass Spectrometry (MS) for MUC5AC O-Glycan Analysis
Objective: To release, purify, and characterize the O-glycan structures from MUC5AC.
Methodology: Reductive β-Elimination and LC-MS/MS
-
O-Glycan Release (Reductive β-Elimination):
-
Dissolve purified MUC5AC in a solution of 1 M sodium borohydride (B1222165) (NaBH₄) in 0.1 M sodium hydroxide (B78521) (NaOH).
-
Incubate at 45°C for 16-18 hours. This cleaves the O-glycans from serine/threonine residues and reduces the newly formed reducing end to an alditol.
-
-
Sample Cleanup:
-
Neutralize the reaction with acetic acid.
-
Remove salts and peptides using a cation exchange resin.
-
Further purify the released O-glycans using a graphitized carbon cartridge.
-
-
LC-MS/MS Analysis:
-
Separate the O-glycans using liquid chromatography (LC) with a porous graphitized carbon (PGC) column.
-
Analyze the eluted glycans using tandem mass spectrometry (MS/MS) to determine their mass and fragmentation patterns, allowing for structural elucidation.
-
Antibody-Lectin Sandwich Array
Objective: To simultaneously measure the levels of MUC5AC protein and its specific glycoforms in biological samples.[16]
Procedure:
-
Array Preparation:
-
Immobilize anti-MUC5AC antibodies onto a microarray slide.
-
-
Sample Incubation:
-
Incubate the biological sample (e.g., serum, cell lysate) on the antibody array to capture MUC5AC.
-
-
Lectin Probing:
-
Wash the array and then incubate with a panel of biotinylated lectins, each with a known carbohydrate-binding specificity.
-
-
Detection:
-
Detect the bound lectins using a fluorescently labeled streptavidin.
-
The fluorescence intensity at each spot corresponds to the abundance of a specific glycan structure on the captured MUC5AC.
-
Therapeutic Targeting of MUC5AC Glycosylation
The aberrant expression and glycosylation of MUC5AC on cancer cells make it an attractive target for therapeutic intervention.
Antibody-Based Therapies
Monoclonal antibodies that specifically recognize cancer-associated MUC5AC glycoforms are being developed.[7] For instance, the NPC-1C antibody targets an aberrantly glycosylated form of MUC5AC.[7] A phase II clinical trial evaluated NPC-1C in combination with chemotherapy for advanced pancreatic cancer.[3][17] While this particular trial did not show a survival benefit, it highlights the ongoing efforts to target MUC5AC.[3]
Cancer Vaccines
Vaccines targeting tumor-associated carbohydrate antigens (TACAs), such as the Tn and STn antigens found on MUC5AC, are another promising approach.[18] The goal is to stimulate the patient's immune system to recognize and eliminate cancer cells expressing these aberrant glycans.[18]
Conclusion and Future Directions
The aberrant glycosylation of MUC5AC is a critical factor in the progression of numerous cancers. Its involvement in key signaling pathways, metastasis, and immune evasion underscores its potential as a biomarker and a therapeutic target. The methodologies outlined in this guide provide a framework for researchers to further investigate the complex role of MUC5AC glycosylation in cancer. Future research should focus on elucidating the precise mechanisms by which specific MUC5AC glycoforms drive tumorigenesis, identifying novel therapeutic targets within the MUC5AC-related pathways, and developing more effective strategies to target this oncoprotein for clinical benefit. The sweet shield of MUC5AC in cancer is a formidable challenge, but with continued research, it can be turned into an Achilles' heel.
References
- 1. benchchem.com [benchchem.com]
- 2. Ramifications of secreted mucin MUC5AC in malignant journey: a holistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a MUC5AC Antibody (NPC-1C) Administered With Second-Line Gemcitabine and Nab-Paclitaxel on the Survival of Patients With Advanced Pancreatic Ductal Adenocarcinoma: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathobiological Implications of Mucin Glycans in Cancer: Sweet Poison and Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. MUC5AC Expression in Various Tumor Types and Nonneoplastic Tissue: A Tissue Microarray Study on 10 399 Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sialyl Lewis antigens: association with MUC5AC protein and correlation with post-operative recurrence of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mucin glycosylation is altered by pro-inflammatory signaling in pancreatic-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the Role of Sialylation in Cancer Metastasis, Immunity, and Therapeutic Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody-lectin sandwich arrays for biomarker and glycobiology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of a MUC5AC Antibody (NPC-1C) Administered With Second-Line Gemcitabine and Nab-Paclitaxel on the Survival of Patients With Advanced Pancreatic Ductal Adenocarcinoma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Sweet Warning: Mucin-Type O-Glycans in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
MUC5AC: An In-depth Technical Guide to its Role as a Biomarker in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) is a highly lethal malignancy characterized by late diagnosis and limited therapeutic options. The five-year survival rate remains dismally low, underscoring the urgent need for robust biomarkers for early detection, prognostic stratification, and therapeutic guidance.[1] Mucin 5AC (MUC5AC), a gel-forming glycoprotein, has emerged as a significant biomarker in this context. While absent in the normal pancreas, MUC5AC expression is initiated de novo in early precursor lesions, known as Pancreatic Intraepithelial Neoplasia (PanIN), and is highly prevalent in invasive carcinoma.[1][2][3] This guide provides a comprehensive technical overview of MUC5AC's utility as a biomarker, detailing its diagnostic and prognostic value, the molecular pathways it influences, and the experimental protocols for its detection.
MUC5AC in Pancreatic Cancer Diagnosis
MUC5AC's expression profile makes it a compelling candidate for a diagnostic biomarker. It is detectable in precancerous lesions and its expression increases with the progression of PanIN stages.[2][4][5] Studies have shown that MUC5AC can be detected in tissue, pancreatic juice, and serum, offering multiple avenues for diagnostic assays.
When used in combination with the established biomarker CA19-9, MUC5AC enhances diagnostic sensitivity for pancreatic cancer.[1][6] For instance, one study reported that combining serum MUC5AC with CA19-9 improved sensitivity for predicting recurrence to 79%, although with a specificity of 67%.[7][8][9] Another study noted that a combination of MUC5AC and cytology in EUS-FNA specimens increased diagnostic sensitivity for pancreatic cancer to 100% (from 65% with cytology alone) and accuracy to 91.1% (from 73.2%).[10]
Table 1: Diagnostic Performance of MUC5AC in Pancreatic Cancer
| Assay Type / Combination | Sample Type | Sensitivity | Specificity | Key Findings | Reference |
| MUC5AC (meta-analysis) | Tissue/Serum | 71% | 60% | Pooled data shows moderate sensitivity and specificity. | [6] |
| MUC5AC + Cytology | EUS-FNA | 100% | - | Significantly increased sensitivity compared to cytology alone (65%). | [10] |
| MUC5AC + CA19-9 | Serum | 84% | - | Combination improves sensitivity over either marker alone. | [1] |
| MUC5AC + CA19-9 | Serum | 79% | 67% | Enhanced sensitivity for predicting recurrence. | [7][8][9] |
| PAM4-based MUC5AC EIA | Serum | 82% | 95% | High specificity in detecting PDAC. | [1] |
| NPC-1C MUC5AC ELISA | Serum | ~80% | - | Detects a tumor-specific glycoform of MUC5AC. | [1][11] |
MUC5AC in Pancreatic Cancer Prognosis
Elevated preoperative serum MUC5AC (sMUC5AC) has been identified as an independent predictor of shorter progression-free survival (PFS) and overall survival (OS) in patients undergoing resection for PDAC.[7][9] Higher sMUC5AC levels are associated with aggressive tumor features, such as poor differentiation, margin positivity after surgery, and earlier recurrence.[7][8][12]
Table 2: Prognostic Value of Serum MUC5AC in Resected Pancreatic Cancer
| Patient Cohort | Parameter | Hazard Ratio (HR) | p-value | Finding | Reference |
| Resected PDAC (Univariate) | Progression-Free Survival (PFS) | 1.64 | 0.0006 | Higher sMUC5AC associated with shorter PFS. | [7][9] |
| Resected PDAC (Univariate) | Overall Survival (OS) | 1.6 | 0.005 | Higher sMUC5AC associated with shorter OS. | [7][9] |
| Resected PDAC (Multivariate) | Progression-Free Survival (PFS) | 1.52 | 0.0269 | sMUC5AC is an independent predictor of PFS. | [7] |
| Resected PDAC (Multivariate) | Overall Survival (OS) | 1.44 | 0.0459 | sMUC5AC is an independent predictor of OS. | [7] |
| Neoadjuvant Therapy (NAT) | Progression-Free Survival (PFS) | 49.2 | 0.002 | sMUC5AC is a strong predictor of PFS in the NAT setting. | [13] |
MUC5AC Signaling Pathways in Pancreatic Carcinogenesis
MUC5AC is not merely a marker but an active participant in pancreatic cancer pathogenesis. Its expression is driven by oncogenic signaling and, in turn, it modulates pathways that promote tumorigenesis, metastasis, and chemoresistance.
KRAS-EGFR Signaling Axis: The oncogenic KRAS mutation, present in over 90% of PDACs, is a primary driver of MUC5AC expression.[14] Oncogenic KRAS signaling requires a critical threshold of activity, which is maintained through an autocrine loop involving the Epidermal Growth Factor Receptor (EGFR).[14][15] KRAS upregulates EGFR and its ligands, creating a feed-forward loop that sustains downstream signaling through pathways like MEK/ERK.[15][16] This sustained signaling cascade leads to the activation of transcription factors (e.g., AP-1, Sp1) that bind to the MUC5AC promoter and drive its transcription.[3] Ablation of EGFR has been shown to almost completely block KRAS-induced pancreatic tumorigenesis, highlighting the critical dependency of KRAS on this pathway.[16]
Pro-Tumorigenic Downstream Effects: Once expressed, MUC5AC contributes to cancer progression through several mechanisms:
-
Integrin Signaling and Stemness: MUC5AC interacts with integrins, leading to the phosphorylation of STAT3. This in turn upregulates the transcription factor KLF4, which enriches the cancer stem cell (CSC) population and promotes self-renewal.[17][18]
-
Metastasis: MUC5AC can enhance the expression of matrix metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF), promoting invasion and angiogenesis.[1][17][18]
-
Evasion of Apoptosis: It has been shown to protect cancer cells from TRAIL-induced apoptosis, contributing to cell survival.[1][17]
Methodologies and Experimental Protocols
Accurate and reproducible detection of MUC5AC is critical for its clinical application. The primary methods include Immunohistochemistry (IHC) for tissue analysis and Enzyme-Linked Immunosorbent Assay (ELISA) for serum quantification.
General Workflow for MUC5AC Biomarker Analysis
Protocol 1: Serum MUC5AC ELISA
This protocol is a representative example based on commercially available kits cited in the literature.[7][8][9][19]
-
Reagent Preparation:
-
Prepare Human MUC5AC protein standards by performing serial dilutions as per the kit manufacturer's instructions (e.g., Novus Biologicals, Cat# NBP2-76703).
-
Prepare wash buffer and other reagents provided in the kit.
-
-
Assay Procedure:
-
Add 100 µL of diluted standards and patient serum samples into the appropriate wells of the MUC5AC antibody pre-coated 96-well plate. Run samples in triplicate.
-
Incubate the plate as per manufacturer's instructions (e.g., 2.5 hours at room temperature).
-
Wash the wells four times with ~300 µL of wash buffer.
-
Add 100 µL of Biotinylated Detection anti-human MUC5AC antibody to each well.
-
Incubate (e.g., 1 hour at room temperature).
-
Wash the wells as described previously.
-
Add 100 µL of HRP Conjugate working solution to each well.
-
Incubate (e.g., 45 minutes at room temperature).
-
Wash the wells as described previously.
-
Add 100 µL of Substrate Reagent to each well and incubate (e.g., 30 minutes at room temperature in the dark).
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of MUC5AC in the patient samples.
-
Protocol 2: MUC5AC Immunohistochemistry (IHC) on FFPE Tissue
This protocol is a generalized procedure based on methods described in multiple studies.[20][21][22]
-
Slide Preparation:
-
Cut 4-5 µm thick sections from Formalin-Fixed Paraffin-Embedded (FFPE) pancreatic tumor tissue blocks and mount on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval. A common method is to immerse slides in a citrate (B86180) buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.
-
Wash slides in a buffer solution (e.g., PBS or TBS).
-
Apply a protein block (e.g., normal goat serum) for 30-60 minutes to reduce non-specific binding.
-
Incubate sections with the primary antibody against MUC5AC (e.g., clones 45M1 or CLH2) at an optimized dilution overnight at 4°C.
-
Wash slides in buffer.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, with appropriate incubation times and washing steps in between.
-
Develop the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain the sections with hematoxylin.
-
-
Analysis and Scoring:
-
Dehydrate the slides, clear in xylene, and coverslip.
-
Examine slides under a microscope. MUC5AC staining is typically seen in the cytoplasm and/or at the apical membrane of ductal cells.[1][21]
-
A pathologist scores the staining based on intensity (e.g., 0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells. An H-score (combining intensity and percentage) can be calculated for semi-quantitative analysis.[23]
-
Therapeutic Implications and Future Directions
The integral role of MUC5AC in driving oncogenic pathways, particularly its connection to the KRAS-EGFR axis and cancer stemness, positions it as a potential therapeutic target.[17][18] Strategies could involve developing monoclonal antibodies to target MUC5AC-expressing cells for drug delivery or immunotherapy, or designing inhibitors to block its interaction with downstream partners like integrins.
Future research should focus on large-scale validation of serum MUC5AC assays to establish standardized thresholds for clinical decision-making.[12] Furthermore, exploring the specific aberrant glycoforms of MUC5AC unique to cancer cells may lead to the development of even more specific and sensitive diagnostic and therapeutic agents.[1][11]
Conclusion
MUC5AC is a highly promising biomarker for pancreatic cancer with demonstrated value in diagnosis and prognosis. Its de novo expression in early precursor lesions and its active role in key oncogenic signaling pathways underscore its clinical relevance. The continued refinement of detection methodologies and a deeper understanding of its biological functions will be crucial for integrating MUC5AC into routine clinical practice, ultimately aiming to improve outcomes for patients with this devastating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Aberrant expression of MUC5AC and MUC6 gastric mucins and sialyl Tn antigen in intraepithelial neoplasms of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MUC5AC mucin gene regulation in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. umb.edu.pl [umb.edu.pl]
- 5. umb.edu.pl [umb.edu.pl]
- 6. Quantitative assessment of the diagnostic role of mucin family members in pancreatic cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prognostic significance of serum MUC5AC in resected pancreatic ductal adenocarcinoma: initial insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Prognostic significance of serum MUC5AC in resected pancreatic ductal adenocarcinoma: initial insights [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Diagnostic value of mucins (MUC1, MUC2 and MUC5AC) expression profile in endoscopic ultrasound-guided fine-needle aspiration specimens of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a serum biomarker assay that differentiates tumor-associated MUC5AC (NPC-1C ANTIGEN) from normal MUC5AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rarecancernews.com [rarecancernews.com]
- 13. Serum MUC5AC Predicts Recurrence in Pancreatic Ductal Adenocarcinoma Patients on Neoadjuvant Chemotherapy[v1] | Preprints.org [preprints.org]
- 14. Oncogenic KRAS and the EGFR loop in pancreatic carcinogenesis—A connection to licensing nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KRAS above and beyond – EGFR in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EGF Receptor is Required for KRAS-induced Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Secretory mucin 5AC promotes neoplastic progression by augmenting KLF4-mediated pancreatic cancer cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploiting the MUC5AC Antigen for Noninvasive Identification of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. ascopubs.org [ascopubs.org]
- 22. Mucin 5AC expression is common but unrelated to tumor progression in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
MUC5AC Peptide Interaction with Bacterial Adhesins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the MUC5AC mucin and bacterial adhesins from key pathogenic bacteria: Helicobacter pylori, Pseudomonas aeruginosa, and Staphylococcus aureus. The guide details the specific adhesins, their MUC5AC glycan targets, quantitative binding data, and the downstream signaling pathways involved. Furthermore, it offers detailed experimental protocols for studying these interactions in a laboratory setting.
Introduction to MUC5AC and Bacterial Adhesion
MUC5AC is a major gel-forming mucin expressed by goblet cells in the respiratory tract and stomach lining [cite 17]. Its heavily glycosylated structure provides a crucial protective barrier at mucosal surfaces. However, this glycan-rich environment also presents a binding site for various pathogenic bacteria, initiating colonization and infection. Bacterial surface molecules, known as adhesins, mediate this binding by recognizing specific carbohydrate structures on MUC5AC [cite 5]. Understanding these initial adhesion events is critical for developing novel therapeutic strategies to combat bacterial infections.
Key Bacterial Interactions with MUC5AC
This section details the specific interactions of MUC5AC with adhesins from Helicobacter pylori, Pseudomonas aeruginosa, and Staphylococcus aureus.
Helicobacter pylori
H. pylori is a Gram-negative bacterium that colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer. Its ability to adhere to the gastric mucosa, rich in MUC5AC, is a critical step in its pathogenesis.
Adhesins and MUC5AC Glycan Targets:
-
Blood group antigen-binding adhesin (BabA): This adhesin binds to fucosylated histo-blood group antigens, particularly the Lewis b (Leb) antigen, which is expressed on MUC5AC [cite 10, 14, 21]. The interaction between BabA and Leb is crucial for the initial attachment of H. pylori to the gastric epithelium [cite 14].
-
Sialic acid-binding adhesin (SabA): SabA recognizes sialylated glycans, such as sialyl-Lewis x (sLex) and sialyl-Lewis a (sLea) [cite 7, 10, 14]. The expression of these sialylated structures is often upregulated during inflammation, providing more binding sites for SabA and contributing to the persistence of the infection [cite 10].
-
LacdiNAc-binding adhesin (LabA): This adhesin has been shown to bind to the N,N'-diacetyllactosamine (LacdiNAc) structure, which is also present on MUC5AC [cite 5].
Pseudomonas aeruginosa
P. aeruginosa is a Gram-negative opportunistic pathogen that causes a wide range of infections, particularly in immunocompromised individuals and those with cystic fibrosis. It is known to adhere to respiratory mucins, including MUC5AC.
Adhesins and MUC5AC Glycan Targets:
The specific adhesins of P. aeruginosa that directly bind to MUC5AC are less well-characterized than those of H. pylori. However, it is established that the interaction is mediated by the recognition of glycan structures on MUC5AC [cite 10, 17]. Studies have shown that P. aeruginosa can bind to various glycans, including N-linked glycans and glycosaminoglycans [cite 10]. The binding appears to be multifactorial and may involve several lectin-like adhesins.
Staphylococcus aureus
S. aureus is a Gram-positive bacterium responsible for a variety of infections, from skin and soft tissue infections to more severe conditions like pneumonia and sepsis. It colonizes the nasopharynx, where MUC5AC is a prominent mucin.
Adhesins and MUC5AC Glycan Targets:
Similar to P. aeruginosa, the specific S. aureus adhesins that bind to MUC5AC are not fully elucidated. However, research indicates that surface proteins of S. aureus interact with the carbohydrate moieties of nasal mucins [cite 30]. The serine-rich adhesin for platelets (SraP) has been shown to bind to sialylated receptors, suggesting a potential role in MUC5AC interaction [cite 34].
Quantitative Analysis of MUC5AC-Adhesin Interactions
The affinity and kinetics of the binding between bacterial adhesins and MUC5AC can be quantified using various biophysical techniques. This data is crucial for understanding the strength and stability of these interactions and for the development of adhesion inhibitors.
| Bacterium | Adhesin | MUC5AC Ligand | Method | Affinity Constant (Ka) | Dissociation Constant (Kd) | Reference |
| Helicobacter pylori | BabA | Lewis b (Leb) | Not Specified | ~1 x 1010 M-1 | Not Reported | [1] |
| Helicobacter pylori | SabA | sialyl-Lewis x (sLex) | Radioimmunoassay (RIA) | 1 x 108 M-1 | Not Reported | [2][3] |
| Pseudomonas aeruginosa | Not Specified | N-linked glycans | Glycan Array | Not Reported | Not Reported | [4] |
| Staphylococcus aureus | Not Specified | Carbohydrate moieties | Solid-phase assay | Not Reported | Not Reported | [5] |
Note: Quantitative binding data for many of these interactions are still limited in the publicly available literature.
Signaling Pathways Induced by MUC5AC-Bacterial Interaction
The binding of bacterial adhesins to MUC5AC can trigger intracellular signaling cascades in the host epithelial cells, often leading to an upregulation of MUC5AC production, which can exacerbate the infection.
Pseudomonas aeruginosa-Induced MUC5AC Upregulation
P. aeruginosa products, including lipopolysaccharide (LPS), can induce MUC5AC expression through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway [cite 1, 2, 3]. This involves the phosphorylation of EGFR and the subsequent activation of the downstream Mitogen-Activated Protein Kinase (MAPK) cascade [cite 1, 3]. Another pathway involves the activation of Protein Kinase C (PKC), which leads to the production of reactive oxygen species (ROS) via NADPH oxidase. These ROS then trigger the release of Transforming Growth Factor-alpha (TGF-α), which in turn activates EGFR and upregulates MUC5AC expression [cite 25].
References
- 1. Surface Proteins of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helicobacter pylori SabA Adhesin in Persistent Infection and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of the Glycan-Binding Profile of Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus binding to human nasal mucin - PMC [pmc.ncbi.nlm.nih.gov]
Differential Expression of MUC5AC in Healthy vs. Diseased Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a major gel-forming glycoprotein (B1211001) that is a primary component of the mucus layer in several organ systems.[1] In healthy tissues, MUC5AC plays a crucial protective role, trapping inhaled particles and pathogens in the respiratory tract and shielding the gastric epithelium from chemical damage.[2] However, its expression is often significantly altered in various disease states, including chronic inflammatory diseases and cancer. This dysregulation can contribute to disease pathophysiology, making MUC5AC a critical subject of investigation and a potential biomarker and therapeutic target. This guide provides an in-depth overview of MUC5AC's differential expression, the signaling pathways governing its regulation, and detailed protocols for its quantification.
MUC5AC Expression in Healthy Tissue
Under physiological conditions, MUC5AC expression is highly specific. It is normally found in the mucus-producing cells of a few key epithelial tissues.[3] A comprehensive analysis of normal human tissues confirms its selective expression in the stomach, respiratory epithelium, endocervix, and gallbladder.[4] In the human airways, MUC5AC is one of the two predominant gel-forming mucins, along with MUC5B, and is essential for establishing the viscoelastic properties of mucus required for effective mucociliary clearance.[5][6]
| Tissue | Cellular Localization | Expression Level |
| Stomach | Surface mucous cells | High |
| Respiratory Tract | Goblet cells in the superficial epithelium | Moderate to High |
| Endocervix | Epithelial cells | Moderate |
| Gallbladder | Epithelial cells | Low to Moderate |
Table 1: Summary of MUC5AC Protein Expression in Healthy Human Tissues.[4]
MUC5AC Expression in Diseased Tissue
The expression of MUC5AC is frequently and dramatically altered in pathological conditions. Overexpression is a hallmark of numerous muco-obstructive airway diseases and various cancers, while its absence can be characteristic of other tumor types.[3][7]
Upregulation in Disease
In chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis, the overproduction of mucins, including MUC5AC, is a central feature.[7][8] This hypersecretion contributes to the formation of mucus plugs that obstruct airways.[6] Studies have shown that smokers with COPD have higher MUC5AC expression in airway goblet cells compared to healthy non-smokers, and this elevated expression is associated with chronic bronchitis, emphysema, and the progression of airflow limitation.[9]
In oncology, MUC5AC is aberrantly expressed in a wide range of cancers, often in tissues where it is normally absent.[3] A large-scale tissue microarray study analyzing 10,399 samples across 111 different tumor types found that 40% of tumor entities showed at least weak MUC5AC positivity.[10] This aberrant expression can have diagnostic utility in distinguishing tumor types and subtypes.[3][10]
Downregulation or Absence in Disease
Conversely, the absence of MUC5AC expression is characteristic of several other malignancies. This lack of expression can be a useful negative marker in diagnostic panels.[3][10]
| Disease Category | Specific Disease | MUC5AC Expression Status | Percentage of Positive Cases (%)[3][10] |
| Cancer | Esophageal Adenocarcinoma | Upregulated | 72% |
| Ductal Adenocarcinoma of the Pancreas | Upregulated | 64% | |
| Colon Adenoma | Upregulated | 62% | |
| Mucinous Carcinoma of the Ovary | Upregulated | 46% | |
| Diffuse Gastric Adenocarcinoma | Upregulated | 44% | |
| Bronchioloalveolar Carcinoma | Upregulated | 33% | |
| Breast Cancer | Absent/Low | 2% | |
| Prostate Cancer | Absent/Low | 2% | |
| Soft Tissue Tumors | Absent | 0.1% | |
| Clear Cell Renal Cell Carcinoma | Absent | 0% | |
| Papillary Thyroid Carcinoma | Absent | 0% | |
| Small Cell Carcinoma of the Lung | Absent | 0% | |
| Respiratory Disease | Chronic Obstructive Pulmonary Disease (COPD) | Upregulated | N/A |
| Asthma | Upregulated | N/A | |
| Cystic Fibrosis | Upregulated | N/A |
Table 2: Differential Expression of MUC5AC in Various Diseases.
Signaling Pathways Regulating MUC5AC Expression
The expression of MUC5AC is tightly controlled by a complex network of signaling pathways. Cytokines, growth factors, and other inflammatory mediators can trigger these cascades, leading to changes in MUC5AC transcription.
Pro-inflammatory Induction (NF-κB Pathway)
Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-17A are potent inducers of MUC5AC expression, particularly in airway epithelial cells.[7][8] These cytokines activate the classical NF-κB signaling pathway. This involves the phosphorylation of IκB proteins, which releases the NF-κB p50/p65 heterodimer to translocate into the nucleus, bind to specific κB sites on the MUC5AC promoter, and drive its transcription.[7][8]
Caption: NF-κB pathway inducing MUC5AC expression.
Complex Regulation (Notch and EGFR Pathways)
Notch signaling adds another layer of complexity to MUC5AC regulation. In some contexts, Notch signaling can directly downregulate MUC5AC.[5] Activation of the Notch receptor leads to the release of the Notch intracellular domain (NICD), which moves to the nucleus. There, it activates the transcription factor RBP-J, leading to the expression of Hes1. Hes1 can then bind to the MUC5AC promoter and repress its transcription.[5]
Furthermore, a bidirectional circuit exists between the Notch and Epidermal Growth Factor Receptor (EGFR) pathways. EGFR activation can stimulate NICD generation, while Notch signaling can, in turn, induce EGFR phosphorylation, creating a feedback loop that fine-tunes MUC5AC expression.[11]
Caption: Interplay of Notch and EGFR pathways in MUC5AC regulation.
Experimental Protocols
Accurate quantification of MUC5AC expression is fundamental to research and development. The following section details standard protocols for the most common experimental techniques.
Immunohistochemistry (IHC)
IHC is used to visualize MUC5AC protein expression and localization within formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 10 minutes each).[12]
-
Immerse slides in 100% ethanol (B145695) (2 changes, 10 minutes each).[12]
-
Sequentially immerse slides in 95%, 70%, and 50% ethanol for 5 minutes each.[12]
-
Rinse with deionized water.[13]
-
-
Antigen Retrieval:
-
Blocking:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 5-15 minutes.[12][14]
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Apply a protein block (e.g., 10% normal goat serum) and incubate for at least 1 hour at room temperature to prevent non-specific antibody binding.[12][13]
-
-
Antibody Incubation:
-
Incubate sections with the primary antibody against MUC5AC (e.g., clone 45M1) diluted in blocking buffer. Incubation is typically for 30-60 minutes at room temperature or overnight at 4°C.[13][14]
-
Wash slides three times with wash buffer.
-
Apply a biotinylated or polymer-based secondary antibody and incubate for 20-60 minutes at room temperature.[12][14]
-
Wash slides three times with wash buffer.
-
-
Detection and Visualization:
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.[12]
-
"Blue" the hematoxylin in a bluing solution or running tap water.[13]
-
Dehydrate the slides through a graded ethanol series and xylene.[12]
-
Coverslip with a permanent mounting medium.[12]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay for quantifying MUC5AC protein levels in biological fluids like serum, plasma, or cell culture supernatants.[15][16]
Protocol (Sandwich ELISA):
-
Preparation: Bring all reagents, samples, and standards to room temperature.[15][16] Reconstitute standards to create a dilution series for the standard curve.[16]
-
Assay Procedure:
-
Add 100 µL of standard or sample to each well of the MUC5AC antibody-pre-coated microplate.[15][16]
-
Aspirate the liquid from each well.
-
Add 100 µL of a biotin-conjugated detection antibody specific for MUC5AC. Incubate for 1 hour at 37°C.[15][17]
-
Aspirate and wash the wells 3 times with ~350 µL of 1x wash buffer per well.[12][15]
-
Add 100 µL of Avidin-HRP conjugate to each well. Incubate for 30 minutes to 1 hour at 37°C.[15][18]
-
Aspirate and wash the wells 5 times with wash buffer.[15][16]
-
Add 90 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.[15][16]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[15][16]
-
-
Data Analysis:
-
Immediately read the optical density (OD) at 450 nm using a microplate reader.[16]
-
Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration.
-
Calculate the MUC5AC concentration in the samples by interpolating their absorbance values from the standard curve.[12]
-
Western Blotting
Due to the very large size and heavy glycosylation of MUC5AC, standard SDS-PAGE is often inadequate. Agarose (B213101) gel electrophoresis followed by Western blotting is the preferred method.[1][19]
Protocol (Agarose Gel Electrophoresis):
-
Sample Preparation:
-
Agarose Gel Electrophoresis:
-
Prepare a 1-1.2% agarose gel in 1x TAE buffer containing 0.1% SDS.[19]
-
Add loading dye to the protein samples. Unlike SDS-PAGE, boiling samples may not be necessary and can destroy some MUC5AC epitopes.[1]
-
Load samples into the wells of the agarose gel using positive displacement pipettes.[19]
-
Run the gel until the dye front has migrated an appropriate distance.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. A vacuum blotting apparatus is often used for large proteins and can take several hours.[19]
-
-
Immunodetection:
-
Block the membrane for at least 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 3-5% non-fat milk or BSA in TBS-T).[1][19]
-
Incubate the membrane with the primary MUC5AC antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times with TBS-T.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Visualization:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify MUC5AC mRNA levels, providing insight into its transcriptional regulation.
Protocol:
-
RNA Extraction:
-
Extract total RNA from tissue or cell samples using a commercial kit or a Trizol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 0.5-1.0 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a final volume of 20-25 µL. This typically includes: cDNA template, forward and reverse primers for MUC5AC (e.g., Forward: 5'-CCACTGGTTCTATGGCAACACC-3', Reverse: 5'-GCCGAAGTCCAGGCTGTGCG-3'), and a qPCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and a fluorescent dye like SYBR Green).[20][21]
-
Use a housekeeping gene (e.g., GAPDH) as an internal control for normalization.[20]
-
-
Thermal Cycling:
-
Perform the reaction in a real-time PCR system with a typical program:
-
Include a melting curve analysis at the end to verify the specificity of the amplified product.[20]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MUC5AC and the housekeeping gene.
-
Calculate the relative expression of MUC5AC mRNA using the comparative Ct (ΔΔCt) method.
-
Visualized Experimental Workflow
The selection of an experimental method depends on the specific research question, whether it pertains to protein localization, quantification in fluids, total protein levels, or gene expression.
Caption: General experimental workflow for MUC5AC analysis.
Conclusion
MUC5AC is a dynamically regulated glycoprotein whose expression is highly context-dependent. While it serves a protective function in healthy tissues, its dysregulation is a key feature of many inflammatory diseases and cancers. Understanding its differential expression and the underlying signaling pathways is crucial for developing novel diagnostics and targeted therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately measure and interpret the role of MUC5AC in both health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. MUC5AC antibody (30408-1-AP) | Proteintech [ptglab.com]
- 3. MUC5AC Expression in Various Tumor Types and Nonneoplastic Tissue: A Tissue Microarray Study on 10 399 Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue expression of MUC5AC - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. karger.com [karger.com]
- 6. atsjournals.org [atsjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MUC5AC Expression in Various Tumor Types and Nonneoplastic Tissue: A Tissue Microarray Study on 10 399 Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. biocare.net [biocare.net]
- 14. genomeme.ca [genomeme.ca]
- 15. MUC5AC ELISA kit [antibodies-online.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. Human MUC5AC(Mucin 5 Subtype AC) ELISA Kit - Elabscience® [elabscience.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. Video: Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins [jove.com]
- 20. Quercetin Increases MUC2 and MUC5AC Gene Expression and Secretion in Intestinal Goblet Cell-Like LS174T via PLC/PKCα/ERK1-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. origeneresource2.s3.us-east-2.amazonaws.com [origeneresource2.s3.us-east-2.amazonaws.com]
MUC5AC Gene Regulation: A Technical Guide for Researchers
An In-depth Analysis of the Transcriptional Control of a Key Airway Mucin
Introduction
Mucin 5AC (MUC5AC) is a major gel-forming mucin secreted by goblet cells in the respiratory tract epithelium. Under normal physiological conditions, MUC5AC is a key component of the mucus layer, which serves as a primary defense mechanism by trapping and clearing inhaled particulates and pathogens. However, the overexpression of the MUC5AC gene is a hallmark of numerous respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis, leading to mucus hypersecretion, airway obstruction, and a decline in lung function.[1][2] A thorough understanding of the molecular mechanisms governing MUC5AC gene expression is therefore critical for the development of novel therapeutic strategies targeting mucus-related pathologies.
This technical guide provides a comprehensive overview of the key signaling pathways and transcription factors that regulate MUC5AC gene expression. It is intended for researchers, scientists, and drug development professionals actively working in the fields of respiratory biology, immunology, and pharmacology.
Core Signaling Pathways and Transcription Factors
The regulation of MUC5AC transcription is a complex process involving the interplay of multiple signaling cascades and transcription factors that converge on the MUC5AC promoter. The primary regulatory inputs include environmental stimuli, inflammatory cytokines, and growth factors, which activate intracellular signaling pathways to modulate the activity of key transcription factors.
The EGFR-MAPK-SP1 Axis
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a central regulator of MUC5AC expression.[3][4] Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), triggers a downstream cascade involving the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][5] This cascade, which includes kinases like MEK and ERK1/2, ultimately leads to the activation of the transcription factor Specificity Protein 1 (SP1).[3][4][6] Activated SP1 then binds to specific sites on the MUC5AC promoter, driving gene transcription.[7][8] Stimuli such as cigarette smoke have been shown to induce MUC5AC expression through this pathway.[9][10][11]
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of the inflammatory response and plays a significant role in MUC5AC upregulation.[1][2][12] Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and IL-17A are potent inducers of MUC5AC expression through the activation of NF-κB.[1][2][12] In its inactive state, NF-κB is sequestered in the cytoplasm by Inhibitor of kappa B (IκB). Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB (typically the p50/p65 heterodimer).[1][13] Freed NF-κB then translocates to the nucleus, where it binds to a specific site in the distal region of the MUC5AC promoter, thereby activating transcription.[1][2]
The STAT6 Signaling Pathway
The Signal Transducer and Activator of Transcription 6 (STAT6) pathway is central to T-helper type 2 (Th2) inflammatory responses, which are characteristic of allergic asthma. The Th2 cytokine Interleukin-13 (IL-13) is a potent inducer of MUC5AC expression, and this effect is largely dependent on STAT6.[14][15][16] IL-13 binding to its receptor leads to the phosphorylation and activation of STAT6.[17] Activated STAT6 dimerizes and translocates to the nucleus, where it binds to the MUC5AC promoter and induces the expression of downstream effectors like SPDEF (SAM Pointed Domain Containing Ets Transcription Factor), which further drives mucus production.[16][18][19]
The TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway has a more complex, often context-dependent role in MUC5AC regulation. While some studies suggest a negative regulatory role, others have shown that the TGF-β/SMAD4 pathway can potentiate MUC5AC transcription, particularly in cooperation with SP1.[2][9][20][21] Upon TGF-β binding to its receptor, receptor-regulated SMADs (R-SMADs) are phosphorylated. These then form a complex with the common-mediator SMAD4, which translocates to the nucleus to regulate target gene expression.[22] The interaction between SMAD4 and SP1 appears to be a crucial node for integrating these signals at the MUC5AC promoter.[9][20][21] Conversely, TGF-β1 signaling can also suppress MUC5AC expression by recruiting HDAC2 and reducing NF-κB activity.[10][23]
Quantitative Data on MUC5AC Regulation
The following tables summarize quantitative data from various studies on the induction and inhibition of MUC5AC expression.
Table 1: Induction of MUC5AC Expression
| Inducer | Cell Type | Fold Change (mRNA) | Fold Change (Promoter Activity) | Reference |
| PMA (100 nM) | T84 | ~25-fold | Not Reported | [24] |
| IL-1β | HBE1 | Not Reported | ~3-5-fold | [12] |
| IL-17A | HBE1 | Not Reported | ~3-5-fold | [12] |
| IL-13 | 16HBE | Not Reported | ~3.1-fold decrease with STAT6 knockdown | [17] |
| PMA (10 ng/mL) | NCI-H292 | ~2.8-fold | Not Reported | [25] |
Table 2: Inhibition of MUC5AC Expression
| Inhibitor | Stimulant | Cell Type | Effect | Reference |
| Artesunate (1-20 µM) | PMA | NCI-H292 | Dose-dependent inhibition of MUC5AC protein production | [25] |
| Emodin | EGF | NCI-H292 | Blocks MUC5AC mRNA and protein expression | [3][26][27][28] |
| Tilianin | EGF | NCI-H292 | Inhibits MUC5AC expression | [6] |
| Heparin | PMA | HBE16 | Dose-dependent inhibition of MUC5AC protein | [29] |
| TGF-β1 | - | NCI-H292 | Suppresses NF-κB-mediated MUC5AC expression | [10][23] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of MUC5AC gene regulation. Below are summarized protocols for key experimental techniques.
Quantitative Real-Time PCR (qRT-PCR) for MUC5AC mRNA
This protocol is used to quantify the relative expression levels of MUC5AC mRNA.
Protocol Steps:
-
RNA Isolation: Extract total RNA from cultured cells (e.g., NCI-H292, A549) using a commercial kit (e.g., Qiagen RNeasy Kit) according to the manufacturer's instructions.[30]
-
Genomic DNA Elimination: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[7][30]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers specific for MUC5AC, and the cDNA template.[30]
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR system with a typical cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[30]
-
Data Analysis: Calculate the relative fold change in MUC5AC gene expression using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH).[30]
MUC5AC Primer Sequences (Example):
-
Forward: 5'-TCCGGCCTCATCTTCTCC-3'
-
Reverse: 5'-ACTTGGGCTTCCTCGTTG-3'
Western Blotting for MUC5AC Protein
This technique is used to detect and quantify MUC5AC protein levels in cell or tissue lysates. Special considerations are needed due to the large size and heavy glycosylation of MUC5AC.
Protocol Steps:
-
Sample Preparation:
-
Agarose (B213101) Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the agarose gel to a nitrocellulose membrane.[21]
-
-
Immunodetection:
-
Block the membrane with 3% milk in PBS to prevent non-specific antibody binding.[4]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for MUC5AC (e.g., 45M1 mouse monoclonal).[21][25]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4][25]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Luciferase Reporter Assay for MUC5AC Promoter Activity
This assay measures the transcriptional activity of the MUC5AC promoter in response to various stimuli.
Protocol Steps:
-
Construct Reporter Vector: Clone the desired length of the human MUC5AC gene promoter region into a luciferase reporter vector (e.g., pGL3-Enhancer).[11] Site-directed mutagenesis can be used to investigate the role of specific transcription factor binding sites.[11]
-
Cell Transfection: Co-transfect the MUC5AC promoter-luciferase construct and a control plasmid (e.g., expressing Renilla luciferase for normalization) into the chosen cell line (e.g., A549, NCI-H292).
-
Cell Treatment: After transfection, treat the cells with the desired stimuli (e.g., cytokines, growth factors, inhibitors).
-
Cell Lysis: Wash the cells with PBS and lyse them using a specific lysis buffer.[31]
-
Luminescence Measurement:
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[32]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the in vivo binding of specific transcription factors (e.g., NF-κB, SP1, STAT6) to the MUC5AC promoter.
Protocol Steps:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[33]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) using sonication.[33][34]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples and from an input control (a sample of the initial sheared chromatin).
-
Analysis by qPCR: Use qPCR with primers designed to amplify specific regions of the MUC5AC promoter to quantify the amount of precipitated DNA.[35][36] Enrichment is calculated relative to the input and the IgG control.
Conclusion
The regulation of the MUC5AC gene is a tightly controlled process orchestrated by a network of signaling pathways and transcription factors. The EGFR-MAPK-SP1, NF-κB, and STAT6 pathways are major positive regulators, often activated by pro-inflammatory and growth-promoting stimuli prevalent in diseased airways. The TGF-β/SMAD pathway adds another layer of complexity with its dual regulatory potential. A detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is paramount for identifying and validating novel therapeutic targets aimed at mitigating mucus hypersecretion in chronic respiratory diseases. The continued investigation into the intricate transcriptional control of MUC5AC holds significant promise for the development of more effective and targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Transcriptional activation of the murine Muc5ac mucin gene in epithelial cancer cells by TGF-beta/Smad4 signalling pathway is potentiated by Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins [jove.com]
- 5. Transforming Growth Factor β Inhibits MUC5AC Expression by Smad3/HDAC2 Complex Formation and NF-κB Deacetylation at K310 in NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tilianin Inhibits MUC5AC Expression Mediated Via Down-Regulation of EGFR-MEK-ERK-Sp1 Signaling Pathway in NCI-H292 Human Airway Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptional activation of the murine Muc5ac mucin gene in epithelial cancer cells by TGF-beta/Smad4 signalling pathway is potentiated by Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Construction of luciferase reporter gene vector for human MUC5AC gene promoter and analysis of its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of IKK/IkBα/NF-kB p65 Signaling into the Regulative Effect of Engeletin on MUC5AC Mucin Gene Expression in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Interleukin-13 induces mucin 5AC production involving STAT6/SPDEF in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lyn regulates mucus secretion and MUC5AC via the STAT6 signaling pathway during allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of mRNA Using Real-Time RT-PCR | Society for Mucosal Immunology [socmucimm.org]
- 19. chinbullbotany.com [chinbullbotany.com]
- 20. portlandpress.com [portlandpress.com]
- 21. Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 28. researchgate.net [researchgate.net]
- 29. Regulation of PMA-induced MUC5AC expression by heparin in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantitative real-time PCR of mRNA [protocols.io]
- 31. med.emory.edu [med.emory.edu]
- 32. assaygenie.com [assaygenie.com]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. bosterbio.com [bosterbio.com]
- 35. assets.fishersci.com [assets.fishersci.com]
- 36. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
MUC5AC Isoforms and Their Biological Significance: A Technical Guide for Researchers
Introduction
Mucin 5AC (MUC5AC) is a major gel-forming glycoprotein (B1211001) that is a primary structural component of mucus in the respiratory and gastrointestinal tracts.[1][2] In its physiological role, MUC5AC is crucial for mucosal defense, protecting epithelial surfaces from chemical damage and infection by trapping inhaled pathogens and particulates, which are then cleared by processes like mucociliary transport.[2] While essential for homeostasis, the dysregulation of MUC5AC—specifically its overexpression and the expression of aberrant isoforms—is a hallmark of numerous pathologies.
In chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, MUC5AC hypersecretion contributes significantly to airway obstruction and morbidity.[3] In oncology, particularly in adenocarcinomas of the pancreas, stomach, and ovaries, MUC5AC is often aberrantly expressed and has been implicated in carcinogenesis and chemoresistance.[4][5][6]
The term "isoform" in the context of MUC5AC is multifaceted, encompassing genetic variants arising from polymorphisms, distinct post-translational glycoforms, and, to a lesser extent, alternatively spliced variants.[5][7][8] Understanding the diversity of these isoforms and their specific biological roles is critical for developing targeted diagnostics and therapeutics. This technical guide provides an in-depth overview of MUC5AC isoforms, their biological significance, the signaling pathways that regulate their expression, and key experimental methodologies for their study.
MUC5AC Isoform Diversity
The complexity of MUC5AC arises from variation at the genetic, transcriptional, and post-translational levels. These variations give rise to distinct isoforms with potentially different functional properties.
Genetic Polymorphisms
The MUC5AC gene is highly polymorphic, primarily due to variations in the number of tandem repeats (VNTRs) and cysteine-rich domains (CysD) within its central exon.[6][7] This structural variation results in different protein lengths and compositions. Recent long-read sequencing has classified MUC5AC alleles into three primary haplogroups (H1, H2, H3), each encoding proteins of substantially different sizes.[9] This genetic diversity may influence the biophysical properties of the resulting mucin polymers and has been linked to differential susceptibility to respiratory diseases.[10]
Table 1: Major MUC5AC Genetic Variants (Haplogroups)
| Haplogroup | Predicted Protein Size (amino acids) | Key Structural Features | Associated Findings |
|---|---|---|---|
| H1 | ~5,654 | Standard protein length. | Associated with eQTLs that increase MUC5AC expression and decrease lung function.[9][10] |
| H2 | ~5,742 | Slightly larger protein variant. | Signatures of positive selection observed in East Asian populations.[9][10] |
| H3 | ~6,325 | Significantly larger protein variant. | Considered a likely ancestral haplogroup.[9][10] |
Post-Translational Modifications: Glycoforms
The most functionally significant MUC5AC isoforms are glycoforms, which arise from extensive and variable O-glycosylation of the protein backbone.[6] Glycosylation dramatically increases the molecular weight of MUC5AC and is critical for its function, influencing protein folding, polymerization, and interaction with pathogens.[6] In the context of cancer, two major glycoforms have been described: an immature, less-glycosylated form and a mature, heavily-glycosylated form. These are often distinguished by different monoclonal antibodies and exhibit distinct subcellular localizations and clinical implications.[5][11]
Table 2: Comparison of Immature and Mature MUC5AC Glycoforms in Pancreatic Cancer
| Feature | Immature MUC5AC | Mature MUC5AC |
|---|---|---|
| Glycosylation State | Less-glycosylated | Heavily-glycosylated |
| Typical Antibody Clone | CLH2 | 45M1, 2-11, Nd2 |
| Subcellular Localization | Primarily perinuclear/cytoplasmic | Apical, extracellular, secreted |
| Biological Significance | Initial protein variant. | Associated with carcinogenesis and chemoresistance; has prognostic and predictive value.[5] |
Splice Variants
While less characterized than glycoforms, alternative splicing of the MUC5AC transcript does occur. Investigations into mucin splice variants have been noted, particularly in pancreatic ductal adenocarcinoma (PDAC).[8] These variants may produce truncated proteins or proteins with altered functional domains. However, research in this area is still emerging, and the biological significance of specific MUC5AC splice variants remains a key area for future investigation.[8]
Biological Significance in Health and Disease
The expression level and isoform type of MUC5AC are tightly linked to tissue health and disease state.
Physiological Role
In healthy gastric and respiratory epithelia, MUC5AC is a key component of the protective mucus layer.[2] It is expressed by surface goblet cells in the airways and foveolar cells in the stomach.[12][13] Its gel-forming properties create a physical barrier that lubricates the epithelium and defends against inhaled irritants and pathogens, such as Helicobacter pylori in the stomach.[2]
Role in Respiratory Diseases
In chronic inflammatory airway diseases, the delicate balance of mucin production is disrupted. MUC5AC is significantly upregulated in response to stimuli like cigarette smoke, allergens, and inflammatory cytokines.[14] This leads to mucus hypersecretion, a defining feature of COPD and asthma, resulting in airway plugging, airflow limitation, and increased susceptibility to infection.[15][16]
Table 3: Quantitative Changes of MUC5AC in Respiratory Disease
| Condition | Finding | Significance | Reference |
|---|---|---|---|
| Smoking | 18-fold higher levels of MUC5AC in submucosal glands of smokers compared to non-smokers. | Demonstrates a direct link between a major risk factor and MUC5AC overexpression. | [17] |
| Asthma | Increased ratio of MUC5AC to MUC5B protein in sputum, particularly in patients with type 2 inflammation. | The relative proportion of mucins, not just the absolute amount, is altered and clinically relevant. | [15][16] |
| COPD | Higher MUC5AC expression in goblet cells is associated with chronic bronchitis, emphysema, and progression of airflow limitation. | MUC5AC levels correlate with key clinical traits and disease progression. |[18] |
Role in Oncology
Aberrant MUC5AC expression is a common feature in many adenocarcinomas and is often considered a marker of neoplastic transformation. Its expression is largely absent in healthy pancreatic and ovarian tissue but is frequently detected in cancers of these organs.[4][11] The differential expression and localization of MUC5AC glycoforms are particularly relevant in cancer, where the mature, secreted form is often linked to a more aggressive phenotype.[5]
Table 4: MUC5AC Expression Frequency in Various Tumor Types
| Tumor Type | Percentage of Cases with MUC5AC Positivity |
|---|---|
| Esophageal Adenocarcinoma | 72% |
| Pancreatic Ductal Adenocarcinoma | 64% |
| Colon Adenoma | 62% |
| Ovarian Mucinous Carcinoma | 46% |
| Gastric Adenocarcinoma (Diffuse) | 44% |
| Lung Adenocarcinoma (Bronchioloalveolar) | 33% |
| Breast Cancer (Invasive) | 2% |
| Prostate Cancer | 2% |
| Renal Clear Cell Carcinoma | 0% |
(Data summarized from a tissue microarray study of 10,399 samples.[4])
Key Signaling Pathways Regulating MUC5AC Expression
MUC5AC expression is regulated by a complex network of signaling pathways, often activated by pro-inflammatory cytokines, growth factors, and environmental stimuli. Understanding these pathways is crucial for identifying potential therapeutic targets to control mucus hypersecretion. Key pathways include the NF-κB, EGFR, and IL-13/STAT6/SPDEF pathways, which often exhibit significant crosstalk.[12][14][19]
Caption: Interconnected signaling pathways regulating MUC5AC gene expression.
Experimental Methodologies for MUC5AC Analysis
The large size, heavy glycosylation, and polymeric nature of MUC5AC present unique challenges for its detection and quantification.[20] A variety of techniques are employed, each with specific advantages and limitations.
Quantification of MUC5AC Protein
Protocol 1: Mucin-Specific Enzyme-Linked Immunosorbent Assay (ELISA)
This method is commonly used for relative quantification in biological fluids like sputum or cell culture supernatants.
-
Plate Coating: Coat high-binding 96-well plates with a capture antibody specific for a MUC5AC epitope (e.g., clone 45M1) overnight at 4°C.
-
Washing: Wash plates 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards (purified MUC5AC) and samples (appropriately diluted) to the wells. Incubate for 2 hours at room temperature or overnight at 4°C. Note: Samples may require reduction and alkylation (using DTT and iodoacetamide) to break disulfide bonds and expose epitopes.[21]
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody against a different MUC5AC epitope. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a colorimetric substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.
-
Analysis: Generate a standard curve and calculate the MUC5AC concentration in the samples.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for absolute quantification, overcoming many of the antibody-related issues of ELISAs.[20]
-
Sample Preparation: Reduce and alkylate the protein sample to break disulfide bonds.
-
Proteolytic Digestion: Digest the MUC5AC protein into smaller peptides using an enzyme like trypsin. Due to heavy glycosylation, a multi-enzyme approach or deglycosylation step may be necessary.
-
Peptide Selection: Select unique, proteotypic peptides from a non-repetitive region of the MUC5AC protein for quantification.
-
Stable Isotope Labeling: Spike the sample with a known concentration of a stable isotope-labeled synthetic peptide that is identical to the target peptide. This serves as an internal standard.
-
LC Separation: Separate the peptides using reverse-phase liquid chromatography.
-
MS/MS Analysis: Analyze the eluting peptides using tandem mass spectrometry. The mass spectrometer is set to monitor the specific mass-to-charge ratio transitions for both the native (from the sample) and the heavy-labeled (internal standard) peptides.
-
Quantification: The ratio of the peak areas of the native peptide to the heavy-labeled internal standard is used to calculate the absolute concentration of the MUC5AC protein in the original sample.
Localization and Semi-Quantification in Tissues
Protocol 3: Immunohistochemistry (IHC)
IHC is essential for visualizing the cellular source and distribution of MUC5AC within tissue samples.
Caption: Standard experimental workflow for MUC5AC detection by immunohistochemistry.
Conclusion and Future Directions
MUC5AC is a functionally complex mucin whose biological significance is deeply tied to its isoform diversity. Genetic polymorphisms, alternative splicing, and particularly post-translational glycoforms dictate its role in both maintaining mucosal health and driving pathology in respiratory diseases and cancer. The shift in the MUC5AC/MUC5B ratio in asthma and the distinct roles of immature versus mature glycoforms in pancreatic cancer underscore the importance of isoform-specific analysis.[5][15]
Future research should focus on:
-
Elucidating the functional consequences of specific genetic variants and splice isoforms.
-
Developing therapeutics that can specifically target pathogenic MUC5AC isoforms or their downstream effects, rather than broadly inhibiting all mucin production.
-
Refining isoform-specific biomarkers for improved diagnosis, prognosis, and prediction of treatment response in cancer and chronic inflammatory diseases.
Advances in methodologies like mass spectrometry and high-resolution imaging will be instrumental in unraveling the remaining complexities of MUC5AC biology, paving the way for novel therapeutic strategies targeting this critical mucin.
References
- 1. Mucin 5AC - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. MUC5AC Expression in Various Tumor Types and Nonneoplastic Tissue: A Tissue Microarray Study on 10 399 Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ramifications of secreted mucin MUC5AC in malignant journey: a holistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and genetic diversity in the secreted mucins, MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MUC5AC filaments illuminate the structural diversification of respiratory and intestinal mucins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Abnormalities in MUC5AC and MUC5B Protein in Airway Mucus in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. Quantification of increased MUC5AC expression in airway mucus of smoker using an automated image-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Quantitation of MUC5AC and MUC5B by Stable Isotope Labeling Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
MUC5AC's Critical Role in Innate Immune Defense: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mucin 5AC (MUC5AC) is a major gel-forming mucin that constitutes a primary component of the mucus layer lining the respiratory, gastrointestinal, and ocular surfaces. Far from being a passive barrier, MUC5AC is an active and integral player in the innate immune system. Its dynamic expression and heavily glycosylated structure enable it to trap and clear pathogens, while its regulation is intricately linked to inflammatory signaling cascades. Dysregulation of MUC5AC expression is a hallmark of numerous inflammatory and infectious diseases, making it a critical target for therapeutic intervention. This technical guide provides an in-depth examination of the multifaceted role of MUC5AC in innate immunity, detailing its molecular functions, regulatory pathways, and the experimental methodologies used for its investigation.
Introduction: MUC5AC as a Frontline Defender
The innate immune system provides the first line of defense against invading pathogens. A key component of this defense at mucosal surfaces is the mucus layer, which is primarily composed of large, heavily glycosylated proteins called mucins.[1] MUC5AC, a secreted gel-forming mucin, is a principal constituent of the mucus blanket in the airways, stomach, and eyes.[2][3][4] Its primary function is to provide a physical barrier that traps inhaled particles, pathogens, and irritants, facilitating their removal through processes like mucociliary clearance in the respiratory tract.[2][5] Beyond this physical role, MUC5AC actively participates in immune surveillance and response, with its expression being tightly regulated by a host of pro-inflammatory and microbial stimuli.[6][7]
Molecular Functions of MUC5AC in Innate Immunity
The protective functions of MUC5AC are largely attributed to its unique biochemical and structural properties.
-
Pathogen Trapping and Clearance: The large, oligomeric structure and extensive O-glycosylation of MUC5AC create a viscous, net-like matrix that effectively entraps bacteria, viruses, and fungi.[2][8] This physical entrapment prevents pathogens from reaching and adhering to the underlying epithelial cells, thereby inhibiting infection. The constant production and turnover of the mucus layer ensure the continuous clearance of these trapped microbes.[9]
-
Modulation of Inflammatory Responses: While primarily protective, MUC5AC can also contribute to immunopathology in chronic disease states.[10] In conditions like Chronic Obstructive Pulmonary Disease (COPD), elevated levels of MUC5AC are associated with increased inflammation, symptom severity, and secondary bacterial infections.[10] Studies in mouse models have shown that MUC5AC can augment inflammatory responses to viral infections, in part by increasing the release of extracellular ATP, a damage-associated molecular pattern.[10] Conversely, in some contexts, MUC5AC has a protective role against pathogen-associated inflammation.[1]
-
Interaction with Immune Cells: The complex glycan structures on MUC5AC can serve as binding sites for immune cells. While direct interactions are still being fully elucidated, the mucus layer provides a matrix within which immune cells such as neutrophils and macrophages can migrate and encounter pathogens.[11] However, excessive MUC5AC can also impede immune cell function and contribute to the chronicity of inflammation.[12]
Regulation of MUC5AC Expression in the Immune Response
MUC5AC expression is exquisitely sensitive to the local microenvironment and is rapidly upregulated in response to a wide array of innate immune triggers. This regulation occurs primarily at the transcriptional level and involves several key signaling pathways.
Key Signaling Pathways
-
Nuclear Factor-κB (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation and plays a critical role in MUC5AC induction. Pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as bacterial products like lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.[6][8] This leads to the phosphorylation and subsequent degradation of IκB, releasing NF-κB dimers to translocate to the nucleus and drive MUC5AC gene transcription.[6][8]
-
Epidermal Growth Factor Receptor (EGFR) Pathway: Activation of the EGFR pathway is a major driver of MUC5AC expression in response to a variety of stimuli, including bacterial and viral products, and proteases.[2][13] For instance, influenza A virus and the fungus Aspergillus fumigatus induce MUC5AC through a cascade involving the activation of a disintegrin and metalloproteinase (ADAM) family proteases, such as TNF-α-converting enzyme (TACE), which cleave pro-TGF-α to its active form.[2][13] TGF-α then binds to and activates EGFR, leading to the activation of downstream signaling cascades like the MAPK/ERK pathway, ultimately culminating in the transactivation of the MUC5AC promoter by transcription factors such as Sp1.[2]
-
STAT6 Pathway: The Th2 cytokine Interleukin-13 (IL-13), a key mediator in allergic asthma, induces MUC5AC expression via the STAT6 signaling pathway.[14][15] Binding of IL-13 to its receptor leads to the phosphorylation and activation of STAT6, which then translocates to the nucleus to induce the transcription of MUC5AC.[14]
-
Notch Signaling Pathway: The Notch pathway is also involved in the regulation of MUC5AC and exhibits crosstalk with the EGFR pathway.[16] Epidermal growth factor (EGF) can stimulate the generation of the Notch intracellular domain (NICD), which contributes to MUC5AC expression.[16] Conversely, forced expression of NICD can induce EGFR phosphorylation, indicating a bidirectional regulatory circuit.[16]
Visualizing MUC5AC Regulatory Pathways
The following diagrams illustrate the key signaling pathways involved in the regulation of MUC5AC expression.
Caption: NF-κB signaling pathway leading to MUC5AC expression.
Caption: EGFR signaling pathway for MUC5AC induction.
Quantitative Analysis of MUC5AC Expression
The upregulation of MUC5AC is a quantifiable marker of mucosal inflammation and disease activity. Various studies have quantified these changes in response to different stimuli and in various disease states.
Table 1: Changes in MUC5AC Expression in Response to Inflammatory Stimuli
| Stimulus | Sample Type | Change in MUC5AC Level | Reference |
| IL-1β (10 ng/ml, 24h) | Primary Normal Human Bronchial Epithelial (NHBE) cells | ~3-fold increase in secreted protein | |
| IL-17A (20 ng/ml, 48h) | NHBE cells | Significant increase in mRNA | [6] |
| Influenza A Virus | C57/Bl6 mice | Upregulation of Muc5ac mRNA and protein | [2] |
| Mechanical Stretch (ALI) | Human Bronchoalveolar Lavage | 58-fold increase in protein | [12] |
| Cigarette Smoke | Human Tracheal Tissue (Smokers vs. Non-smokers) | 18-fold higher levels in submucosal glands | [17][18] |
Table 2: MUC5AC Levels in Disease States
| Disease | Sample Type | Observation | Reference |
| Chronic Obstructive Pulmonary Disease (COPD) | Bronchial Wash | Higher protein concentration in smokers with COPD | [5] |
| Asthma | Airway Secretions | Increased concentration, especially with Type 2 inflammation | [3] |
| Connective Tissue Disease-associated Interstitial Lung Disease (CTD-ILD) | Serum | Significantly higher protein levels in CTD-ILD patients | [19][20] |
| Pancreatic Cancer | Pancreatic Tissue & Juice | Significantly upregulated mRNA vs. normal | [14] |
| Ulcerative Colitis (active) | Colonic Biopsies | Significant increase in mRNA expression | [21] |
Experimental Protocols for MUC5AC Analysis
The study of MUC5AC requires specialized techniques due to its large size, complex glycosylation, and polymeric nature.
Quantification of MUC5AC Protein
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted MUC5AC
This protocol provides a general framework for the quantitative determination of MUC5AC in biological fluids like cell culture supernatants or bronchoalveolar lavage fluid.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for MUC5AC. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add prepared standards and samples (appropriately diluted) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for MUC5AC. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). Incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the MUC5AC concentration in the samples.
Quantification of MUC5AC mRNA
Protocol: Real-Time Quantitative PCR (RT-qPCR) for MUC5AC mRNA
This protocol outlines the steps for quantifying MUC5AC gene expression in cells or tissues.
-
RNA Extraction: Isolate total RNA from the sample using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for MUC5AC, a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green), and qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler using an appropriate cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for MUC5AC and a reference (housekeeping) gene. Calculate the relative expression of MUC5AC using the ΔΔCt method.[6]
Visualization of MUC5AC in Tissue
Protocol: Immunohistochemistry (IHC) for MUC5AC
This protocol allows for the localization of MUC5AC protein within tissue sections.
-
Tissue Preparation: Fix the tissue in 10% neutral buffered formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for MUC5AC overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a biotinylated secondary antibody.
-
Enzyme Conjugate Incubation: Wash and incubate with an avidin-biotin-peroxidase complex.
-
Chromogen Development: Develop the color using a chromogen substrate (e.g., DAB).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Microscopic Analysis: Examine the stained sections under a microscope to assess the localization and intensity of MUC5AC staining.[5]
Experimental Workflow Visualization
Caption: Workflow for MUC5AC mRNA and protein analysis.
Conclusion and Future Directions
MUC5AC is a cornerstone of innate immunity at mucosal surfaces, acting as both a physical barrier and an active participant in the inflammatory response. Its expression is tightly controlled by a network of signaling pathways that are activated by pathogens and inflammatory mediators. The aberrant expression of MUC5AC is a key feature of many chronic inflammatory diseases, highlighting its potential as both a biomarker and a therapeutic target.[19][22][23]
Future research should focus on several key areas:
-
Glycan-Specific Interactions: A deeper understanding of how specific glycan structures on MUC5AC interact with pathogen-associated molecular patterns (PAMPs) and host immune receptors will be crucial for developing targeted therapies.
-
Therapeutic Modulation: The development of specific inhibitors of the signaling pathways that drive MUC5AC overexpression holds promise for the treatment of muco-obstructive diseases.[8]
-
Personalized Medicine: Given the variability in MUC5AC expression among individuals, exploring its use as a biomarker for disease severity and treatment response could pave the way for more personalized therapeutic strategies.
A thorough understanding of the complex role of MUC5AC in innate immunity is vital for drug development professionals and researchers seeking to devise novel strategies to combat a wide range of mucosal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Influenza A induces the major secreted airway mucin MUC5AC in a protease-EGFR-extracellular regulated kinase-Sp1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B [mdpi.com]
- 4. Mucins MUC5AC and MUC5B in the Airways: MUCing around Together - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Airway <i>MUC5AC</i> Expression by IL-1β and IL-17A; the NF-κB Paradigm [ouci.dntb.gov.ua]
- 10. Airway mucins promote immunopathology in virus-exacerbated chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrophages are related to goblet cell hyperplasia and induce MUC5B but not MUC5AC in human bronchus epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detrimental role of the airway mucin Muc5ac during ventilator-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of mucin and MUC5AC expression by the protease activity of Aspergillus fumigatus in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Role for mucin-5AC in upper and lower airway pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Quantification of increased MUC5AC expression in airway mucus of smoker using an automated image-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Serum MUC5AC protein levels are correlated with the development and severity of connective tissue disease-associated pulmonary interstitial lesions [frontiersin.org]
- 20. Serum MUC5AC protein levels are correlated with the development and severity of connective tissue disease-associated pulmonary interstitial lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. MUC5AC mucin 5AC, oligomeric mucus/gel-forming [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. Mucin 5AC as a Biomarker for Sessile Serrated Lesions: Results From a Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Purification of MUC5AC Motif Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a large, gel-forming glycoprotein (B1211001) that is a primary component of the mucus layer in the respiratory and gastrointestinal tracts. Under normal physiological conditions, MUC5AC plays a crucial role in protecting epithelial surfaces from pathogens and physical damage. However, its overexpression is a hallmark of numerous muco-obstructive diseases, including chronic obstructive pulmonary disease (COPD) and asthma. The synthesis of specific MUC5AC peptide motifs, such as the tandem repeat sequence GTTPSPVPTTSTTSAP, provides researchers with well-defined tools to study the structure-function relationships of MUC5AC, investigate its role in disease pathogenesis, and develop potential therapeutic interventions.
This application note provides detailed protocols for the chemical synthesis of MUC5AC motif peptides using Fmoc-based solid-phase peptide synthesis (SPPS), their purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by electrospray ionization mass spectrometry (ESI-MS).
Data Presentation
Synthesis and Purification Summary
The following table summarizes typical yields and purity levels obtained for the synthesis of the MUC5AC motif peptide GTTPSPVPTTSTTSAP.
| Parameter | Value | Reference |
| Peptide Sequence | H-Gly-Thr-Thr-Pro-Ser-Pro-Val-Pro-Thr-Thr-Ser-Thr-Thr-Ser-Ala-Pro-OH | [1] |
| Molecular Formula | C63H104N16O26 | [1] |
| Theoretical Molecular Weight | 1501.58 Da | [1] |
| Synthesis Scale | 40 µmol | [2] |
| Crude Yield | Variable | [3] |
| Purity after RP-HPLC | >95% | [1][4][5] |
| Isolated Yield after Purification | 36-55% | [4][5] |
Mass Spectrometry Characterization
The identity and purity of the synthesized MUC5AC peptide are confirmed using electrospray ionization mass spectrometry (ESI-MS). The table below shows the expected ion peaks for the GTTPSPVPTTSTTSAP peptide.
| Ion | Calculated m/z | Observed m/z (Example) |
| [M+H]+ | 1502.59 | 1502.6 |
| [M+2H]2+ | 751.80 | 751.8 |
| [M+Na]+ | 1524.57 | 1524.6 |
Experimental Protocols
I. Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound (GTTPSPVPTTSTTSAP)
This protocol describes the manual synthesis of the 16-amino acid this compound using Fmoc chemistry on a Rink Amide resin.[6][7][8][9]
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Val-OH, Fmoc-Ala-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane), NMP (N-methyl-2-pyrrolidone)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours at room temperature.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Repeat Synthesis Cycle: Repeat the deprotection (step 2) and coupling (step 3) steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Lyophilization: Lyophilize the crude peptide to obtain a fluffy white powder.
II. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using a preparative RP-HPLC system.[10][11][12][13]
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 22.5 mm)
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B can be added. Centrifuge the sample to remove any insoluble material.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate of 10 mL/min.
-
Gradient Elution:
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of 5% to 60% Solvent B over 40 minutes at a flow rate of 10 mL/min.[2]
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white powder.
III. Characterization by Electrospray Ionization Mass Spectrometry (ESI-MS)
The molecular weight of the purified peptide is confirmed by ESI-MS.[14][15][16]
Materials and Equipment:
-
Electrospray ionization mass spectrometer
-
Solvent: 50% acetonitrile in water with 0.1% formic acid
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in the solvent.
-
Mass Spectrometry Analysis: Infuse the sample into the ESI-MS.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 400-2000).
-
Data Analysis: Deconvolute the resulting spectrum to determine the molecular weight of the peptide. Compare the experimental molecular weight with the theoretical molecular weight.
Visualizations
Signaling Pathway
Caption: IL-13 signaling pathway leading to MUC5AC expression.[17][18][19]
Experimental Workflow
Caption: Workflow for MUC5AC peptide synthesis and purification.
References
- 1. This compound [novoprolabs.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. bachem.com [bachem.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput purity estimation and characterisation of synthetic peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interleukin-13-induced MUC5AC expression is regulated by a PI3K-NFAT3 pathway in mouse tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
Application Notes and Protocols for In Vitro Glycosylation of MUC5AC Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a large, gel-forming glycoprotein (B1211001) that plays a crucial role in the protective mucus layers of the respiratory and gastrointestinal tracts.[1][2] The extensive O-glycosylation of its tandem repeat domains, which are rich in serine and threonine residues, is fundamental to its structure and function.[2] In vitro glycosylation assays using synthetic MUC5AC peptides provide a powerful tool to investigate the mechanisms of mucin biosynthesis, the substrate specificities of glycosyltransferases, and to screen for potential inhibitors of mucin glycosylation, which is often altered in diseases like COPD, asthma, and cancer.[1]
This document provides detailed protocols for performing in vitro glycosylation assays using MUC5AC-derived peptides, focusing on the initiation of O-glycosylation by polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).[1][3]
Signaling Pathways and Experimental Workflow
The initiation of mucin-type O-glycosylation occurs in the Golgi apparatus, where ppGalNAc-Ts transfer N-acetylgalactosamine (GalNAc) from a UDP-GalNAc donor to serine or threonine residues on the MUC5AC peptide backbone.[1][3] This process is highly regulated, and the expression of both MUC5AC and the relevant glycosyltransferases can be influenced by upstream signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2][4]
A typical experimental workflow for an in vitro MUC5AC glycosylation assay involves several key steps, from the preparation of reagents to the analysis of the glycosylated products.
Experimental Protocols
Protocol 1: In Vitro Glycosylation of a Synthetic MUC5AC Peptide
This protocol describes a typical experiment to determine the activity of a recombinant glycosyltransferase on a synthetic MUC5AC peptide substrate.[1][4]
Materials:
-
Recombinant glycosyltransferase (e.g., ppGalNAc-T2)[4]
-
Synthetic MUC5AC peptide (e.g., GTTPSPVPTTSTTSAP or TTSAPTTS)[1][4][5]
-
Sugar Donor: Uridine diphosphate (B83284) N-acetyl-D-galactosamine (UDP-GalNAc)[1][4]
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl₂, 0.1-0.25% Triton X-100[1][4]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order: Reaction Buffer, MUC5AC peptide, and UDP-GalNAc. Pre-incubate the mixture at 37°C for 5 minutes.[1]
-
Initiation: Add the recombinant glycosyltransferase to the reaction mixture to start the reaction.[1][4]
-
Incubation: Incubate the reaction mixture at 37°C. For kinetic analysis, take aliquots at multiple time points (e.g., 5, 10, 20, 30 minutes).[4]
-
Quenching: Stop the reaction in each aliquot by adding an equal volume of 0.1% TFA.[1][4]
-
Analysis: Analyze the quenched samples by Reverse-Phase HPLC. The unglycosylated peptide substrate and the glycosylated product will have different retention times, allowing for quantification.[4]
-
Data Analysis: Calculate the initial reaction velocity from the rate of product formation. For determining Km and kcat, repeat the assay with varying substrate concentrations.[4]
Protocol 2: O-Glycan Release and Analysis by Mass Spectrometry
This protocol outlines the chemical release of O-glycans from purified MUC5AC for subsequent analysis.
Materials:
-
Purified MUC5AC (from cell culture or tissue)
-
Potassium borohydride (B1222165) (KBH₄)
-
Potassium hydroxide (B78521) (KOH)
-
LC-MS/MS system
Procedure:
-
O-Glycan Release (Reductive β-Elimination): Dissolve the purified MUC5AC in a solution of 1M KBH₄ in 0.1M KOH.
-
Incubate the mixture in an ultrasonic bath at 60°C for 2 hours. This process cleaves the O-glycans from the serine/threonine residues.
-
Analysis: Analyze the released O-glycans by LC-MS/MS to determine their structures.
Data Presentation
The following tables summarize typical quantitative data for in vitro MUC5AC glycosylation assays.
Table 1: Typical Reagent Concentrations for In Vitro Glycosylation Assay
| Component | Final Concentration | Reference(s) |
| MUC5AC Peptide | 100 - 200 µM | [1][4] |
| UDP-GalNAc | 500 µM | [1][4] |
| Recombinant ppGalNAc-T | 20 - 50 nM | [1][4] |
| MnCl₂ | 10 mM | [1][4] |
| Triton X-100 | 0.1 - 0.25% | [1][4] |
Table 2: Example Kinetic Parameters for a ppGalNAc-T with a MUC5AC Peptide
| Enzyme | MUC5AC Peptide Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |
| ppGalNAc-T2 | GTTPSPVPTTSTTSAP | Data not available | Data not available | [4] |
| ppGalNAc-T13 | FAM-Muc5Ac | Data not available | Data not available | [6] |
| ppGalNAc-T1 | FAM-Muc5Ac | Data not available | Data not available | [6] |
| Note: Comprehensive kinetic data for the full range of glycosyltransferases on MUC5AC is an area requiring further research. The available data is often qualitative or comparative.[4] |
Concluding Remarks
The in vitro glycosylation of MUC5AC peptides is a valuable technique for elucidating the fundamental mechanisms of mucin biosynthesis and for the development of novel therapeutics targeting diseases characterized by aberrant mucin glycosylation. The protocols and data presented here provide a framework for researchers to design and execute robust in vitro glycosylation assays. Careful optimization of reaction conditions and appropriate analytical methods are crucial for obtaining reliable and interpretable results. The use of synthetic peptides with defined sequences allows for precise investigation of the substrate specificity of various ppGalNAc-T isoforms and the impact of specific glycan structures on MUC5AC function.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Dipeptidyl aminotransferase activity and in vitro O-glycosylation of MUC5AC mucin motif peptides by human gastric microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry-Based Analysis of MUC5AC Glycopeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a large, gel-forming glycoprotein (B1211001) that is a major component of the mucus layer in the respiratory and gastrointestinal tracts.[1][2] Its extensive O-linked glycosylation is critical to its function in protecting epithelial surfaces.[1] Alterations in MUC5AC expression and glycosylation patterns are associated with various diseases, including cancer, cystic fibrosis, and inflammatory bowel disease.[3] Consequently, detailed analysis of MUC5AC glycopeptides is crucial for understanding disease pathogenesis and for the development of novel therapeutics and biomarkers.
This application note provides a comprehensive overview of the mass spectrometry-based methodologies for the analysis of MUC5AC glycopeptides. It includes detailed protocols for sample preparation, glycopeptide enrichment, and LC-MS/MS analysis, as well as strategies for data interpretation.
MUC5AC Glycosylation and Signaling
The expression and glycosylation of MUC5AC are regulated by complex signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) signaling pathways are known to play a significant role in modulating MUC5AC gene expression, particularly in response to inflammatory stimuli.[1]
Experimental Workflow for MUC5AC Glycopeptide Analysis
The analysis of MUC5AC glycopeptides is a multi-step process that requires careful optimization at each stage due to the large size, dense glycosylation, and heterogeneity of the MUC5AC protein.[2][3][4]
Protocols
Protocol 1: Mucin Enrichment from Biological Samples
-
Sample Collection: Collect biological samples (e.g., cell culture supernatant, patient samples) and add protease inhibitors.
-
Initial Clarification: Centrifuge the sample to remove cells and debris.
-
Size Exclusion Chromatography (Optional): For complex mixtures, perform size exclusion chromatography to separate large mucins from smaller proteins.
-
Lectin Affinity Chromatography: Utilize lectins with affinity for common O-glycan structures (e.g., Jacalin) to enrich for glycosylated proteins.[5]
Protocol 2: Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Dissolve the enriched mucin fraction in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 1 hour.
-
Alkylate free cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 45 minutes.
-
-
Proteolytic Digestion:
-
Due to the dense glycosylation of MUC5AC, standard proteases like trypsin may be inefficient.[3] A combination of proteases or specialized mucinases is recommended.
-
Perform an initial digestion with a protease like trypsin.
-
A subsequent digestion with a mucinase or an O-glycoprotease can improve cleavage within the heavily glycosylated domains.[3]
-
Protocol 3: Glycopeptide Enrichment
To enhance the detection of low-abundance glycopeptides, an enrichment step is crucial.
-
Lectin Affinity Chromatography: Use a panel of lectins to capture a broad range of glycan structures.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique separates peptides based on hydrophilicity and is effective for enriching glycopeptides.[6][7]
-
Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC): A mixed-mode chromatography that can provide high enrichment efficiency for glycopeptides.[5]
-
Boronic Acid Chemistry: This method allows for the covalent capture of cis-diol-containing glycans.[6]
Protocol 4: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a nano-LC system with a C18 reversed-phase column for peptide separation.
-
Employ a gradient of increasing acetonitrile (B52724) concentration to elute the peptides.
-
-
Mass Spectrometry:
-
Perform a full MS scan to determine the mass-to-charge ratio of intact glycopeptides.[8]
-
Use data-dependent acquisition to select precursor ions for fragmentation.
-
Employ tandem mass spectrometry (MS/MS) with different fragmentation techniques:
-
Protocol 5: Data Analysis
-
Database Searching: Use specialized software (e.g., Protein Prospector, Byonic) that can handle the complexity of glycopeptide data. These tools allow for searching against protein databases with user-defined glycan compositions as variable modifications.
-
Manual Validation: Manually inspect the MS/MS spectra to confirm the correct assignment of both the peptide sequence and the glycan structure. Look for characteristic oxonium ions that are indicative of glycans.[9]
-
Quantitation: For quantitative studies, stable isotope labeling methods can be employed for the absolute quantification of MUC5AC.[4] Label-free quantification can also be performed by comparing the peak intensities of glycopeptides across different samples.
Quantitative Data Presentation
The following tables provide representative data that can be obtained from the mass spectrometric analysis of MUC5AC glycopeptides.
Table 1: Relative Abundance of MUC5AC O-Glycan Core Structures
| Core Structure | Description | Relative Abundance (%) |
| Core 1 | Galβ1-3GalNAcα1-Ser/Thr | 45 |
| Core 2 | GlcNAcβ1-6(Galβ1-3)GalNAcα1-Ser/Thr | 35 |
| Core 3 | GlcNAcβ1-3GalNAcα1-Ser/Thr | 15 |
| Core 4 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAcα1-Ser/Thr | 5 |
Table 2: Site-Specific Glycosylation of a MUC5AC Tandem Repeat Peptide
Peptide Sequence: TTAAPTSTGTTPAPGT
| Glycosylation Site | Glycan Composition | Relative Occupancy (%) |
| Thr-1 | NeuAc-Hex-HexNAc | 60 |
| Thr-9 | Hex-HexNAc | 85 |
| Ser-11 | HexNAc | 40 |
| Thr-13 | Fuc-Hex-HexNAc | 75 |
Table 3: Comparison of Glycopeptide Enrichment Methods
| Enrichment Method | Glycopeptide Identifications | Non-Glycopeptide Contamination | Bias |
| Lectin Affinity | +++ | ++ | Specific to lectin-binding glycans |
| HILIC | ++ | +++ | Towards hydrophilic glycopeptides |
| ERLIC | ++++ | + | Low |
| Boronic Acid | ++ | +++ | Towards cis-diol containing glycans |
Conclusion
The mass spectrometric analysis of MUC5AC glycopeptides is a powerful approach for gaining insights into the role of this critical mucin in health and disease. The protocols and data presented in this application note provide a framework for researchers to design and execute robust glycoproteomic studies of MUC5AC. Careful optimization of each experimental step, from sample preparation to data analysis, is essential for achieving comprehensive and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometric Analysis of Mucin Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mucin-domain glycoproteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of MUC5AC and MUC5B by Stable Isotope Labeling Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Dig Deeper? Improved Enrichment Methods for Mucin Core-1 Type Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and large-scale glycopeptide enrichment strategy based on chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural and Quantitative Characterization of Mucin-Type O-Glycans and the Identification of O-Glycosylation Sites in Bovine Submaxillary Mucin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-Glycopeptide analysis by multi-tandem mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Generating High-Affinity Monoclonal Antibodies Against MUC5AC Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a large, gel-forming glycoprotein (B1211001) that plays a critical role in the protective mucus barrier of epithelial surfaces, particularly in the respiratory and gastrointestinal tracts. Aberrant expression of MUC5AC is implicated in the pathophysiology of numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various cancers. Consequently, MUC5AC is a significant biomarker and a promising therapeutic target. The development of high-affinity monoclonal antibodies (mAbs) specific to MUC5AC is crucial for advancing research and enabling the development of novel diagnostics and targeted therapies.
These application notes provide a comprehensive, step-by-step guide for the generation and characterization of monoclonal antibodies against a specific MUC5AC peptide immunogen. The protocols herein detail the entire workflow, from antigen design and immunization to hybridoma production, antibody screening, purification, and characterization.
I. MUC5AC Peptide Antigen Preparation
A critical first step in generating specific antibodies is the design and preparation of a suitable immunogen. As MUC5AC is a large and heavily glycosylated protein, using a specific synthetic peptide as an immunogen can elicit a more targeted antibody response to a defined epitope.
1.1. Peptide Design and Synthesis
An ideal peptide immunogen should be 10-20 amino acids in length and correspond to an antigenic region of the target protein. For MUC5AC, regions with high predicted antigenicity and surface accessibility should be chosen. The C-terminal region of MUC5AC has been reported to contain immunogenic epitopes. It is also advisable to perform a BLAST search to ensure the peptide sequence is unique to MUC5AC to avoid cross-reactivity with other proteins. A cysteine residue is often added to the N- or C-terminus of the peptide to facilitate conjugation to a carrier protein.
1.2. Peptide-Carrier Protein Conjugation
Peptides alone are often poor immunogens. To enhance their immunogenicity, they must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2] KLH is generally preferred due to its large size and high immunogenicity.[1] The following protocol describes the conjugation of a cysteine-containing MUC5AC peptide to maleimide-activated KLH.
Protocol: MUC5AC Peptide-KLH Conjugation
Materials:
-
MUC5AC synthetic peptide with a terminal cysteine
-
Maleimide-activated KLH
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Dimethylformamide (DMF) if peptide solubility is low
-
Desalting column
Procedure:
-
Dissolve the MUC5AC peptide in Conjugation Buffer. If solubility is an issue, the peptide can first be dissolved in a small amount of DMF and then added to the Conjugation Buffer.[3]
-
Dissolve the maleimide-activated KLH in Conjugation Buffer according to the manufacturer's instructions.
-
Mix the peptide solution with the activated KLH solution. A typical molar ratio is 100-200 moles of peptide per mole of KLH.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Remove unconjugated peptide by passing the mixture through a desalting column equilibrated with PBS.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Store the MUC5AC peptide-KLH conjugate at -20°C until use.
II. Generation of Monoclonal Antibodies via Hybridoma Technology
The hybridoma technique, developed by Köhler and Milstein, is a cornerstone for producing monoclonal antibodies.[4] It involves the fusion of antibody-producing B-cells from an immunized animal with immortal myeloma cells.
Caption: Workflow for monoclonal antibody generation.
2.1. Immunization of Mice
Protocol: Mouse Immunization
Materials:
-
MUC5AC peptide-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate-Buffered Saline (PBS)
-
BALB/c mice (female, 6-8 weeks old)
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0): Emulsify 50-100 µg of the MUC5AC peptide-KLH conjugate with an equal volume of CFA. Inject the emulsion intraperitoneally (IP) into each mouse.
-
Booster Immunizations (Day 21 and Day 42): Emulsify 25-50 µg of the conjugate with an equal volume of IFA. Administer booster injections via IP.
-
Test Bleed (Day 52): Collect a small amount of blood from the tail vein to test the serum antibody titer by ELISA.
-
Final Boost (3-4 days before fusion): Once a high antibody titer is confirmed, administer a final booster injection of 25-50 µg of the conjugate in PBS (without adjuvant) either IP or intravenously (IV).
2.2. Hybridoma Fusion and Selection
Protocol: Cell Fusion and HAT Selection
Materials:
-
Spleen from immunized mouse
-
Myeloma cells (e.g., Sp2/0-Ag14 or P3X63Ag8.653)
-
Polyethylene glycol (PEG) 1500
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
HAT supplement (Hypoxanthine, Aminopterin (B17811), Thymidine)
-
HT supplement
-
96-well cell culture plates
Procedure:
-
Aseptically harvest the spleen from the euthanized mouse 3-4 days after the final boost.
-
Prepare a single-cell suspension of splenocytes.
-
Mix the splenocytes with myeloma cells at a ratio of 5:1 to 10:1.
-
Co-centrifuge the cell mixture and remove the supernatant.
-
Gently resuspend the cell pellet and add pre-warmed PEG 1500 dropwise over 1 minute to induce fusion.[5]
-
Slowly add serum-free DMEM to dilute the PEG.
-
Centrifuge the fused cells, discard the supernatant, and gently resuspend in HAT medium.
-
Plate the cell suspension into 96-well plates containing a feeder layer of cells (e.g., mouse peritoneal macrophages).
-
Incubate at 37°C in a 5% CO2 incubator.
-
After 7-10 days, screen the culture supernatants for the presence of MUC5AC-specific antibodies. Unfused myeloma cells will be killed by the aminopterin in the HAT medium, and unfused B-cells will naturally senesce.[5][6]
III. Screening and Cloning of Hybridomas
3.1. ELISA Screening of Hybridoma Supernatants
An enzyme-linked immunosorbent assay (ELISA) is a high-throughput method to screen for hybridoma clones secreting the desired antibody.
Protocol: Indirect ELISA for Anti-MUC5AC Antibodies
Materials:
-
MUC5AC peptide (not conjugated to KLH)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Hybridoma culture supernatants
-
HRP-conjugated goat anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2N H2SO4)
-
96-well ELISA plates
Procedure:
-
Coat the wells of a 96-well plate with 1-5 µg/mL of MUC5AC peptide in Coating Buffer overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of hybridoma supernatant to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add HRP-conjugated goat anti-mouse IgG, diluted in Blocking Buffer, to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a blue color develops (5-15 minutes).
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader. Wells with a high absorbance signal are considered positive.
3.2. Cloning by Limiting Dilution
To ensure that the antibody is produced by a single clone (monoclonal), positive hybridomas must be cloned. Limiting dilution is a common method for this purpose.[4][7]
Protocol: Limiting Dilution
-
Select a positive hybridoma well from the initial screening.
-
Perform a cell count.
-
Serially dilute the cells in culture medium to a concentration of 10 cells/mL.
-
Plate 100 µL of this cell suspension into each well of a 96-well plate (an average of 1 cell/well).
-
Incubate for 7-14 days until colonies are visible.
-
Screen the supernatants from wells with single colonies again by ELISA.
-
This process should be repeated at least twice to ensure monoclonality.[7]
IV. Antibody Production and Purification
Once stable, high-producing monoclonal hybridoma lines are established, they can be expanded for large-scale antibody production. The secreted monoclonal antibodies are then purified from the culture supernatant.
Protocol: Monoclonal Antibody Purification using Protein A/G Chromatography
Protein A and Protein G are bacterial proteins that bind with high affinity to the Fc region of IgG antibodies.[8]
Materials:
-
Hybridoma culture supernatant
-
Protein A/G agarose (B213101) column
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Clarify the hybridoma supernatant by centrifugation and filtration (0.45 µm filter).
-
Equilibrate the Protein A/G column with Binding Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound antibody with Elution Buffer, collecting fractions into tubes containing Neutralization Buffer to immediately raise the pH.
-
Monitor the protein content of the fractions by measuring absorbance at 280 nm.
-
Pool the antibody-containing fractions.
-
Perform a buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Determine the final antibody concentration (A280 of 1.4 = ~1 mg/mL for IgG).
-
Store the purified antibody at 4°C for short-term use or at -20°C for long-term storage.
V. Characterization of Monoclonal Antibodies
The purified monoclonal antibodies must be characterized for their specificity and affinity.
5.1. Western Blotting
Western blotting is used to confirm that the antibody recognizes MUC5AC protein at its expected molecular weight from a complex protein mixture, such as cell lysates. Due to the large size and heavy glycosylation of MUC5AC, it often appears as a high-molecular-weight smear.[9]
Protocol: Western Blot for MUC5AC
-
Prepare protein lysates from cells known to express MUC5AC (e.g., NCI-H292 cells).
-
Separate the proteins by SDS-PAGE. Given the high molecular weight of MUC5AC, a low-percentage acrylamide (B121943) gel or a gradient gel is recommended.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the purified anti-MUC5AC mAb (typically 1-2 µg/mL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated goat anti-mouse IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
5.2. Immunohistochemistry (IHC)
IHC is used to verify that the antibody can detect MUC5AC in its native context within tissue sections.
Protocol: IHC for MUC5AC in FFPE Tissues
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections (e.g., human stomach tissue as a positive control).[10]
-
Perform heat-induced epitope retrieval (e.g., using citrate (B86180) buffer, pH 6.0).[11]
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary anti-MUC5AC mAb (typically 1-5 µg/mL) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen substrate like DAB.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
VI. Data Presentation
Table 1: Representative Immunization and Titer Data
| Mouse ID | Antigen Dose (µg) | Adjuvant | Bleed | Titer (1:X dilution) |
| MUC5AC-01 | 50 | CFA | Pre-immune | <100 |
| 25 | IFA | Post-2nd Boost | 64,000 | |
| 25 | IFA | Post-3rd Boost | 256,000 | |
| MUC5AC-02 | 50 | CFA | Pre-immune | <100 |
| 25 | IFA | Post-2nd Boost | 50,000 | |
| 25 | IFA | Post-3rd Boost | 200,000 |
Table 2: Summary of Generated Anti-MUC5AC Monoclonal Antibodies
| Clone ID | Isotype | Affinity (Kd) | Yield (mg/L) | Specificity (Western Blot) | Specificity (IHC) |
| 5A-C3 | IgG1, kappa | 1.2 x 10⁻⁹ M | 15 | Positive (smear >250 kDa) | Positive (Stomach epithelium) |
| 5A-F8 | IgG2b, kappa | 5.5 x 10⁻⁹ M | 10 | Positive (smear >250 kDa) | Positive (Stomach epithelium) |
| 5A-G1 | IgG1, kappa | 8.9 x 10⁻⁹ M | 20 | Positive (smear >250 kDa) | Positive (Stomach epithelium) |
VII. MUC5AC Signaling Pathways
While MUC5AC is a secreted mucin and not a receptor that initiates a classical signaling cascade, its expression is tightly regulated by several key signaling pathways in response to various stimuli like cytokines and growth factors. Understanding these pathways is crucial for studying MUC5AC in disease contexts.
Caption: Key signaling pathways regulating MUC5AC expression.
References
- 1. jpt.com [jpt.com]
- 2. lifetein.com [lifetein.com]
- 3. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning of hybridoma cell lines by limiting dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Method for determining the affinity of monoclonal antibody using non-competitive ELISA: a computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-Cell Cloning of Hybridoma Cells by Limiting Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity Determination of Monoclonal Antibodies (mAbs) Using Enzyme- Linked Immunosorbent Assay (ELISA); A Protocol | Student Research in Translational Medicine [journals.sbmu.ac.ir]
- 9. benchchem.com [benchchem.com]
- 10. genomeme.ca [genomeme.ca]
- 11. Immunohistochemical detection of MUC5AC and MUC5B mucins in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
MUC5AC Peptide as a Substrate for Glycosyltransferases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a large, gel-forming mucin that serves as a primary structural component of the protective mucus layer in the respiratory and gastrointestinal tracts.[1] The function of MUC5AC is critically dependent on its extensive O-linked glycosylation, a complex post-translational modification orchestrated by a series of glycosyltransferases.[1][2] These enzymes sequentially add monosaccharides to the serine and threonine residues within the MUC5AC polypeptide backbone, creating a dense "sugar coating".[2][3] This glycosylation is fundamental to the physicochemical properties of mucus, including its viscoelasticity, and plays a crucial role in host-pathogen interactions.[1][3] Alterations in the glycosylation patterns of MUC5AC are associated with numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various cancers, making the glycosyltransferases involved prime targets for research and therapeutic development.[1]
This document provides detailed application notes and protocols for studying the MUC5AC peptide as a substrate for glycosyltransferases, with a focus on in vitro assays and the analysis of glycosylation patterns.
Data Presentation
Quantitative Analysis of MUC5AC in Disease
Changes in MUC5AC concentration and glycosylation are observed in various pathological states. The following table summarizes representative quantitative data from studies on asthma.
| Condition | MUC5AC Concentration (μg/mL) | MUC5B:MUC5AC Ratio | Key Observations | Reference |
| Healthy Controls | 7.6 | Significantly higher than acute asthma | [4] | |
| Stable Asthma | 22.4 | [4] | ||
| Acute Asthma | 44.7 | Significantly lower than controls | Increased MUC5AC and a low-charge-only MUC5B glycoform are present. | [4] |
Kinetic Parameters of Glycosyltransferases with MUC5AC Peptides
The efficiency of MUC5AC glycosylation is determined by the kinetic parameters of the involved glycosyltransferases. This table summarizes available kinetic data for Polypeptide N-Acetylgalactosaminyltransferase 2 (GalNAc-T2) with a synthetic MUC5AC peptide.
| Enzyme | Substrate (MUC5AC Peptide) | Km (µM) | kcat (s⁻¹) | Notes | Reference |
| Human GalNAc-T2 | GTTPSPVPTTSTTSAP | 150 ± 20 | 0.11 ± 0.01 | Glycosylation at Threonine-13 shows a lower turnover rate compared to Threonine-9. | [1] |
| Human GalNAc-T2 (catalytic domain only) | GTTPSPVPTTSTTSAP | 130 ± 10 | 0.49 ± 0.02 | Deletion of the lectin domain does not alter the Michaelis constant (Km). | [1] |
Signaling Pathways Regulating MUC5AC Expression and Glycosylation
The expression of MUC5AC and the glycosyltransferases that modify it are tightly regulated by complex signaling networks. Pro-inflammatory stimuli and growth factors are key initiators of these pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling
Activation of the EGFR pathway is a major regulator of MUC5AC production and the expression of key glycosyltransferases.[1][3] This coordinates the production of the mucin protein with its subsequent glycosylation.
NF-κB Signaling Pathway
Inflammatory stimuli can induce MUC5AC expression through the activation of the NF-κB signaling pathway.[3] Aberrant glycosylation of MUC5AC may also contribute to a pro-inflammatory feedback loop.
Experimental Protocols
Protocol 1: In Vitro Glycosylation of a MUC5AC Peptide
This protocol describes a typical experiment to determine the activity of a glycosyltransferase on a synthetic MUC5AC peptide substrate.[1][5]
-
Recombinant glycosyltransferase (e.g., GalNAc-T2)
-
Synthetic MUC5AC peptide (e.g., GTTPSPVPTTSTTSAP)[1]
-
UDP-sugar donor (e.g., UDP-GalNAc)
-
Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MnCl₂, 0.25% Triton X-100)[5]
-
Quenching Solution (0.1% Trifluoroacetic Acid (TFA) in water)[5]
-
HPLC system for product analysis[5]
-
Reaction Setup: Prepare a reaction mixture containing the MUC5AC peptide (e.g., 100 µM), UDP-GalNAc (e.g., 500 µM), and reaction buffer.[5] Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the recombinant glycosyltransferase (e.g., 20 nM).[5]
-
Incubation: Incubate the reaction mixture at 37°C. For kinetic analysis, take aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[5][6]
-
Quenching: Stop the reaction in each aliquot by adding an equal volume of 0.1% TFA.[5][6]
-
Analysis: Analyze the quenched samples by Reverse-Phase HPLC. The unglycosylated peptide substrate and the glycosylated product will have different retention times, allowing for quantification.[1][5]
Protocol 2: Analysis of MUC5AC O-Glycans by Mass Spectrometry
This protocol outlines the chemical release of O-glycans from purified MUC5AC for subsequent analysis by mass spectrometry.[3]
-
Purified MUC5AC protein
-
Potassium borohydride (B1222165) (KBH₄)
-
Potassium hydroxide (B78521) (KOH)
-
Dowex H+ resin
-
Reagents for permethylation (e.g., DMSO, methyl iodide)
-
MALDI-TOF Mass Spectrometer
-
O-Glycan Release (Reductive β-Elimination): Dissolve purified MUC5AC in a solution of 1 M KBH₄ in 0.1 M KOH. Incubate the mixture at 60°C for 2 hours in an ultrasonic bath. This cleaves the O-glycans from the serine/threonine residues.[3]
-
Purification: Neutralize the reaction with Dowex H+ resin and remove borate (B1201080) salts by repeated evaporation with methanol.
-
Permethylation: The released glycans are then permethylated to enhance their stability and ionization efficiency for mass spectrometry.[1]
-
Extraction: Quench the permethylation reaction with water and extract the permethylated glycans with a solvent like dichloromethane.[1]
-
Mass Spectrometry Analysis: Analyze the purified, permethylated glycans using MALDI-TOF MS to determine their mass and structure.
Conclusion
MUC5AC serves as a critical and complex substrate for a diverse array of glycosyltransferases. The concerted action of these enzymes generates a wide repertoire of glycan structures that are fundamental to the protective function of mucus and are dynamically altered in various disease states.[1] A thorough understanding of the specificities of these glycosyltransferases, the kinetic parameters of their reactions, and the signaling pathways that regulate their expression is essential for the development of novel diagnostics and therapeutics targeting mucin-related pathologies. The protocols and data presented here provide a framework for researchers to investigate the intricate process of MUC5AC glycosylation.
References
Application Notes and Protocols for Studying MUC5AC Expression by Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a gel-forming mucin glycoprotein (B1211001) that plays a crucial role in the protective mucus layer of various epithelial surfaces, including the respiratory and gastrointestinal tracts.[1][2] Its expression is often altered in various pathological conditions, including respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as in several types of cancer, such as pancreatic, gastric, and ovarian cancers.[1][3] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression of MUC5AC in tissue sections, providing valuable insights into disease pathogenesis and potential therapeutic targets.[4] These application notes provide detailed protocols for the immunohistochemical staining of MUC5AC, data presentation guidelines, and a visualization of the key signaling pathways regulating its expression.
Data Presentation: Quantitative Analysis of MUC5AC Expression
The following tables summarize the expression of MUC5AC in various tissues and disease states as determined by immunohistochemistry.
Table 1: MUC5AC Expression in Respiratory Diseases
| Disease State | Tissue/Sample Type | MUC5AC Expression Level | Key Findings | Reference |
| Chronic Obstructive Pulmonary Disease (COPD) | Sputum | Increased concentrations associated with disease severity.[5] | Higher MUC5AC expression in goblet cells is associated with chronic bronchitis, emphysema, and progression of airflow limitation.[6] | [5][6] |
| At-Risk Smokers (former) | Sputum | 21.2 pmol/mL (SEM 4.4) | Smokers exhibit higher MUC5AC expression in goblet cells compared to never-smokers.[5][6] | [5][6] |
| Healthy Never-Smokers | Sputum | 15.7 pmol/mL (SEM 4.1) | Baseline MUC5AC expression is present in healthy individuals.[5] | [5] |
| Cystic Fibrosis (CF) | Trachea, Bronchi, Peripheral Lung | Increased numbers of MUC5AC-positive cells.[3] | Goblet cell hyperplasia leads to elevated MUC5AC expression.[3] | [3] |
Table 2: MUC5AC Expression in Pancreatic Ductal Adenocarcinoma (PDAC)
| Tissue Type | Detection Method | MUC5AC Expression Frequency | Key Findings | Reference |
| PDAC | Immunohistochemistry (IHC) | 71% of 423 cases showed positive staining.[5] | Expression is common in PDAC but absent in normal pancreas and pancreatitis.[5] | [5] |
| Pancreatic Intraepithelial Neoplasia (PanIN) | Immunohistochemistry (IHC) | 64% showed moderate expression.[5] | MUC5AC is an early event in pre-cancerous lesions.[5] | [5] |
| Normal Pancreas | Immunohistochemistry (IHC) | 0% | MUC5AC is not expressed in healthy pancreatic tissue.[5] | [5] |
Table 3: MUC5AC Expression in Colorectal Carcinoma (CRC)
| Parameter | MUC5AC Expression | Correlation | p-value | Reference |
| Tumor Differentiation | Increased expression with higher grade (well to moderately differentiated) | Significant | 0.006 | [7] |
| Tumor Stage | Increased expression with progression from stage 1 to 4 | Not Significant | 0.77 | [7] |
Experimental Protocols
Protocol 1: Manual Immunohistochemical Staining of MUC5AC in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for manual IHC staining. Optimization of antibody concentrations and incubation times may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%, 50%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate (B86180) buffer, pH 6.0)
-
3% Hydrogen peroxide in methanol (B129727)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against MUC5AC (e.g., clones 45M1, CLH2)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse slides in 100% ethanol twice for 10 minutes each.
-
Immerse slides in 95%, 70%, and 50% ethanol for 5 minutes each.
-
Rinse with distilled water.[5]
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated sodium citrate buffer (95-100°C) for 20-30 minutes.[5]
-
Allow slides to cool to room temperature.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% H2O2 in methanol for 15 minutes to block endogenous peroxidase activity.[5]
-
Wash slides three times in PBS.
-
-
Blocking Non-Specific Binding:
-
Apply blocking buffer and incubate for 1 hour at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash slides three times in PBS.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[5]
-
-
Detection:
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.[5]
-
Rinse with running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.[5]
-
Coverslip with mounting medium.
-
Protocol 2: Automated Immunohistochemistry using Leica Bond-MAX Platform
This protocol is an example for automated staining and has been optimized for the MUC5AC antibody clone IHC625.[1]
Procedure:
-
Specimen Preparation:
-
Fix tissue sections in 10% neutral buffered formalin.
-
Cut sections to 4µm and place on positively charged slides.
-
Bake slides for a minimum of 30 minutes in a 53-65°C oven.[1]
-
-
Automated Staining Protocol (Leica Bond-MAX):
-
Utilize IHC Protocol F.
-
Primary Antibody Dilution: 1:100-1:400.[1]
-
Marker Incubation Time: 30 minutes.[1]
-
Heat-Induced Epitope Retrieval (HIER): Recommended using Leica Bond ER Solution 2 for 30 minutes.[1]
-
Peroxide Block: Move this step to after the Polymer step and before the Mixed DAB Refine step.[1]
-
Visualizations
Signaling Pathways Regulating MUC5AC Expression
The expression of MUC5AC is regulated by complex signaling pathways, primarily involving the Epidermal Growth Factor Receptor (EGFR) and the NF-κB pathways. Various stimuli, including growth factors (EGF), cytokines (IL-1β, IL-17A), and environmental factors can trigger these pathways, leading to the transcription of the MUC5AC gene.[8][9][10]
Caption: Signaling pathways regulating MUC5AC expression.
Experimental Workflow for MUC5AC Immunohistochemistry
The following diagram outlines the key steps in a typical immunohistochemistry workflow for detecting MUC5AC expression in FFPE tissues.
Caption: Experimental workflow for MUC5AC IHC.
References
- 1. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Kaempferol Regulates the Expression of Airway MUC5AC Mucin Gene via IκBα-NF-κB p65 and p38-p44/42-Sp1 Signaling Pathways -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. Curcumin suppresses MUC5AC production via interfering with the EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IL-1β induction of MUC5AC gene expression is mediated by CREB and NF-κB and repressed by dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]
Using CRISPR-Cas9 to Elucidate the Function of MUC5AC in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a large, gel-forming glycoprotein (B1211001) that is a major component of the mucus layer lining the respiratory and gastrointestinal tracts.[1] Under normal physiological conditions, MUC5AC plays a crucial role in protecting the underlying epithelium from pathogens, dehydration, and physical damage.[1] However, the aberrant expression and hypersecretion of MUC5AC are hallmarks of numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various cancers.[2][3] In the context of cancer, MUC5AC has been implicated in promoting tumorigenesis, metastasis, and chemoresistance.[4][5]
The advent of CRISPR-Cas9 gene-editing technology has provided a powerful tool for researchers to precisely knock out genes of interest and study their function. This application note provides a detailed protocol for utilizing CRISPR-Cas9 to generate MUC5AC knockout cell lines to investigate its role in cellular processes. The subsequent protocols for functional assays will enable researchers to dissect the molecular mechanisms by which MUC5AC contributes to disease pathogenesis, thereby identifying potential therapeutic targets.
Core Concepts: MUC5AC Signaling Pathways
MUC5AC expression and function are regulated by a complex network of signaling pathways. Understanding these pathways is critical for interpreting data from MUC5AC knockout studies. Key signaling cascades include:
-
NF-κB Pathway: Pro-inflammatory cytokines like IL-1β and TNF-α can activate the NF-κB pathway, leading to increased MUC5AC transcription.[2][6]
-
EGFR Pathway: Activation of the Epidermal Growth Factor Receptor (EGFR) by ligands such as EGF stimulates MUC5AC expression.[3][7]
-
Notch Pathway: There is bidirectional communication between the Notch and EGFR signaling pathways that regulates MUC5AC expression.[7]
-
IL-13-STAT6-SPDEF Pathway: The cytokine IL-13, a key mediator in allergic airway diseases, induces MUC5AC expression through the STAT6 and SPDEF transcription factors.[2][3]
-
PLC/PKCα/ERK1-2 Pathway: This pathway has been shown to be involved in the induction of MUC5AC secretion.[8]
Below is a diagram illustrating the major signaling pathways influencing MUC5AC expression.
Experimental Workflow for MUC5AC Knockout
The general workflow for generating and validating MUC5AC knockout cell lines using CRISPR-Cas9 is depicted below.
Detailed Protocols
Protocol 1: sgRNA Design for MUC5AC Knockout
Objective: To design specific single-guide RNAs (sgRNAs) that target the MUC5AC gene for CRISPR-Cas9 mediated knockout.
Materials:
-
Computer with internet access
-
MUC5AC gene sequence (e.g., from NCBI)
-
Online sgRNA design tool (e.g., CHOPCHOP, Synthego, etc.)
Procedure:
-
Obtain MUC5AC Gene Sequence: Retrieve the full-length cDNA or genomic DNA sequence of the human MUC5AC gene from a public database like the National Center for Biotechnology Information (NCBI).
-
Select Target Exons: To ensure a complete loss of function, target early exons of the MUC5AC gene. This increases the likelihood of introducing a frameshift mutation leading to a premature stop codon.[9]
-
Use an sgRNA Design Tool:
-
Input the MUC5AC sequence into the chosen design tool.
-
Select the appropriate protospacer adjacent motif (PAM) sequence for your Cas9 nuclease (e.g., NGG for Streptococcus pyogenes Cas9).
-
The tool will generate a list of potential sgRNA sequences.
-
-
Select Optimal sgRNAs: Choose 2-3 sgRNAs based on the following criteria:[10]
-
High On-Target Score: This predicts the efficiency of the sgRNA in cutting the target DNA.
-
Low Off-Target Score: This minimizes the chances of the sgRNA binding to and cutting unintended sites in the genome.[10]
-
GC Content: Aim for a GC content between 40-60% for optimal stability and function.[10]
-
Avoidance of Secondary Structures: The sgRNA sequence should not have the potential to form strong hairpins or other secondary structures that could interfere with its function.[10]
-
-
Order or Synthesize sgRNAs: Once the optimal sgRNAs are selected, they can be ordered as synthetic RNA molecules or as DNA oligonucleotides for cloning into a CRISPR vector.
Protocol 2: Generation of MUC5AC Knockout Cell Lines
Objective: To introduce the CRISPR-Cas9 machinery into the target cell line to generate MUC5AC knockout clones.
Materials:
-
Lentiviral CRISPR-Cas9 vector (e.g., lentiCRISPRv2) containing the designed MUC5AC sgRNA
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
Procedure:
-
Lentivirus Production (in HEK293T cells):
-
Co-transfect HEK293T cells with the lentiCRISPR-MUC5AC-sgRNA vector and the packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
The following day, infect the cells with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin). The concentration of the antibiotic should be predetermined by a kill curve for the specific cell line.
-
Continue selection until all non-transduced cells are eliminated.
-
-
Single-Cell Cloning:
-
After selection, the polyclonal population of knockout cells should be serially diluted into 96-well plates to isolate single cells.
-
Allow the single cells to grow into colonies.
-
-
Expansion of Clones:
-
Once colonies are visible, expand the individual clones into larger culture vessels for validation.
-
Protocol 3: Validation of MUC5AC Knockout
Objective: To confirm the successful knockout of the MUC5AC gene at both the genomic and protein levels.
Materials:
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the sgRNA target site
-
T7 Endonuclease I enzyme
-
Agarose (B213101) gel electrophoresis system
-
RIPA lysis buffer[11]
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against MUC5AC[11]
-
Secondary HRP-conjugated antibody
-
Chemiluminescence detection reagent[11]
Procedure:
A. Genomic Validation:
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from the wild-type and potential knockout clones.
-
Perform PCR using primers that flank the sgRNA target region in the MUC5AC gene.
-
-
T7 Endonuclease I (T7E1) Assay:
-
Denature and re-anneal the PCR products. This will result in mismatched DNA duplexes (heteroduplexes) if insertions or deletions (indels) are present.
-
Treat the re-annealed PCR products with T7E1 enzyme, which cleaves at mismatched DNA sites.
-
Run the digested products on an agarose gel. The presence of cleaved fragments indicates successful gene editing.[9]
-
-
Sanger Sequencing:
-
For definitive confirmation of the mutation, the PCR products should be sent for Sanger sequencing. This will reveal the specific indel at the target site.
-
B. Protein Validation (Western Blot):
-
Protein Lysate Preparation:
-
Lyse the wild-type and knockout cell clones using RIPA buffer.[11]
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST.[11]
-
Incubate the membrane with a primary antibody specific for MUC5AC overnight at 4°C.[11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the protein bands using a chemiluminescence reagent.[11] A complete absence of the MUC5AC band in the knockout clones compared to the wild-type control confirms successful knockout at the protein level.
-
Functional Assays to Study MUC5AC Function
Once MUC5AC knockout cell lines are validated, a variety of functional assays can be performed to investigate the role of MUC5AC in cellular processes.
Data Presentation: Expected Outcomes of MUC5AC Knockout
The following table summarizes potential quantitative data that can be obtained from functional assays comparing wild-type (WT) and MUC5AC knockout (KO) cells.
| Functional Assay | Parameter Measured | Expected Outcome in MUC5AC KO Cells (Relative to WT) | Reference |
| Cell Proliferation Assay (e.g., MTT, BrdU) | Cell Viability / DNA Synthesis | Decreased | [4] |
| Colony Formation Assay | Anchorage-Independent Growth | Decreased number and size of colonies | [4] |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Percentage of Apoptotic Cells | Increased | [4] |
| Cell Cycle Analysis (e.g., Propidium Iodide staining) | Percentage of Cells in G1/S/G2-M Phase | G1 phase arrest | [4] |
| Wound Healing/Scratch Assay | Cell Migration Rate | Decreased | [4] |
| Transwell Invasion Assay | Number of Invading Cells | Decreased | [4] |
Protocol 4: Cell Proliferation Assay (MTT)
Objective: To assess the effect of MUC5AC knockout on cell proliferation.
Materials:
-
WT and MUC5AC KO cells
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
At various time points (e.g., 24, 48, 72 hours), add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Plot the absorbance values against time to generate a cell growth curve.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if MUC5AC knockout induces apoptosis.
Materials:
-
WT and MUC5AC KO cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Protocol 6: Cell Migration Assay (Wound Healing)
Objective: To evaluate the impact of MUC5AC knockout on cell migration.
Materials:
-
WT and MUC5AC KO cells
-
6-well plates
-
200 µL pipette tip
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" or wound in the monolayer with a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh serum-free medium.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for utilizing CRISPR-Cas9 to generate MUC5AC knockout cell lines and subsequently investigate its functional role in various cellular processes. By systematically applying these methods, researchers can gain valuable insights into the contribution of MUC5AC to both normal physiology and disease states, paving the way for the development of novel therapeutic strategies targeting this important mucin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B [mdpi.com]
- 4. Abrogation of MUC5AC Expression Contributes to the Apoptosis and Cell Cycle Arrest of Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secretory mucin 5AC promotes neoplastic progression by augmenting KLF4-mediated pancreatic cancer cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Quercetin Increases MUC2 and MUC5AC Gene Expression and Secretion in Intestinal Goblet Cell-Like LS174T via PLC/PKCα/ERK1-2 Pathway [frontiersin.org]
- 9. MUC5B mobilizes and MUC5AC spatially aligns mucociliary transport on human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgRNA Design Principles for Optimal CRISPR Efficiency [synapse.patsnap.com]
- 11. Mucin MUC5AC antibody | knockout validation | Millipore MAB2011 [labome.com]
Application Notes and Protocols for Developing MUC5AC-Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a gel-forming mucin that is overexpressed in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), asthma, inflammatory bowel disease (IBD), and several types of cancer such as pancreatic, lung, and colon cancer.[1][2][3][4][5][6][7] In healthy tissues, MUC5AC plays a protective role in the epithelial linings. However, its aberrant expression and glycosylation in diseased states contribute to pathogenesis and create a unique therapeutic target.[3] This document provides detailed application notes and experimental protocols for the development of drug delivery systems specifically targeting MUC5AC. These systems aim to enhance therapeutic efficacy by delivering drugs directly to the site of disease, thereby reducing systemic toxicity.[8][9][10][11][12]
Key Therapeutic Strategies
MUC5AC-targeted drug delivery can be leveraged for several therapeutic approaches:
-
Anti-inflammatory Therapy: For diseases like IBD and COPD, targeted delivery of anti-inflammatory agents such as glucocorticoids can mitigate local inflammation.[1][2]
-
Chemotherapy: In cancers overexpressing MUC5AC, targeted nanoparticles can deliver cytotoxic drugs like gemcitabine, nab-paclitaxel, and epirubicin (B1671505) directly to tumor cells, improving their therapeutic index.[5][13][14]
-
Gene Therapy: RNA interference (RNAi) therapeutics can be designed to silence the MUC5AC gene, reducing mucus hypersecretion in respiratory diseases.[15][16]
-
Molecular Imaging: Nanoparticles conjugated with imaging agents can be used for the diagnosis and monitoring of MUC5AC-expressing tumors.[17][18][19]
MUC5AC-Targeting Moieties
The selection of a high-affinity and specific targeting ligand is crucial for the success of the drug delivery system. Commonly used moieties include:
-
Monoclonal Antibodies (mAbs): Highly specific antibodies that recognize and bind to epitopes on the MUC5AC protein. Examples include anti-MUC5AC antibodies and NPC-1C.[1][2][13][17]
-
Aptamers: Single-stranded DNA or RNA oligonucleotides that can fold into unique three-dimensional structures to bind to specific targets. The 5TR1 DNA aptamer, for instance, recognizes the MUC5AC glycoprotein.[14]
Nanoparticle-Based Delivery Platforms
A variety of nanoparticle platforms can be engineered for MUC5AC-targeted drug delivery, each with its own set of advantages.[8][20][21][22]
-
Polymeric Nanoparticles: Biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate a wide range of drugs.[8]
-
Liposomes: Vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic drugs.[19]
-
Inorganic Nanoparticles: Materials such as gold or iron oxide nanoparticles can be used for both drug delivery and imaging (theranostics).[19][20]
Data Presentation: Physicochemical Properties of MUC5AC-Targeted Nanoparticles
The physicochemical properties of nanoparticles are critical for their in vivo performance. The following table summarizes typical parameters for consideration.
| Nanoparticle Type | Targeting Ligand | Average Size (nm) | Drug Loading Efficiency (%) | Reference |
| BSA-PLLA | - | 94 - 162 | Not Specified | [23] |
| Chitosan-based | - | 100 - 200 | Varies | [24] |
Note: Specific drug loading efficiencies are highly dependent on the drug, polymer/lipid composition, and preparation method.
Data Presentation: In Vivo Targeting Efficacy
The ability of the drug delivery system to accumulate at the target site is a key measure of its effectiveness.
| Animal Model | Targeting Moiety | Imaging Agent | Tumor-to-Background Ratio (TBR) | Time Point | Reference |
| Pancreatic Cancer PDOX | Anti-MUC5AC mAb | IRDye800CW | 2.46 ± 0.465 | 48 h | [17] |
| Pancreatic Cancer Subcutaneous | Anti-MUC5AC mAb | IRDye800CW | 4.35 ± 0.177 | 72 h | [17] |
| Pancreatic Cancer Liver Metastasis PDOX | Anti-MUC5AC mAb | IR800 | 1.787 ± 0.336 | 72 h | [18][25] |
Signaling Pathways Involving MUC5AC
Understanding the signaling pathways that regulate MUC5AC expression can provide insights into disease mechanisms and reveal additional therapeutic targets.
Caption: Signaling pathways regulating MUC5AC expression.
Experimental Protocols
Protocol 1: Synthesis of Anti-MUC5AC Antibody-Conjugated Polymeric Nanoparticles
This protocol describes the synthesis of drug-loaded polymeric nanoparticles and their subsequent conjugation with an anti-MUC5AC antibody.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Therapeutic drug (e.g., glucocorticoid, chemotherapeutic)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Dichloromethane (DCM) or other organic solvent
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anti-MUC5AC monoclonal antibody
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (MWCO 10-14 kDa)
-
Ultrasonic probe or homogenizer
Methodology:
-
Nanoparticle Formulation (Solvent Evaporation Method):
-
Dissolve PLGA and the therapeutic drug in DCM.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle hardening.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and lyophilize for storage.
-
-
Antibody Conjugation:
-
Activate the carboxyl groups on the surface of the PLGA nanoparticles by reacting them with EDC and NHS in PBS (pH 7.4) for 15-30 minutes at room temperature.
-
Centrifuge and wash the activated nanoparticles to remove excess EDC and NHS.
-
Immediately add the anti-MUC5AC antibody to the activated nanoparticle suspension and incubate for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a suitable blocking agent (e.g., glycine (B1666218) or ethanolamine).
-
Purify the antibody-conjugated nanoparticles by dialysis against PBS to remove unconjugated antibodies and other reactants.
-
Store the final product at 4°C.
-
References
- 1. Active nanoparticle targeting of MUC5AC ameliorates therapeutic outcome in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active nanoparticle targeting of MUC5AC ameliorates therapeutic outcome in experimental colitis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Ramifications of secreted mucin MUC5AC in malignant journey: a holistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mucin-based Targeted Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural inhibitors on airway mucin: Molecular insight into the therapeutic potential targeting MUC5AC expression and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abrogation of MUC5AC Expression Contributes to the Apoptosis and Cell Cycle Arrest of Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in nanomaterial-based targeted drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of a MUC5AC Antibody (NPC-1C) Administered With Second-Line Gemcitabine and Nab-Paclitaxel on the Survival of Patients With Advanced Pancreatic Ductal Adenocarcinoma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual-targeting CD44 and mucin by hyaluronic acid and 5TR1 aptamer for epirubicin delivery into cancer cells: Synthesis, characterization, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. arrowheadpharma.com [arrowheadpharma.com]
- 17. Fluorescent Anti-MUC5AC Brightly Targets Pancreatic Cancer in a Patient-derived Orthotopic Xenograft | In Vivo [iv.iiarjournals.org]
- 18. Highly Selective Targeting of Pancreatic Cancer in the Liver with a Near-Infrared Anti-MUC5AC Probe in a PDOX Mouse Model: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Highly Selective Targeting of Pancreatic Cancer in the Liver with a Near-Infrared Anti-MUC5AC Probe in a PDOX Mouse Model: A Proof-of-Concept Study [escholarship.org]
Quantitative Real-Time PCR for MUC5AC mRNA Expression: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a major gel-forming mucin secreted by goblet cells in the respiratory tract. Its expression is tightly regulated, and overproduction is a hallmark of chronic airway diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis[1][2]. Consequently, the quantification of MUC5AC mRNA expression is crucial for understanding the pathophysiology of these diseases and for evaluating the efficacy of novel therapeutic agents. This application note provides a detailed protocol for the quantification of MUC5AC mRNA expression using quantitative real-time polymerase chain reaction (qPCR), along with information on relevant signaling pathways and data presentation.
Signaling Pathways Regulating MUC5AC Expression
The regulation of MUC5AC gene expression is complex, involving multiple signaling pathways often initiated by inflammatory mediators and growth factors. Understanding these pathways is essential for designing experiments and interpreting results.
Several inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-17A (IL-17A), are potent inducers of MUC5AC expression.[1][2] These cytokines can activate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Upon activation, NF-κB translocates to the nucleus and binds to specific sites on the MUC5AC promoter, driving its transcription.[1]
Another critical pathway involves the Epidermal Growth Factor Receptor (EGFR). Ligands such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α) can activate EGFR, leading to the activation of downstream pathways like the ERK pathway, which in turn promotes MUC5AC expression.[3][4] There is also evidence of bidirectional communication between the Notch and EGFR signaling pathways in regulating MUC5AC expression.[4]
Experimental Workflow for MUC5AC mRNA Quantification
A typical workflow for quantifying MUC5AC mRNA expression involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: Total RNA Extraction
This protocol is a general guideline and can be adapted based on the chosen RNA extraction kit.
-
Cell Lysis: Wash cultured cells (e.g., human bronchial epithelial cells or A549 cells) with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish by adding a lysis buffer (e.g., TRIzol® reagent).
-
Phase Separation: Transfer the cell lysate to a microcentrifuge tube, add chloroform, and centrifuge. This separates the mixture into an upper aqueous phase (containing RNA), an interphase, and a lower organic phase.
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Centrifuge the sample to pellet the RNA. Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.
-
Quality Control: Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio of 1.8-2.0 is considered indicative of pure RNA.[5]
Protocol 2: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a nuclease-free tube, combine total RNA (typically 1 µg), random hexamers or oligo(dT) primers, and nuclease-free water.
-
Denaturation: Heat the mixture to 65-70°C for 5 minutes and then place it on ice. This step denatures the RNA secondary structures.
-
Master Mix Preparation: Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Reverse Transcription: Add the master mix to the RNA-primer mixture and incubate at the optimal temperature for the reverse transcriptase (e.g., 42-50°C) for 60 minutes.
-
Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70-85°C for 5-10 minutes. The resulting cDNA can be stored at -20°C.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol provides a general framework for both SYBR Green and TaqMan-based qPCR assays.
-
Primer and Probe Design: Design or obtain validated primers specific for human MUC5AC. For TaqMan assays, a specific fluorescently labeled probe is also required. A list of example primer sequences is provided in Table 1.
-
Reaction Setup: Prepare a qPCR master mix containing SYBR Green or TaqMan Universal PCR Master Mix, forward and reverse primers, and nuclease-free water.
-
Plate Loading: Add the master mix to a qPCR plate, followed by the cDNA template. Include no-template controls (NTC) for each primer set to check for contamination.
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR instrument with a thermal cycling program similar to the one outlined in Table 2.
-
Data Acquisition: The instrument will measure the fluorescence intensity at each cycle. The cycle at which the fluorescence crosses a certain threshold is known as the quantification cycle (Cq) or threshold cycle (Ct).
Data Presentation
The relative expression of MUC5AC mRNA is typically calculated using the comparative Cq (ΔΔCq) method, also known as the 2-ΔΔCt method.[6][7] The data is normalized to an endogenous control gene (e.g., GAPDH, β-actin, or 18S rRNA) to correct for variations in RNA input and reverse transcription efficiency.[1][3][8][9]
Table 1: Example Primer Sequences for MUC5AC qPCR
| Target Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Probe (for TaqMan) | Reference |
| Human MUC5AC | GGAGGTGCCCTTCAGCAA | CGTGCGGCACTCATCCTT | FAM-AGTGCGGCACTTGCACCAACGAC-TAMRA | [10] |
| Human MUC5AC | TCCACCATATACCGCCACAGA | GTAGTTGTCGTAGGCGCCAT | Not Applicable (SYBR Green) | [11] |
| Human GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | Not Applicable (SYBR Green) | [1] |
| Human β-actin | CTGGAACGGTGAAGGTGACA | AAGGGACTTCCTGTAACAATGCA | Not Applicable (SYBR Green) | [3] |
Table 2: Example qPCR Thermal Cycling Protocol
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 1 minute | |
| Melt Curve Analysis | 60-95 | Incremental | 1 |
Note: The melt curve analysis is performed for SYBR Green-based assays to verify the specificity of the amplified product.
Table 3: Example of MUC5AC mRNA Expression Data
The following table illustrates how to present MUC5AC qPCR data after treatment with a hypothetical compound. The data is presented as the mean fold change ± standard error of the mean (SEM) relative to the vehicle control.
| Treatment | Concentration | Mean Cq (MUC5AC) | Mean Cq (GAPDH) | ΔCq (MUC5AC - GAPDH) | ΔΔCq (ΔCq_treated - ΔCq_control) | Fold Change (2-ΔΔCq) |
| Vehicle Control | - | 24.5 ± 0.3 | 18.2 ± 0.2 | 6.3 | 0.0 | 1.0 |
| Compound A | 1 µM | 23.1 ± 0.4 | 18.3 ± 0.1 | 4.8 | -1.5 | 2.8 |
| Compound A | 10 µM | 22.0 ± 0.2 | 18.1 ± 0.2 | 3.9 | -2.4 | 5.3 |
| IL-1β (Positive Control) | 10 ng/mL | 21.5 ± 0.3 | 18.4 ± 0.3 | 3.1 | -3.2 | 9.2 |
Conclusion
Quantitative real-time PCR is a powerful and sensitive technique for measuring MUC5AC mRNA expression. By following standardized protocols and employing appropriate data analysis methods, researchers can obtain reliable and reproducible results. This information is invaluable for advancing our understanding of respiratory diseases and for the development of novel therapeutics targeting mucus hypersecretion.
References
- 1. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. IL-1β induction of MUC5AC gene expression is mediated by CREB and NF-κB and repressed by dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Modulation of Mucin (MUC2, MUC5AC and MUC5B) mRNA Expression and Protein Production and Secretion in Caco-2/HT29-MTX Co-Cultures Following Exposure to Individual and Combined Aflatoxin M1 and Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | Quercetin Increases MUC2 and MUC5AC Gene Expression and Secretion in Intestinal Goblet Cell-Like LS174T via PLC/PKCα/ERK1-2 Pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Dual oxidase 1-dependent MUC5AC mucin expression in cultured human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Synthetic MUC5AC Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing synthetic MUC5AC peptides.
Frequently Asked Questions (FAQs)
Q1: Why are synthetic MUC5AC peptides often difficult to dissolve?
A1: The solubility of synthetic MUC5AC peptides is influenced by several factors inherent to their structure. Non-glycosylated MUC5AC peptides are prone to aggregation and exhibit poor solubility due to the exposure of hydrophobic regions within the peptide backbone.[1] The presence of extensive O-glycosylation in native MUC5AC renders the molecule highly hydrophilic and soluble in aqueous environments.[1] Synthetic versions, especially those lacking or with incomplete glycosylation, may not share these characteristics. Additionally, the tandem repeat sequences rich in proline, threonine, and serine can contribute to aggregation on the resin during synthesis.[2]
Q2: What is the first step I should take when trying to dissolve a new synthetic MUC5AC peptide?
A2: Before dissolving the entire sample, it is highly recommended to perform a solubility test on a small aliquot (e.g., 1 mg) of the lyophilized peptide.[3][4] This prevents the potential loss of valuable material if the chosen solvent is ineffective. The initial solvent of choice should ideally be sterile, distilled water, especially for shorter peptides.[5]
Q3: How does the amino acid composition of my MUC5AC peptide affect its solubility?
A3: The amino acid sequence is a primary determinant of a peptide's solubility. To estimate the peptide's properties, you can calculate its net charge at a neutral pH. Assign a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus) and -1 to each acidic residue (Asp, Glu, and the C-terminus).[3][4]
-
Basic peptides (net positive charge): Tend to be more soluble in acidic solutions.
-
Acidic peptides (net negative charge): Are generally more soluble in basic solutions.
-
Neutral or hydrophobic peptides: Often require organic solvents for initial dissolution.
Q4: Can glycosylation affect the solubility of my synthetic MUC5AC peptide?
A4: Yes, glycosylation significantly impacts solubility. The addition of glycan chains increases the hydrophilicity of the peptide, generally leading to improved solubility in aqueous solutions.[1][6] In fact, studies have shown that glycosylation can suppress the aggregation of MUC5AC peptides.[2]
Q5: What are some common signs of MUC5AC peptide aggregation?
A5: Aggregation can manifest as a cloudy or hazy appearance in the solution, or the formation of visible precipitates. In some cases, the solution may form a gel. During purification via HPLC, aggregation can appear as broad or tailing peaks.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of synthetic MUC5AC peptides.
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide is hydrophobic or has a net neutral charge at neutral pH. | - Calculate the net charge of the peptide. - For basic peptides (net positive charge), try adding a small amount of 10-30% acetic acid.[5][7] - For acidic peptides (net negative charge), try adding a small amount of 0.1M ammonium (B1175870) bicarbonate or ammonium hydroxide.[5] - For neutral or very hydrophobic peptides, proceed to use organic solvents. |
| Peptide precipitates when diluted with aqueous buffer. | The solubility limit of the peptide in the final buffer has been exceeded. | - Decrease the final concentration of the peptide in the aqueous buffer. - Add the concentrated organic stock solution of the peptide dropwise into the stirring aqueous buffer to ensure rapid and even mixing. - Consider using a different aqueous buffer or adjusting the pH. |
| The peptide solution is cloudy or hazy. | The peptide is not fully dissolved and may be forming aggregates. | - Sonicate the solution in a water bath for short intervals (e.g., 3 x 10 seconds), keeping the sample on ice in between to prevent heating.[4] - If sonication is ineffective, consider adding a denaturing agent like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335), but be aware that these may interfere with downstream biological assays.[3] |
| The peptide forms a gel. | Extensive intermolecular hydrogen bonding is occurring. | - Try to dilute the peptide further with the appropriate solvent. - The use of chaotropic agents like GdnHCl or urea can help disrupt the hydrogen bond network causing gelation.[3] |
| Low recovery after purification. | The peptide is aggregating during the purification process. | - For HPLC, consider using a different solvent system. The addition of organic modifiers like isopropanol (B130326) or acetic acid to the mobile phase can help. - The use of detergents like Tween-20 during solid-phase synthesis has been shown to reduce aggregation and improve crude peptide purity.[2] |
Quantitative Data Summary
While specific solubility limits for synthetic MUC5AC peptides are highly sequence-dependent and not extensively reported in the literature, the following table provides general guidelines for starting concentrations when preparing stock solutions. It is crucial to empirically determine the optimal solubility for your specific peptide.
| Solvent/Agent | Typical Starting Concentration for Stock Solutions | Notes |
| Sterile Distilled Water | 1-2 mg/mL[5][7] | A good starting point for short or highly charged peptides. |
| 10-30% Acetic Acid | 1-2 mg/mL[5][7] | For basic peptides that are insoluble in water. |
| 0.1 M Ammonium Bicarbonate | 1-2 mg/mL | For acidic peptides that are insoluble in water. |
| DMSO (Dimethyl Sulfoxide) | 5-10 mg/mL[8] | Effective for many hydrophobic peptides. The stock solution should be diluted into the final aqueous buffer so that the final DMSO concentration is low (typically <1%). |
| DMF (Dimethylformamide) | 1-2 mg/mL | An alternative to DMSO, especially for peptides containing cysteine, methionine, or tryptophan which can be oxidized by DMSO. |
| 6 M Guanidine Hydrochloride | 1-2 mg/mL[8] | A strong denaturant for highly aggregated peptides. May require removal before biological assays. |
| 8 M Urea | 1-2 mg/mL[3] | Another strong denaturant for aggregated peptides. May require removal before biological assays. |
Experimental Protocols
Protocol 1: General Solubility Testing Workflow
This protocol outlines a systematic approach to testing the solubility of a new synthetic MUC5AC peptide.
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Centrifuge the vial briefly to collect all the powder at the bottom.
-
Initial Test with Water: Add a small, measured amount of sterile, distilled water to a small aliquot of the peptide (e.g., to make a 1 mg/mL solution). Vortex gently.
-
Sonication: If the peptide does not dissolve, sonicate the vial in a water bath for 10-20 seconds.[4]
-
pH Adjustment (for charged peptides):
-
Basic Peptides: If still insoluble, add a small volume of 10% acetic acid and vortex.
-
Acidic Peptides: If still insoluble, add a small volume of 0.1 M ammonium bicarbonate and vortex.
-
-
Organic Solvents (for hydrophobic/neutral peptides): If the peptide remains insoluble, use a fresh aliquot and start with a small volume of DMSO or DMF to create a concentrated stock. Once dissolved, slowly add this stock solution dropwise to a stirring aqueous buffer to achieve the desired final concentration.
-
Observation: After each step, visually inspect the solution for clarity. A clear solution indicates that the peptide is dissolved.
Diagram: General Workflow for Peptide Solubilization
Caption: A stepwise decision-making workflow for solubilizing synthetic peptides.
Protocol 2: Solubilization of Highly Hydrophobic MUC5AC Peptides
This protocol is for MUC5AC peptides with a high content of hydrophobic amino acids that are insoluble in aqueous solutions.
-
Initial Dissolution in Organic Solvent: Add a minimal volume of 100% DMSO or DMF to the lyophilized peptide to create a concentrated stock solution (e.g., 5-10 mg/mL).
-
Ensure Complete Dissolution: Vortex the vial for 30 seconds. If necessary, sonicate in a water bath for 10-15 seconds to ensure the peptide is fully dissolved. The solution should be completely clear.
-
Dilution into Aqueous Buffer: While gently stirring your target aqueous buffer (e.g., PBS), slowly add the concentrated peptide stock solution dropwise. This gradual dilution is critical to prevent the peptide from precipitating.
-
Final Concentration: Continue adding the stock solution until the desired final peptide concentration is reached. Be mindful not to exceed the solubility limit in the final buffer, which may be indicated by the solution turning cloudy. The final concentration of the organic solvent should be kept to a minimum, especially for cell-based assays (typically below 1%).
Signaling Pathway Diagram
The expression of MUC5AC is regulated by various signaling pathways, with the Epidermal Growth Factor Receptor (EGFR) pathway being a key player.
Diagram: EGFR Signaling Pathway Leading to MUC5AC Expression
Caption: A simplified diagram of the EGFR-MEK-ERK-Sp1 signaling cascade leading to MUC5AC gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Glycoclustering on Stiffening of MUC5AC Peptides Revealed by High‐Efficiency Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. genscript.com [genscript.com]
- 6. Chemoselective Solution- and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. proimmune.com [proimmune.com]
MUC5AC Peptide Synthesis and Purification Technical Support Center
Welcome to the technical support center for MUC5AC peptide synthesis and purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What makes MUC5AC peptides so challenging to synthesize?
A1: MUC5AC peptides are considered "difficult sequences" for several reasons inherent to their structure:
-
Tandem Repeats: MUC5AC is characterized by tandem repeat domains rich in proline, threonine, and serine (PTS regions).[1] Repetitive sequences are prone to incomplete coupling and deprotection steps during Solid-Phase Peptide Synthesis (SPPS).
-
O-Glycosylation: These PTS regions are heavily O-glycosylated.[1] The synthesis requires expensive and often delicate glycosylated amino acid building blocks, and their coupling can be inefficient.[2][3][4][5]
-
Peptide Aggregation: The nature of the MUC5AC sequence, particularly with hydrophobic residues, can lead to the formation of stable secondary structures (e.g., β-sheets) on the resin. This aggregation can block reagents from reaching the growing peptide chain, leading to low yields and truncated sequences.[6][7][8]
-
Clustered Modifications: The synthesis of peptides with extended O-glycosylation clusters has proven to be a significant challenge, limiting studies on how these modifications affect peptide structure.[9][10]
Q2: What is the most common method for purifying crude MUC5AC peptides?
A2: The standard and most widely used method for purifying synthetic peptides, including MUC5AC fragments, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[6][11] This technique separates the target peptide from synthesis-related impurities based on differences in hydrophobicity. C18-modified silica (B1680970) is the most common stationary phase used.[11]
Q3: My crude MUC5AC peptide won't dissolve for purification. What can I do?
A3: Solubility is a common issue, especially with hydrophobic or aggregation-prone peptides. First, try common HPLC solvents like acetonitrile (B52724) (ACN) or methanol (B129727) with 0.1% trifluoroacetic acid (TFA) in water. If solubility remains an issue, consider adding a small amount of formic acid or using chaotropic agents. For very difficult cases, solvents like dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be used, but ensure they are compatible with your HPLC system and column. Incorporating solubilizing tags, such as polyethylene (B3416737) glycol (PEG), during the synthesis planning phase can also help prevent this issue.[6]
Troubleshooting Guide: MUC5AC Peptide Synthesis
This guide addresses specific issues that may arise during the Solid-Phase Peptide Synthesis (SPPS) of MUC5AC peptides.
| Problem / Symptom | Potential Cause | Recommended Solution(s) |
| Low final yield of crude peptide | 1. Incomplete Coupling: Especially of bulky or glycosylated amino acids. | • Double Couple: Perform the coupling reaction twice for difficult residues like Arg, Pro, or any glycosylated amino acid.[12]• Optimize Reagents: Use high-quality, fresh coupling reagents (e.g., HATU, HBTU).[6]• Change Solvent: For glycoamino acids, switching from DMF to a less polar solvent like 2-MeTHF or 1,3-dioxolane (B20135) (DOL) can dramatically improve coupling efficiency.[2][3][10]• Microwave Assistance: Use microwave-assisted SPPS to improve coupling efficiency and reduce aggregation.[2][6] |
| 2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites. | • Use "Structure-Breaking" Residues: Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic locations (e.g., every sixth residue) to disrupt secondary structure formation.[5][6]• Change Solvent: NMP is better at solvating peptide chains than DMF and can reduce aggregation.[7] | |
| Mass Spec (MS) shows many deletion sequences | 1. Incomplete Fmoc-Deprotection: The Fmoc protecting group was not fully removed, preventing the next amino acid from coupling. | • Increase Deprotection Time: Extend the reaction time with the piperidine (B6355638) solution.• Use Fresh Reagent: Ensure the 20% piperidine in DMF solution is freshly prepared, as piperidine can degrade.[8] |
| 2. Incomplete Coupling: A coupling step failed, and the unreacted amine was not capped. | • Monitor Couplings: Use a qualitative test (e.g., Kaiser test) on a small number of resin beads to confirm the absence of free primary amines after coupling.[8]• Capping: After the coupling step, add a capping solution (e.g., acetic anhydride/DIPEA in DMF) to acetylate any unreacted amines, preventing them from reacting in subsequent cycles and simplifying final purification.[13][14] | |
| Coupling of glycosylated amino acids is inefficient and expensive | High excess of precious building blocks required. | • Solvent Optimization: Performing the coupling in 2-MeTHF with DIC/Oxyma can achieve quantitative coupling with only 1.5 equivalents of the glycoamino acid.[2][3]• Additive-Enhanced Synthesis: Using the solvent 1,3-dioxolane (DOL) with an additive like Tween-20 has been shown to enable fast couplings with as little as 0.5 excess equivalents of GalNAcylated amino acids.[10] |
Quantitative Impact of Optimized Coupling Methods for Glycoamino Acids
| Method | Solvent | Coupling Reagents | Equivalents of Glyco-AA | Crude Purity Achieved | Reference |
| Standard SPPS | DMF | Standard (e.g., HBTU) | 3 - 5 eq. | Often low | General Knowledge |
| Optimized Method 1 | 2-MeTHF | DIC/Oxyma | 1.5 eq. | >95% | [2][3] |
| Optimized Method 2 | 1,3-dioxolane (DOL) + Tween-20 | Not Specified | 0.5 eq. | High | [10] |
Workflow for Troubleshooting a Failed Peptide Synthesis
Troubleshooting Guide: MUC5AC Peptide Purification
This guide addresses issues related to the purification of crude MUC5AC peptides, primarily using RP-HPLC.
| Problem / Symptom | Potential Cause | Recommended Solution(s) |
| Poor resolution in RP-HPLC | 1. Co-elution of Impurities: Deletion sequences or other modifications are very close in hydrophobicity to the target peptide. | • Optimize Gradient: Make the acetonitrile gradient shallower (e.g., 0.5% or 0.2% change per minute) to increase separation between peaks.[15]• Change Mobile Phase: Try a different organic modifier (e.g., methanol instead of ACN) or a different ion-pairing agent (if TFA is not providing adequate resolution).[11][16]• Change Column: Test a different stationary phase (e.g., C8 instead of C18) or a column from a different manufacturer, as small variations can alter selectivity.[16][17] |
| 2. Peptide is not pure. | • Re-purify: Pool the fractions containing the target peptide and run a second round of HPLC with optimized conditions. | |
| Target peptide peak is very broad | 1. Column Overloading: Too much crude material was injected onto the column. | • Reduce Sample Load: Perform several smaller injections instead of one large one. Typical analytical column loading is in the microgram range, while preparative can be milligrams.[18][19]• Use a Larger Column: Switch to a preparative column with a wider diameter for larger sample loads.[16] |
| 2. Secondary Interactions: The peptide is interacting with the silica backbone of the column. | • Check Mobile Phase pH: Ensure the pH is low (e.g., ~2 with 0.1% TFA) to keep acidic residues protonated and minimize interactions. | |
| No clear product peak is visible | 1. Failed Synthesis: The desired peptide was not successfully synthesized. | • Re-analyze Crude: Confirm with mass spectrometry that the expected mass of the target peptide is present in the crude material.[7][8] |
| 2. Peptide Precipitation: The peptide precipitated on the column or in the injection loop. | • Improve Solubility: Re-dissolve the crude peptide in a stronger solvent (if compatible with HPLC) or reduce the concentration before injection. | |
| Purity is insufficient after one RP-HPLC run | Complex crude mixture. | • Use Orthogonal Methods: If a second RP-HPLC run is insufficient, use a different purification technique based on a different principle, such as Ion-Exchange Chromatography (IEX), which separates molecules by charge.[16][20] |
Logical Flow for Developing a Purification Strategy
Experimental Protocols
Protocol 1: Representative Solid-Phase Peptide Synthesis (Fmoc/tBu)
This protocol outlines a general procedure for the manual synthesis of a MUC5AC peptide fragment on a Rink Amide resin.
1. Resin Preparation:
-
Swell the Rink Amide resin (e.g., 0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.[21]
-
Drain the DMF.
2. Fmoc-Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[22]
3. Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HATU (3 eq.) and an activator base like DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings (e.g., glycosylated residues, bulky amino acids), extend the time or use double coupling.
-
Wash the resin with DMF (5-7 times).
4. Monitoring (Optional):
-
Perform a Kaiser test on a few beads. A yellow/colorless result indicates a complete coupling. If the beads turn blue, the coupling is incomplete and should be repeated.[8]
5. Repeat:
-
Repeat steps 2-4 for each amino acid in the sequence.
6. Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with Dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[1]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 1-2 more times.
-
Dry the crude peptide pellet under vacuum. The resulting powder is ready for purification.[1]
Protocol 2: General RP-HPLC Purification
1. System Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Equilibrate a C18 preparative column with the starting percentage of Mobile Phase B (e.g., 5-10%).
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or another suitable solvent can be added.
-
Centrifuge the sample to pellet any insoluble material.
3. Purification Run:
-
Inject the supernatant onto the equilibrated column.
-
Run a linear gradient to elute the peptide. A typical gradient might be 10-60% Mobile Phase B over 40-60 minutes. The exact gradient should be optimized based on an initial analytical run.
-
Monitor the elution profile at 210-220 nm.[11]
4. Fraction Collection:
-
Collect fractions (e.g., 1-2 mL each) as the peaks elute.
5. Analysis and Pooling:
-
Analyze each fraction containing a peak by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Pool all fractions that meet the desired purity level (e.g., >95%).
6. Lyophilization:
-
Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a freezer).
-
Lyophilize the frozen solution under high vacuum until a dry, fluffy white powder is obtained. This is the final purified peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides • CRC 1449 DYNAMIC HYDROGELS AT BIOINTERFACES [sfb1449.de]
- 4. Synthesis and conformational effects of glyco-clustered mucin multi tandem repeats - American Chemical Society [acs.digitellinc.com]
- 5. Impact of Glycoclustering on Stiffening of MUC5AC Peptides Revealed by High‐Efficiency Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. biotage.com [biotage.com]
- 13. biomatik.com [biomatik.com]
- 14. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era [mdpi.com]
- 15. hplc.eu [hplc.eu]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. harvardapparatus.com [harvardapparatus.com]
- 18. pharmtech.com [pharmtech.com]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 21. chemistry.du.ac.in [chemistry.du.ac.in]
- 22. researchgate.net [researchgate.net]
MUC5AC ELISA Assay Technical Support Center
Welcome to the technical support center for the MUC5AC ELISA assay. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their MUC5AC ELISA experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MUC5AC sandwich ELISA kit?
A1: The MUC5AC sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is a quantitative immunoassay. A microplate is pre-coated with a monoclonal antibody specific to MUC5AC. When samples or standards are added to the wells, the MUC5AC antigen binds to the capture antibody. Subsequently, a biotinylated detection antibody that also recognizes MUC5AC is added, forming a "sandwich" complex. An enzyme conjugate, typically streptavidin-horseradish peroxidase (HRP), is then introduced, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, and the enzyme catalyzes a color change. The intensity of the color is directly proportional to the amount of MUC5AC present in the sample. The reaction is stopped, and the optical density (OD) is measured at a specific wavelength (usually 450 nm).[1][2]
Q2: What types of samples can be used with this assay?
A2: This assay is typically suitable for a variety of biological fluids, including serum, plasma, cell culture supernatants, and tissue homogenates.[1][3][4] It is crucial to follow the recommended sample collection and preparation procedures for each sample type to ensure accurate results.[1][3]
Q3: How should I prepare my samples?
A3: Proper sample preparation is critical for accurate MUC5AC quantification. Here are general guidelines for common sample types:
-
Serum: Allow blood to clot at room temperature for 30 minutes to 2 hours, then centrifuge at 1000 x g for 15-20 minutes. Collect the serum and assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][4][5]
-
Plasma: Collect blood using an anticoagulant such as EDTA or heparin. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[4] Collect the plasma and assay immediately or store as described for serum.
-
Cell Culture Supernatants: Centrifuge the samples at 1000 x g for 20 minutes to remove any cellular debris.[4] Collect the supernatant for analysis.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS (a common ratio is 1:9, tissue weight to PBS volume) and centrifuge at 5000 x g for 5-10 minutes to pellet the debris.[1][3] Collect the supernatant.
Q4: How should I store the ELISA kit?
A4: The kit should be stored at 2-8°C upon receipt.[1][4] Unused wells should be returned to the foil pouch with the desiccant pack and resealed.[4] Do not use the kit beyond its expiration date.
Troubleshooting Guide
This guide addresses common problems encountered during MUC5AC ELISA assays.
High Background
Problem: The optical density (OD) readings are high in all wells, including the blank and negative controls.[6]
| Possible Cause | Recommended Solution |
| Insufficient Washing | Ensure thorough washing of wells between each step. Increase the number of washes or the soak time.[7][8] Make sure all wash buffer is completely removed by inverting the plate and tapping it on absorbent paper.[9] |
| Contaminated Reagents or Buffers | Use fresh, sterile reagents and buffers.[10][11] Ensure the substrate solution is colorless before use.[6] |
| High Incubation Temperature or Time | Adhere strictly to the recommended incubation times and temperatures in the protocol.[8] Avoid incubating the plate in direct sunlight or near heat sources.[6] |
| Excessive Antibody Concentration | If developing your own assay, the concentration of the primary or secondary antibody may be too high. Perform a titration experiment to determine the optimal concentration.[7] |
| Cross-Contamination | Use fresh pipette tips for each standard, sample, and reagent.[11] Do not allow wells to touch each other. |
| Inadequate Blocking | Increase the blocking incubation time or try a different blocking agent. A common recommendation is 5-10% normal serum from the same species as the secondary antibody.[7] |
Low or No Signal
Problem: The OD readings are very low or non-existent, even in the highest standard wells.
| Possible Cause | Recommended Solution |
| Reagent Omission or Incorrect Order | Double-check that all reagents were added in the correct sequence as per the protocol.[12] |
| Inadequate Incubation Time or Temperature | Ensure all incubation steps are carried out for the specified duration and at the correct temperature.[1] All reagents should be brought to room temperature before use.[3][13] |
| Inactive Reagents | Verify that the reagents have not expired and have been stored correctly. The HRP conjugate and TMB substrate are particularly sensitive.[1] |
| Incompatible Buffer Components | Some buffers may contain interfering substances. For example, sodium azide (B81097) is an inhibitor of HRP and should not be present in buffers used with HRP-conjugated antibodies.[13] |
| Insufficient Antibody or Antigen | The concentration of the capture or detection antibody may be too low, or the target protein may not be present in the sample.[13] Run a positive control to verify assay performance.[13] |
| Over-washing | While washing is crucial, overly aggressive washing can lead to the removal of bound antibodies or antigen.[13] |
Poor Standard Curve
Problem: The standard curve is not linear or has a low R-squared value.[14]
| Possible Cause | Recommended Solution |
| Improper Standard Preparation | Ensure the standard is completely reconstituted and accurately serially diluted. Briefly spin the vial before opening and mix gently.[1][15][16] |
| Pipetting Errors | Use calibrated pipettes and fresh tips for each dilution.[14][16] Inaccurate pipetting can significantly affect the standard curve.[1][14] |
| Incorrect Curve Fitting Model | Use the curve-fitting model recommended by the kit manufacturer. A four-parameter logistic (4-PL) curve fit is often recommended.[10][15] |
| Inconsistent Incubation Times | Ensure that the time between adding reagents to the first and last wells is minimized to ensure uniform incubation.[9] |
High Coefficient of Variation (CV)
Problem: There is significant variation between duplicate or triplicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Be consistent with your pipetting technique. Ensure the same volume is added to each well.[10] |
| Inadequate Mixing | Gently tap the plate after adding reagents to ensure thorough mixing, but avoid creating bubbles.[1] |
| Plate not Washed Uniformly | Ensure all wells are washed with the same volume and for the same duration. An automated plate washer can improve consistency.[8] |
| Temperature Gradients | Avoid temperature differences across the plate during incubation. Do not stack plates. |
Experimental Protocols
Standard MUC5AC Sandwich ELISA Protocol
This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[3] Prepare working solutions of standards, detection antibody, and HRP conjugate according to the kit manual.
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.[3]
-
Incubation: Cover the plate with a sealer and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).[1][3]
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. After the final wash, remove any remaining buffer by inverting the plate and blotting it on a clean paper towel.[3][9]
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody working solution to each well.
-
Incubation: Cover the plate and incubate (e.g., 60 minutes at 37°C).[1]
-
Washing: Repeat the wash step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of the HRP conjugate working solution to each well.
-
Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).[1][9]
-
Washing: Repeat the wash step, often with an increased number of washes (e.g., 5 times).[1][9]
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Cover the plate and incubate in the dark at 37°C for 15-20 minutes, or until a color gradient is visible in the standard wells.[1][9]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[1][9]
-
Read Plate: Immediately measure the optical density at 450 nm using a microplate reader.[1]
Data Analysis
-
Calculate Average OD: Calculate the average OD for each set of duplicate standards and samples.
-
Subtract Blank: Subtract the average OD of the zero standard (blank) from all other average OD values.[17]
-
Create Standard Curve: Plot the corrected OD values for the standards on the y-axis against their corresponding concentrations on the x-axis. Use a 4-parameter logistic curve fit for the most accurate results.[10]
-
Determine Sample Concentrations: Interpolate the OD values of your samples from the standard curve to determine their MUC5AC concentrations.
-
Apply Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.[17]
Visual Guides
Caption: Standard workflow for a MUC5AC sandwich ELISA.
Caption: Decision tree for troubleshooting high background issues.
References
- 1. assets.exkitstore.com [assets.exkitstore.com]
- 2. ELISA Kit FOR Mucin-5AC | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. abbkine.com [abbkine.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. ELISA Troubleshooting: High Background | Sino Biological [sinobiological.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. novateinbio.com [novateinbio.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. benchchem.com [benchchem.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. mabtech.com [mabtech.com]
- 13. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 14. blog.abclonal.com [blog.abclonal.com]
- 15. How to solve standard curve fit problems in ELISA | Abcam [abcam.com]
- 16. arp1.com [arp1.com]
- 17. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
troubleshooting non-specific binding in MUC5AC immunohistochemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding in MUC5AC immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding in MUC5AC IHC?
Non-specific binding in MUC5AC immunohistochemistry can stem from several factors:
-
Hydrophobic and Ionic Interactions: Antibodies may bind non-specifically to tissue components through hydrophobic or electrostatic forces.[1]
-
High Primary Antibody Concentration: An excessively high concentration of the MUC5AC primary antibody can lead to off-target binding.[2][3]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins present in the tissue.[4]
-
Endogenous Enzyme Activity: Tissues can contain endogenous enzymes like peroxidases or alkaline phosphatases, which can produce a background signal if not adequately blocked, especially when using enzyme-based detection systems.[1][4][5]
-
Fc Receptor Binding: Endogenous Fc receptors within the tissue can bind to the Fc region of both the primary and secondary antibodies, leading to background staining.[1]
-
Over-fixation of Tissue: Excessive fixation can alter tissue morphology and expose non-specific antibody binding sites.
Q2: How do I choose the right blocking solution to reduce non-specific binding?
The choice of blocking buffer is a critical step in minimizing background staining.[6] The ideal blocking solution will depend on the specific antibody and tissue being used.
-
Normal Serum: A common and effective method is to use normal serum from the same species in which the secondary antibody was raised.[1][5][6] For instance, if you are using a goat anti-mouse secondary antibody, you should block with normal goat serum.
-
Protein Solutions: Bovine serum albumin (BSA) or non-fat dry milk at a concentration of 1-5% (w/v) are frequently used to block non-specific protein binding sites.[6]
-
Commercial Blocking Buffers: Several pre-formulated commercial blocking buffers are available and may offer enhanced performance and lot-to-lot consistency.[1]
Q3: What is the recommended antigen retrieval method for MUC5AC?
Heat-Induced Epitope Retrieval (HIER) is generally recommended for MUC5AC IHC on formalin-fixed, paraffin-embedded tissues.[1][7][8] The optimal buffer and heating conditions may need to be determined empirically for your specific tissue and antibody.[9]
-
Common HIER Solutions:
-
Citrate Buffer (10mM Citric Acid, 0.05% Tween 20, pH 6.0)[8]
-
Tris-EDTA Buffer (10mM Tris, 1mM EDTA, pH 9.0)
-
-
Heating Methods: Pressure cookers, steamers, water baths, or microwave ovens can be used for HIER.[8][10] It is crucial to ensure consistent and even heating of the slides.
Q4: My negative control (no primary antibody) shows high background staining. What is the likely cause?
If you observe staining in your negative control where only the secondary antibody is applied, the background is likely due to one of the following:
-
Non-specific binding of the secondary antibody. [4]
-
Inadequate blocking of endogenous enzymes (if using an enzyme-based detection system). [4]
To troubleshoot this, consider using a pre-adsorbed secondary antibody and ensure that the endogenous enzyme blocking step is performed correctly.[1][4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding in MUC5AC IHC.
High Background Staining
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Titrate the MUC5AC antibody to find the optimal dilution that provides a strong specific signal with low background.[2][3][11] A good starting point for a new antibody is to perform a dilution series. |
| Inadequate blocking | Increase the concentration or incubation time of the blocking solution.[3] Consider trying a different blocking agent (e.g., switching from BSA to normal serum).[2] |
| Insufficient washing | Increase the number and duration of wash steps between antibody incubations. Adding a detergent like Tween 20 to the wash buffer can also help.[12] |
| Endogenous peroxidase/phosphatase activity | If using an HRP-conjugated detection system, pre-treat slides with a hydrogen peroxide solution (e.g., 3% H2O2 in PBS or methanol).[4][5][13] For AP-based systems, use a levamisole (B84282) solution.[4][5] |
| Secondary antibody cross-reactivity | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample.[4] Run a secondary antibody-only control to confirm this issue.[1] |
| Over-fixation of tissue | Optimize the fixation time and method for your specific tissue type.[3] If tissues are already over-fixed, a more robust antigen retrieval protocol may be necessary.[4] |
Experimental Protocols
Optimized Immunohistochemistry Staining Protocol for MUC5AC
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.[1]
-
-
Antigen Retrieval (HIER):
-
Endogenous Enzyme Blocking (if applicable):
-
Incubate sections with 3% hydrogen peroxide in PBS or methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[4][13]
-
Rinse thoroughly with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Dilute the MUC5AC primary antibody to its predetermined optimal concentration in the blocking buffer.
-
Incubate the slides with the primary antibody for 1 hour at room temperature or overnight at 4°C.[7]
-
-
Washing:
-
Rinse slides with wash buffer three times for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the appropriate biotinylated or enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.
-
-
Detection:
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent.
-
Add the appropriate chromogenic substrate (e.g., DAB for HRP or Fast Red for AP) and incubate until the desired color intensity is reached.[7]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[1]
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: A logical workflow for troubleshooting non-specific binding in IHC.
Caption: Key factors contributing to non-specific antibody binding in tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. Immunohistochemistry Troubleshooting - IHC WORLD [ihcworld.com]
- 5. IHC Blocking | Proteintech Group [ptglab.com]
- 6. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 7. genomeme.ca [genomeme.ca]
- 8. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 9. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Immunohistochemical detection of MUC5AC and MUC5B mucins in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Blocking Solutions - IHC WORLD [ihcworld.com]
Technical Support Center: Overcoming Aggregation of MUC5AC Motif Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering aggregation issues with MUC5AC motif peptides. MUC5AC, a critical mucin protein, contains tandem repeat regions rich in proline, threonine, and serine, which are prone to aggregation during synthesis, purification, and in solution. This guide offers troubleshooting advice, detailed experimental protocols, and quantitative data to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My MUC5AC peptide solution is cloudy. What is the cause?
A1: Cloudiness or visible precipitates are strong indicators of peptide aggregation. The tandem repeat motifs of MUC5AC are inherently prone to self-association through hydrogen bonding and hydrophobic interactions. Factors such as pH, ionic strength, temperature, and peptide concentration can significantly influence the extent of aggregation.
Q2: How does pH affect the aggregation of MUC5AC peptides?
A2: The pH of the solution is a critical factor. MUC5AC peptides tend to exhibit increased aggregation at acidic pH values. For instance, a decrease in pH from 7.0 to 2.0 can lead to a significant increase in viscosity and aggregation. It is generally recommended to work with MUC5AC peptides in neutral to slightly basic buffers (pH 7.0-8.0) to maintain solubility.
Q3: Can the salt concentration of my buffer influence peptide solubility?
A3: Yes, ionic strength plays a crucial role. Increasing the ionic strength of your buffer (e.g., by adding 150 mM NaCl) can help to mitigate aggregation that occurs at low pH by shielding electrostatic interactions between peptide molecules.
Q4: Are there any reagents I should avoid when working with MUC5AC peptides?
A4: Certain compounds can induce mucin aggregation. For example, lipophilic cyclic peptides like cyclosporin (B1163) A have been shown to induce aggregation of MUC5AC.[1] It is advisable to perform compatibility tests before introducing new reagents to your peptide solution.
Q5: How can I disaggregate my MUC5AC peptide preparation?
A5: For peptides that have already aggregated, treatment with strong denaturants can be effective. A common method involves dissolving the peptide in a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP), followed by removal of the solvent and resuspension in an appropriate aqueous buffer. Chaotropic agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) can also be used to solubilize aggregates.
Troubleshooting Guides
Problem: Poor Solubility of Lyophilized MUC5AC Peptide
Potential Causes:
-
Intrinsic hydrophobicity of the peptide sequence.
-
Formation of strong intermolecular hydrogen bonds.
-
Presence of residual impurities from synthesis.
Solutions:
-
Initial Dissolution Attempt:
-
Start by attempting to dissolve a small amount of the peptide in sterile, deionized water.
-
If solubility is low, try a buffer with a pH of 7.0-8.0.
-
Sonication can help to break up small aggregates and improve dissolution.
-
-
Adjusting Polarity and pH:
-
For acidic peptides (net negative charge), try dissolving in a basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate).
-
For basic peptides (net positive charge), use an acidic solvent (e.g., 10% acetic acid).
-
-
Organic Solvents and Denaturants:
-
For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) followed by slow dilution with an aqueous buffer can be effective.
-
If aggregation persists, use a strong denaturing solvent system like a 1:1 mixture of TFA and HFIP.
-
Problem: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Potential Causes:
-
Formation of secondary structures (β-sheets) on the resin.
-
Difficult coupling reactions due to steric hindrance.
-
Insufficient solvation of the growing peptide chain.
Solutions:
-
Incorporate Pseudoproline Dipeptides:
-
Introduce pseudoproline dipeptides at strategic positions (e.g., every 5-6 residues) within the MUC5AC tandem repeats. These dipeptides disrupt the formation of secondary structures that lead to aggregation.
-
-
Optimize Synthesis Solvents and Additives:
-
Replace the standard DMF solvent with 1,3-dioxolane (B20135) (DOL), which has been shown to improve synthesis efficiency.
-
The addition of a non-ionic detergent like Tween-20 (e.g., 1%) to the coupling and deprotection solutions can significantly reduce aggregation and improve the purity of the crude peptide.
-
-
Use Elevated Temperatures:
-
Performing coupling and deprotection steps at elevated temperatures (e.g., up to 90°C) with microwave assistance can help to overcome aggregation-related difficulties, although this should be optimized to avoid side reactions.
-
Quantitative Data on Anti-Aggregation Strategies
| Strategy | Effect on MUC5AC Peptide | Quantitative Data | Reference |
| Glycosylation | Increased Purity and Altered Conformation | Glycosylated MUC5AC peptides were obtained in higher purity than their non-glycosylated counterparts. Circular dichroism studies showed a shift from random coil to a more extended conformation upon glycosylation. | [2] |
| DOL/Tween-20 in SPPS | Improved Purity of Crude Peptide | The use of DOL with 1% Tween-20 during SPPS of a MUC5AC peptide resulted in a crude purity of 63%, compared to 3% with a DMF-based method. | [2] |
| Pseudoproline Dipeptides | Enhanced Synthetic Efficiency | The incorporation of pseudoproline dipeptides disrupts secondary structure formation, leading to improved acylation and deprotection kinetics and higher yields of the final peptide product. | [3] |
Detailed Experimental Protocols
Protocol 1: Disaggregation of MUC5AC Peptides using TFA/HFIP
This protocol is designed to dissolve and disaggregate chemically synthesized polyglutamine peptides, and can be adapted for MUC5AC peptides.
Materials:
-
Lyophilized MUC5AC peptide
-
Trifluoroacetic acid (TFA)
-
Hexafluoroisopropanol (HFIP)
-
Argon gas
-
Distilled water (pH adjusted to 3 with TFA)
-
Microcentrifuge
Procedure:
-
To 1-5 mg of lyophilized peptide, add a 1:1 (v/v) mixture of TFA and HFIP to achieve a concentration of approximately 0.5 mg/mL.
-
Vortex the suspension at room temperature until the peptide is visually dissolved. This may take between 30 minutes to 4 hours.
-
Remove the solvent under a stream of argon gas until the sample is completely dry.
-
Immediately add distilled water (pH 3 with TFA) to the dried peptide to a concentration of 100-200 µM.
-
To remove any residual aggregates, centrifuge the solution at high speed (e.g., 50,000 x g) for 3 hours at 4°C.
-
Carefully collect the top two-thirds of the supernatant containing the disaggregated peptide.
-
The peptide solution can be used immediately or snap-frozen in liquid nitrogen and stored at -80°C for future use.
Protocol 2: Solid-Phase Synthesis of MUC5AC Peptides with Pseudoproline Dipeptides
This protocol provides a general guideline for incorporating pseudoproline dipeptides during Fmoc-based solid-phase peptide synthesis to mitigate aggregation.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH (Pseudoproline dipeptides)
-
Rink Amide resin (or other suitable resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
20% Piperidine (B6355638) in DMF (Fmoc deprotection solution)
-
DMF (synthesis grade)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF. Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using your standard coupling protocol.
-
Peptide Chain Elongation: a. Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid with 20% piperidine in DMF. b. Amino Acid/Pseudoproline Dipeptide Coupling:
- For standard amino acid coupling, use a 3-5 fold excess of the Fmoc-amino acid, coupling reagent, and base.
- To incorporate a pseudoproline dipeptide, substitute the corresponding two individual amino acids in your sequence with the appropriate pseudoproline dipeptide. Use a similar excess of the dipeptide and coupling reagents. Allow the coupling reaction to proceed for 1-2 hours.
-
Repeat the deprotection and coupling steps until the full peptide sequence is assembled.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail. The pseudoproline oxazolidine (B1195125) ring will also be cleaved during this step, regenerating the native serine or threonine residue.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.
Visualizations
Signaling Pathways for MUC5AC Expression
The expression of MUC5AC is regulated by various signaling pathways, often initiated by inflammatory cytokines or growth factors. Understanding these pathways can be crucial for researchers studying MUC5AC in a cellular context.
Caption: Key signaling pathways regulating MUC5AC gene expression.
Troubleshooting Workflow for MUC5AC Peptide Aggregation
This workflow provides a logical approach to diagnosing and solving aggregation issues with MUC5AC peptides.
Caption: A troubleshooting workflow for MUC5AC peptide aggregation.
References
Technical Support Center: Site-Specific Glycosylation of MUC5AC Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the site-specific glycosylation of MUC5AC peptides. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in this complex field.
Troubleshooting Guides
Synthesizing densely glycosylated peptides like those from MUC5AC tandem repeats presents unique challenges.[1][2][3] This section addresses common problems, their potential causes, and actionable solutions.
| Problem | Potential Causes | Recommended Solutions | Relevant Citations |
| Low Glycopeptide Yield during Solid-Phase Peptide Synthesis (SPPS) | 1. Steric Hindrance: The bulky nature of glycoamino acid building blocks can impede coupling efficiency, especially in densely glycosylated or clustered sequences. 2. Poor Solvation/Aggregation: Growing glycopeptide chains can aggregate on the solid support, limiting reagent access. 3. Side Reactions: β-elimination of the glycan or racemization of the amino acid can occur, particularly with O-glycosylated Ser/Thr residues. | 1. Optimize Coupling: Use specialized coupling reagents (e.g., HATU), increase coupling times, or perform double couplings for difficult residues.[4] Consider microwave-assisted SPPS to improve efficiency.[5] 2. Improve Solvation: Switch to more effective solvents like 1,3-dioxolane (B20135) (DOL) which has shown significant improvements over standard DMF.[1] Incorporate pseudoproline dipeptides to disrupt secondary structures. 3. Minimize Side Reactions: Use optimized, base-labile protecting groups on the glycan moieties. Ensure mild base conditions for Fmoc-deprotection. | [1][4][5][6] |
| Incomplete or No Enzymatic Glycosylation | 1. Inactive Enzyme: The glycosyltransferase (e.g., ppGalNAc-T) may have lost activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or absence of necessary cofactors (e.g., Mn²⁺) can inhibit enzyme function. 3. Substrate Issues: The peptide substrate may be impure, aggregated, or the specific sequence may not be recognized efficiently by the chosen enzyme isoform. | 1. Verify Enzyme Activity: Test the enzyme on a known positive control substrate. 2. Optimize Buffer: Ensure the reaction buffer has the correct pH and contains all necessary components at the right concentrations. Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C) before adding the enzyme.[7] 3. Purify and Characterize Substrate: Confirm the purity and sequence of the peptide substrate via HPLC and mass spectrometry. Test different ppGalNAc-T isoforms, as they exhibit different substrate specificities.[8][9] | [7][8][9][10] |
| Multiple Glycosylated Products in Enzymatic Reactions | 1. Multiple Potential Glycosylation Sites: The MUC5AC peptide sequence is rich in serine and threonine, offering multiple potential sites for glycosylation.[11] 2. Processive vs. Distributive Enzymatic Action: Some ppGalNAc-T isoforms can add multiple GalNAc residues in a processive manner once an initial glycosylation event has occurred. The enzyme's lectin domain can direct subsequent glycosylation.[7][9] | 1. Control Reaction Time: Run time-course experiments to favor mono-glycosylation.[7] 2. Use Site-Directed Mutagenesis: If possible, substitute non-target Ser/Thr residues with Alanine to block unwanted glycosylation. 3. Analyze Products: Use mass spectrometry (MS/MS) and Edman degradation to identify the specific sites of glycosylation for each product.[9][12][13] | [7][9][11][12][13] |
| Poor Peak Resolution in HPLC Purification | 1. Product Heterogeneity: The sample may contain a mixture of glycoforms (different glycans or different glycosylation sites) that are difficult to separate. 2. Suboptimal HPLC Conditions: The gradient, column type, or mobile phases may not be suitable for separating glycopeptides, which can have similar polarities. | 1. Optimize Upstream Reactions: Improve the specificity of the synthesis or enzymatic reaction to reduce heterogeneity. 2. Refine HPLC Method: Use a shallower gradient for the mobile phase (e.g., water/acetonitrile (B52724) with 0.1% TFA).[14] Test different C18 columns or consider alternative chromatography like Hydrophilic Interaction Liquid Chromatography (HILIC).[11] | [7][11][14] |
| Difficulty in Assembling Long Glycopeptides (>50 amino acids) | 1. Cumulative SPPS Inefficiencies: The overall yield drops significantly with each coupling cycle in long sequences.[15] 2. Lack of Ligation Sites: MUC5AC tandem repeats often lack the cysteine residues required for standard Native Chemical Ligation (NCL).[2] | 1. Convergent Synthesis: Synthesize smaller glycopeptide fragments and ligate them together.[16][17] 2. Use Ligation Auxiliaries: Employ ligation strategies that do not require cysteine, such as sugar-assisted ligation (SAL) or other auxiliaries that can be attached to the peptide.[2][18] Diselenide–Selenoester Ligation is another powerful technique for this purpose.[1] | [1][2][15][16][17][18] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving site-specific glycosylation of MUC5AC peptides?
A1: There are two main strategies:
-
Chemical Synthesis: This approach involves building the glycopeptide using Solid-Phase Peptide Synthesis (SPPS). It utilizes amino acid building blocks that are pre-glycosylated with a specific carbohydrate. This method offers precise control over the location and structure of the glycan.[5][19] However, it can be challenging due to the high cost and instability of glycoamino acid synthons and potential for low coupling efficiencies.[5][6]
-
Chemoenzymatic Synthesis: This is a hybrid approach where a non-glycosylated or minimally glycosylated peptide is first synthesized chemically (SPPS).[16][20] Subsequently, specific glycosyltransferases are used to enzymatically add sugar moieties in a site-specific manner.[8][16] For example, polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) are used to initiate O-glycosylation by transferring GalNAc to serine or threonine residues.[7][8] This method leverages the high specificity of enzymes to overcome complex chemical protection schemes.
Q2: How is the initiation of O-glycosylation on MUC5AC controlled?
A2: The initiation of MUC5AC O-glycosylation is a post-translational modification that occurs in the Golgi apparatus and is catalyzed by a family of up to 20 polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts or GALNTs).[8][21] These enzymes transfer N-acetylgalactosamine (GalNAc) from a UDP-GalNAc donor to the hydroxyl group of serine or threonine residues.[7][8] The specificity of these enzymes is influenced by the local peptide sequence and the presence of previously attached GalNAc residues, allowing for the creation of dense O-glycan clusters.[8][9]
Q3: What makes synthesizing MUC5AC tandem repeats particularly challenging?
A3: MUC5AC tandem repeats are rich in proline, threonine, and serine (PTS domains), which are sites for dense, clustered O-glycosylation.[1][11] This high density of glycosylation (up to 75%-87.5% of residues in a repeat) presents several challenges[1]:
-
Steric Hindrance: Coupling bulky, glycosylated amino acids next to each other during SPPS is inefficient.[2][6]
-
Peptide Aggregation: The growing, heavily glycosylated chain can aggregate, making it inaccessible to reagents.
-
Ligation Difficulty: Assembling multiple tandem repeats often requires ligation techniques, but the natural MUC5AC sequence lacks cysteine residues, which are essential for the most common Native Chemical Ligation (NCL) methods.[2]
Q4: How can I confirm that glycosylation has occurred at the intended site?
A4: A combination of techniques is typically used to confirm the site of glycosylation:
-
Mass Spectrometry (MS): High-resolution MS can confirm the mass increase corresponding to the added glycan. Tandem mass spectrometry (MS/MS) with techniques like Electron Transfer Dissociation (ETD) can fragment the peptide backbone while leaving the delicate glycan intact, allowing for precise localization of the modification.[12][13]
-
Edman Degradation: This classical protein sequencing method can be adapted to identify glycosylated amino acid residues by observing a "blank" cycle where the modified residue should appear, followed by analysis of the collected fraction.[9][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, and the appearance of new signals (e.g., from the N-acetyl group of GalNAc) can confirm glycosylation.[10]
Q5: What is Native Chemical Ligation (NCL) and how is it applied to MUC5AC glycopeptides?
A5: Native Chemical Ligation (NCL) is a powerful technique for constructing large peptides and proteins from smaller, unprotected synthetic fragments.[22][23] The classic reaction involves a peptide with a C-terminal thioester reacting with another peptide that has an N-terminal cysteine residue.[22] This forms a native peptide bond at the ligation site. Since MUC5AC lacks cysteine residues, modified ligation strategies are required, such as Diselenide–Selenoester Ligation or the use of removable ligation auxiliaries that mimic the function of the N-terminal cysteine.[1][2][24] These advanced methods enable the assembly of multiple MUC5AC tandem repeat domains into a single, long glycopeptide.[1]
Quantitative Data Summary
The efficiency of glycopeptide synthesis varies significantly based on the strategy, sequence complexity, and glycosylation density. The table below summarizes representative yields from published methods.
| Synthesis Method | MUC5AC Peptide Description | Scale | Isolated Amount / Yield | Citation |
| Solid-Phase Synthesis (Amide) | 2x Tandem Repeat, 6 GalNAc residues | 40 µmol | 10.1 mg | [1] |
| Solid-Phase Synthesis (Amide) | 3x Tandem Repeat, 9 GalNAc residues | 40 µmol | 1.8 mg | [1] |
| Solid-Phase Synthesis (Hydrazide) | 2x Tandem Repeat, 12 GalNAc residues | 40 µmol | 1.7 mg | [1] |
| Chemoenzymatic Synthesis | Xylosylated glycopeptides + β4GalT7 | N/A | Low yields (<10%) for some sequences via initial SPPS | [25] |
| Solid-Phase Synthesis (Amide) | Single Tandem Repeat, 4 GalNAc residues | 40 µmol | 16.9 mg | [4] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Glycosylation of a MUC5AC Peptide
This protocol describes a typical experiment to add a single GalNAc residue to a synthetic MUC5AC peptide using a recombinant ppGalNAc-T enzyme.[7]
Materials:
-
Synthetic MUC5AC peptide (e.g., FAM-labeled GTTPSPVPTTSTT SAP)
-
Recombinant human ppGalNAc-T2
-
Uridine diphosphate (B83284) N-acetyl-D-galactosamine (UDP-GalNAc)
-
Reaction Buffer (e.g., 25 mM Tris-HCl, 10 mM MnCl₂, pH 7.5)
-
Quenching Solution (0.1% Trifluoroacetic acid - TFA)
-
Reverse-Phase HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the reaction buffer, the MUC5AC peptide (to a final concentration of 100 µM), and UDP-GalNAc (to a final concentration of 500 µM).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to bring it to the optimal reaction temperature.
-
Initiation: Start the reaction by adding the recombinant ppGalNAc-T enzyme to a final concentration of ~20 nM. The optimal enzyme concentration may need to be determined empirically.
-
Incubation: Incubate the reaction at 37°C. For time-course analysis, remove aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination: Stop the reaction by adding an equal volume of 0.1% TFA to each aliquot. This acidifies the mixture and quenches enzymatic activity.
-
Analysis: Analyze the quenched reaction mixture by reverse-phase HPLC.
-
Use a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution of the peptide and its glycosylated products. If using a fluorescently labeled peptide, use a fluorescence detector.
-
The unglycosylated peptide will elute earlier than the more polar glycosylated product.
-
-
Data Analysis: Integrate the peak areas of the substrate (unglycosylated peptide) and the product (glycopeptide) to determine the reaction conversion rate over time. Confirm the mass of the product using MALDI-TOF or ESI-MS (mass increase of 203.2 Da for each GalNAc added).[14]
Protocol 2: Solid-Phase Synthesis of a MUC5AC Glycopeptide
This protocol outlines a standard Fmoc-SPPS procedure for synthesizing a MUC5AC peptide containing a pre-glycosylated threonine residue.[14]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Thr(Ac₃-α-D-GalNAc)-OH (glycosylated threonine building block)
-
Coupling reagents: HATU, HOBt, DIPEA
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: e.g., Reagent K (TFA/phenol/water/thioanisole/EDT)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (3 equivalents) in DMF using HATU (2.9 eq.) and HOBt (3 eq.).
-
Add DIPEA (6 eq.) and immediately add the solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence. When the sequence calls for the glycosylated threonine, use the Fmoc-Thr(Ac₃-α-D-GalNAc)-OH building block.
-
Cleavage and Deprotection:
-
Once the sequence is complete, wash and dry the resin.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude glycopeptide by adding cold diethyl ether. Centrifuge to pellet the glycopeptide and dry the pellet.
-
-
Purification: Dissolve the crude glycopeptide and purify it by reversed-phase HPLC on a C18 column.
-
Characterization: Confirm the identity and purity of the final glycopeptide by mass spectrometry and analytical HPLC.
Visualizations: Workflows and Pathways
Caption: Chemoenzymatic synthesis workflow for MUC5AC glycopeptides.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for glycopeptides.
Caption: Mechanism of Native Chemical Ligation (NCL).
References
- 1. Impact of Glycoclustering on Stiffening of MUC5AC Peptides Revealed by High‐Efficiency Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and conformational effects of glyco-clustered mucin multi tandem repeats - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis of glycopeptides and glycopeptide conjugates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00829G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Mucin Glycopeptides by Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Identification of substituted sites on MUC5AC mucin motif peptides after enzymatic O-glycosylation combining beta-elimination and fixed-charge derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrated Chemoenzymatic Approach to Streamline the Assembly of Complex Glycopeptides in the Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Solid-phase synthesis of core 8 O-glycan-linked MUC5AC glycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemo-enzymatic synthesis of bioactive glycopeptide using microbial endoglycosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ramifications of secreted mucin MUC5AC in malignant journey: a holistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Native Chemical Ligation for Glycoprotein Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 23. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. Chemoenzymatic Synthesis of Glycopeptides Bearing Galactose–Xylose Disaccharide from the Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthetic MUC5AC Glycopeptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic MUC5AC glycopeptides.
Frequently Asked Questions (FAQs)
Q1: My synthetic MUC5AC glycopeptide shows low purity after synthesis. What are the common causes and solutions?
A1: Low purity of synthetic MUC5AC glycopeptides can stem from several factors during solid-phase peptide synthesis (SPPS). Incomplete coupling reactions, especially for glycosylated amino acids, and side reactions during cleavage and deprotection are common culprits. To address this, consider optimizing coupling times and using more efficient coupling reagents. The use of pseudoproline dipeptides can help prevent peptide aggregation on the resin, which is a known issue in MUC5AC tandem repeat synthesis.[1] Additionally, careful selection of cleavage cocktails and scavengers is crucial to minimize side reactions.[2]
Q2: I am observing aggregation or precipitation of my purified MUC5AC glycopeptide in solution. What is causing this and how can I resolve it?
A2: MUC5AC glycopeptides, particularly those with long, heavily glycosylated tandem repeat regions, are prone to aggregation.[3] This can be influenced by factors such as pH, salt concentration, and the presence of certain reagents.[3] Lowering the pH can significantly increase viscosity and aggregation.[3] To troubleshoot this, a simple centrifugation-based assay can be used to assess the extent of aggregation.[3] A detergent screening protocol can help identify suitable detergents to improve solubility.[3] It is also advisable to perform compatibility tests with any new reagents introduced to your glycopeptide solution.[3]
Q3: How can I confirm the correct glycosylation site and the structure of the attached glycan on my synthetic MUC5AC glycopeptide?
A3: Confirming the glycosylation site and glycan structure is a critical quality control step. Mass spectrometry (MS) is a powerful tool for this purpose.[4][5] Techniques like Edman degradation can also be employed for glycosylation site identification.[4] For detailed structural elucidation of the glycan, Nuclear Magnetic Resonance (NMR) spectroscopy is the leading technique.[6][7][8] MS-based methods, often coupled with enzymatic or chemical release of glycans, can provide information on glycan composition and branching.[9][10]
Q4: What are the best analytical techniques for routine quality control of synthetic MUC5AC glycopeptides?
A4: A combination of analytical techniques is recommended for comprehensive quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is essential for assessing purity and for purification of the crude product.[2][11][12] Mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) should be used to confirm the molecular weight of the final product.[2][12] For ensuring structural integrity, particularly the conformation of the peptide backbone and the glycan structure, NMR spectroscopy is invaluable.[6][8][13]
Q5: I am having difficulty quantifying my MUC5AC glycopeptide. What methods are available?
A5: Quantification of mucins and their glycopeptide fragments can be challenging due to their size and heterogeneity.[14][15] Stable isotope labeling mass spectrometry is an accurate and sensitive method for absolute quantification.[14][15] For relative quantification, label-free MS approaches can be employed.[9] Traditional methods like ELISA and Western blotting can also be used, but their accuracy can be affected by the high degree of glycosylation.[15]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotection | Review the cleavage and deprotection protocol. Ensure sufficient time and appropriate scavengers are used. Analyze unexpected peaks by mass spectrometry to identify partially protected species.[2] |
| Side reactions during synthesis | Optimize coupling conditions. Consider using pseudoproline dipeptides to minimize aggregation-related side reactions.[1] |
| Oxidation of sensitive residues (e.g., Met, Cys) | Add reducing agents like DTT to the purification buffers. Handle the glycopeptide under an inert atmosphere if possible. |
| Aggregation | Dissolve the sample in a stronger solvent or use a detergent screen to improve solubility before HPLC analysis.[3] |
Issue 2: Incorrect Molecular Weight Determined by Mass Spectrometry
| Possible Cause | Troubleshooting Steps |
| Incomplete synthesis (truncations) | Review the SPPS protocol for any steps that may have been inefficient. Use a more efficient coupling strategy, especially for sterically hindered or glycosylated amino acids.[1][16] |
| Loss of glycan moiety | Use milder ionization techniques in mass spectrometry (e.g., ESI instead of MALDI in some cases). Optimize fragmentation conditions to avoid excessive glycan loss.[17] |
| Unexpected modifications | Scrutinize all reagents and solvents for potential sources of modification. Analyze MS/MS data carefully to identify the nature and location of the modification. |
| Adduct formation (e.g., sodium, potassium) | Use high-purity solvents and reagents. Desalt the sample thoroughly before MS analysis. |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
Objective: To determine the purity of the synthetic MUC5AC glycopeptide.
Methodology:
-
Sample Preparation: Dissolve the lyophilized glycopeptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[12]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[12]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the glycopeptide.[11]
-
Flow Rate: Typically 1 mL/min for analytical columns.
-
Detection: UV absorbance at 214 nm or 280 nm.[12]
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry
Objective: To confirm the correct molecular weight of the synthetic MUC5AC glycopeptide.
Methodology:
-
Sample Preparation: Desalt the glycopeptide sample using a suitable method (e.g., ZipTip). Dissolve the desalted sample in a solvent compatible with the chosen ionization method (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[2][12]
-
Mass Analyzer: Time-of-Flight (TOF), Orbitrap, or other high-resolution mass analyzers are preferred for accurate mass measurement.[5]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis: Compare the experimentally observed molecular weight with the theoretically calculated molecular weight of the MUC5AC glycopeptide.
Protocol 3: Structural Verification by NMR Spectroscopy
Objective: To verify the primary structure and conformation of the synthetic MUC5AC glycopeptide.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the purified glycopeptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
NMR Experiments:
-
1D NMR: Acquire a 1D proton (¹H) NMR spectrum to get an overall fingerprint of the molecule.[6]
-
2D NMR: Perform a suite of 2D NMR experiments, such as COSY, TOCSY, and NOESY, to assign the proton and carbon resonances of the peptide backbone and the glycan.[6][13] HSQC and HMBC experiments are used to correlate proton and carbon signals.
-
-
Data Analysis: Analyze the NMR spectra to confirm the amino acid sequence, the anomeric configuration of the glycan linkage, and to gain insights into the three-dimensional structure of the glycopeptide.[6][8]
Data Presentation
Table 1: Comparison of Analytical Techniques for MUC5AC Glycopeptide QC
| Technique | Information Provided | Advantages | Limitations |
| RP-HPLC | Purity, heterogeneity | High resolution, quantitative, robust | Limited structural information |
| Mass Spectrometry (MS) | Molecular weight, amino acid sequence, glycan composition, glycosylation site | High sensitivity, high accuracy | Can be difficult to quantify without standards, labile glycans can be lost |
| NMR Spectroscopy | Primary and secondary structure, glycan structure and linkage, conformation | Detailed structural information in solution | Lower sensitivity, requires larger sample amounts, complex data analysis |
| Edman Degradation | N-terminal amino acid sequence, glycosylation site identification | Well-established method | Not suitable for blocked N-termini, can be time-consuming |
Visualizations
Caption: General workflow for the synthesis and quality control of MUC5AC glycopeptides.
References
- 1. Impact of Glycoclustering on Stiffening of MUC5AC Peptides Revealed by High‐Efficiency Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Complete 1H NMR assignments of synthetic glycopeptides from the carbohydrate-protein linkage region of serglycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthetic TN glycopeptide related to human glycophorin AM. High-field proton and carbon-13 nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of MUC5AC and MUC5B by Stable Isotope Labeling Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Enhancing MUC5AC Peptide Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of MUC5AC peptides in solution.
Frequently Asked Questions (FAQs)
Q1: Why are MUC5AC peptides notoriously difficult to handle in solution?
A1: MUC5AC is a large, gel-forming mucin glycoprotein.[1] Several factors contribute to its challenging handling:
-
Large Size and Oligomerization: MUC5AC monomers form disulfide-linked dimers and higher-order oligomers, resulting in an average molecular weight that can exceed 40 MDa.[2] This large size and tendency to polymerize contribute to poor solubility.
-
Extensive Glycosylation: MUC5AC undergoes extensive O-linked glycosylation, which can constitute over 80% of its molecular weight.[2] While this glycan shield is crucial for its function and protection from proteolysis, variations in glycosylation can significantly impact its biophysical properties.[2]
-
Tendency to Aggregate: The hydrophobic sides of amino acids in the peptide backbone tend to be buried, leading to the formation of aggregates to avoid contact with water.[3] This tendency is exacerbated by changes in pH, temperature, and ionic strength.[3]
Q2: What is the optimal pH for maintaining MUC5AC peptide stability and solubility?
A2: MUC5AC solubility is highly dependent on pH. Acidic conditions, particularly below pH 4, promote the formation of a viscoelastic gel, which leads to aggregation and precipitation.[1] Therefore, to maintain MUC5AC peptides in a soluble state, neutral to slightly alkaline buffers in the pH range of 7.0-8.0 are recommended.[1] Hydrolysis of the peptide backbone can also be pH-dependent; for some peptides, buffer solutions between pH 3-5 can diminish deamidation and oxidation.[3][4] However, for general solubility of MUC5AC, the 7.0-8.0 range is the standard starting point.[1]
Q3: My MUC5AC peptide is precipitating. How can I improve its solubility?
A3: Peptide precipitation is a common issue. Here are several strategies to address it:
-
Adjust pH and Ionic Strength: Ensure your buffer is within the optimal pH 7.0-8.0 range.[1] Increasing the ionic strength by adding salt (e.g., 150 mM NaCl) can also improve solubility by shielding charges.[1]
-
Use Reducing Agents: MUC5AC forms polymers through disulfide bonds.[1] Adding a reducing agent like dithiothreitol (B142953) (DTT) at concentrations of 1-5 mM is crucial for breaking these bonds and solubilizing the protein.[1]
-
Incorporate Solubilizing Agents: If the peptide remains insoluble, consider adding non-ionic detergents (e.g., Triton X-100, Tween-20) or chaotropic agents like 6 M Guanidine (B92328) Hydrochloride or 8 M Urea (B33335).[1]
-
Test Solubility First: Before dissolving the entire sample, always test the solubility with a small amount of the peptide.[5][6]
Q4: How should I store MUC5AC peptides to ensure long-term stability?
A4: Proper storage is critical to prevent degradation.
-
Lyophilized Peptides: Store lyophilized (powder) MUC5AC peptides in a tightly sealed vial in a desiccated environment at -20°C or -80°C for long-term storage.[7][8] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[8]
-
Peptides in Solution: The shelf life of peptides in solution is limited.[9] To avoid repeated freeze-thaw cycles, which degrade peptides, it is essential to aliquot the reconstituted stock solution into single-use volumes.[8][9] Store these aliquots frozen at -20°C, or preferably -80°C.[8][10] For short-term use (a few days), aliquots can be stored at 2-8°C.[8]
Q5: What are the primary pathways of peptide degradation in solution, and how can they be minimized?
A5: Peptides can degrade through several chemical pathways.
-
Oxidation: Cysteine (Cys) and Methionine (Met) residues are prone to oxidation.[7] This can be minimized by using oxygen-free buffers and avoiding solvents like DMSO for oxidation-sensitive peptides.[6] Oxidation of cysteine can be reversed with reducing agents like DTT.[7]
-
Hydrolysis: This is a major degradation pathway, often occurring at Asp (D) residues, and is strongly dependent on pH.[4][7]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues are susceptible to deamidation, a reaction that is also influenced by pH.[4][7]
-
Proteolysis: MUC5AC can be degraded by proteases.[11] The use of protease inhibitors in your solution can help prevent enzymatic degradation, especially when working with cell lysates or other biological samples. Plant-derived protease inhibitors are a diverse family of molecules that can be explored for this purpose.[12][13]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with MUC5AC peptides.
Problem 1: Peptide Precipitation During Reconstitution or Purification
| Potential Cause | Recommended Solution | Citation |
| Incorrect Buffer pH | Ensure the buffer pH is between 7.0 and 8.0. Acidic pH will cause MUC5AC to gel and precipitate. | [1] |
| Low Ionic Strength | Increase the salt concentration (e.g., 150 mM NaCl) to improve solubility through charge shielding. | [1] |
| High Peptide Concentration | Concentrate the peptide in the presence of solubilizing agents like non-ionic detergents or chaotropic agents. | [1] |
| Intermolecular Disulfide Bonds | Add a reducing agent like DTT (1-5 mM) to the buffer. | [1] |
Problem 2: Smearing or Aggregation in Gel Electrophoresis (SDS-PAGE)
| Potential Cause | Recommended Solution | Citation |
| Incomplete Denaturation/Reduction | Ensure complete reduction of disulfide bonds by using a sufficient concentration of DTT or β-mercaptoethanol in the loading buffer and heating the sample. | [1] |
| Inadequate Solubilization | Use a loading buffer containing a strong denaturant like 8M urea or 6M guanidine hydrochloride. | [1] |
Problem 3: Loss of Peptide Activity or Integrity Over Time
| Potential Cause | Recommended Solution | Citation |
| Repeated Freeze-Thaw Cycles | Aliquot the reconstituted peptide into single-use volumes for storage at -20°C or -80°C. | [8][9] |
| Oxidation | For peptides with Cys, Met, or Trp, use sterile, oxygen-free buffers (pH 5-6). Avoid DMSO. | [6][9] |
| Proteolytic Degradation | Add a commercially available protease inhibitor cocktail to your peptide solution, especially if working with biological samples. | [12] |
| Hydrolysis/Deamidation | Optimize solution pH based on the peptide sequence. Store solutions chilled and avoid prolonged exposure to pH > 8. | [3][7] |
Summary of Recommended Solution Conditions
| Parameter | Recommended Condition | Purpose | Citation |
| pH | 7.0 - 8.0 | Prevents acid-induced gelling and precipitation. | [1] |
| Ionic Strength | ~150 mM NaCl | Improves solubility via charge shielding. | [1] |
| Reducing Agent | 1-5 mM DTT or β-mercaptoethanol | Breaks disulfide bonds to prevent polymerization. | [1] |
| Detergent (Optional) | 1% (v/v) Non-ionic (e.g., Triton X-100) | Aids in solubilizing hydrophobic regions. | [1] |
| Chaotropic Agent (Optional) | 6 M Guanidine HCl or 8 M Urea | Strong denaturant for highly insoluble peptides. | [1] |
| Storage Temperature (Lyophilized) | -20°C to -80°C | Ensures long-term stability. | [8] |
| Storage Temperature (Solution) | -20°C to -80°C (aliquoted) | Prevents degradation from freeze-thaw cycles. | [8][9] |
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized MUC5AC Peptides
This protocol provides a general best-practice method for reconstituting lyophilized MUC5AC peptides.
Materials:
-
Lyophilized MUC5AC peptide vial
-
Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM DTT[1]
-
Sterile, high-purity water (e.g., Milli-Q®)[8]
-
Optional: 1% (v/v) Triton X-100 or Tween 20[1]
-
Optional: 6 M Guanidine Hydrochloride or 8 M Urea[1]
Procedure:
-
Allow the sealed vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes before opening.[8]
-
Briefly centrifuge the vial to ensure all powder is at the bottom.[8]
-
Add the appropriate volume of pre-chilled Solubilization Buffer to achieve the desired stock concentration (e.g., 1 mg/mL).[8]
-
Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.[8]
-
If solubility is poor, sonicate the solution in a water bath for a few minutes.[6][8]
-
If the peptide remains insoluble, prepare a new solution including a non-ionic detergent or, for very difficult cases, a chaotropic agent.[1]
-
Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.[8]
-
Centrifuge the final solution at 10,000 x g for 15 minutes to pellet any remaining insoluble material and carefully collect the supernatant.[1]
-
Immediately aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[8]
Protocol 2: Preparing MUC5AC Peptides for SDS-PAGE
This protocol is designed to ensure complete denaturation and reduction for accurate analysis by gel electrophoresis.
Materials:
-
Solubilized MUC5AC peptide solution
-
2x Laemmli Sample Buffer containing a sufficient concentration of DTT or β-mercaptoethanol
-
Optional: 8M Urea or 6M Guanidine Hydrochloride for the loading buffer[1]
Procedure:
-
Mix your MUC5AC peptide sample with an equal volume of 2x Laemmli Sample Buffer.
-
For highly aggregated samples, use a sample loading buffer that contains 8M urea or 6M guanidine hydrochloride to ensure complete solubilization.[1]
-
Heat the mixture at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction of disulfide bonds.[1]
-
Centrifuge the sample briefly before loading it onto the SDS-PAGE gel.
Diagrams
Caption: Troubleshooting workflow for MUC5AC peptide solubilization.
Caption: Key factors influencing the stability of MUC5AC peptides.
Caption: General experimental workflow for MUC5AC peptide stability analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterization of a highly conserved MUC5B-degrading protease, MdpL, from Limosilactobacillus fermentum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide-based protease inhibitors from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide-based protease inhibitors from plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MUC5AC Antibody Selection and Application
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on selecting the appropriate antibody for MUC5AC detection. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is MUC5AC and why is it a critical target for research?
Mucin 5AC (MUC5AC) is a high molecular weight, gel-forming glycoprotein (B1211001) that is a major component of mucus in the respiratory and gastrointestinal tracts.[1] It plays a crucial role in protecting epithelial surfaces from infection and chemical damage.[2] Aberrant expression of MUC5AC is implicated in various diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various cancers such as pancreatic, ovarian, and gastric carcinomas, making it a significant biomarker and therapeutic target.[3][4]
Q2: What are the primary considerations when selecting a MUC5AC antibody?
Choosing the right antibody is critical for reliable and reproducible results.[5] Key factors to consider include:
-
Application: Ensure the antibody is validated for your specific experimental technique (e.g., Western Blot, IHC, ELISA, Flow Cytometry).[5]
-
Clonality: Monoclonal antibodies offer high specificity to a single epitope, while polyclonal antibodies can recognize multiple epitopes, potentially increasing signal strength.
-
Host Species: Select an antibody raised in a species different from your sample's origin to avoid cross-reactivity with endogenous immunoglobulins.
-
Immunogen: The nature of the immunogen (e.g., synthetic peptide vs. purified protein) can influence the antibody's binding characteristics and its recognition of native vs. denatured protein.[5]
-
Published Data: Prioritize antibodies with a strong publication record in your specific application and tissue type.
Q3: Which MUC5AC antibody clones are commonly used?
Several monoclonal antibody clones are available, each with distinct characteristics. The choice depends on the specific epitope and form of MUC5AC (glycosylated or unglycosylated) you intend to detect.[5]
Q4: What are recommended positive and negative controls for MUC5AC detection?
-
Positive Controls: Normal gastric or tracheo-bronchial mucosa are excellent positive controls as they show high MUC5AC expression.[6] For cell lines, NCI-H292 cells stimulated with EGF or PMA can be used.[7][8]
-
Negative Controls: Tissues known to not express MUC5AC, such as kidney or normal colon, are suitable negative controls.[6][9] A secondary antibody-only control should also be included to check for non-specific binding.[10]
Antibody Selection and Validation Workflow
The following diagram outlines a logical workflow for selecting and validating a MUC5AC antibody for your specific research needs.
Caption: Workflow for MUC5AC antibody selection and validation.
Data Summary Tables
Table 1: Comparison of Common MUC5AC Monoclonal Antibody Clones
| Feature | Clone 45M1 | Clone 1-13M1 | Clone CLH2 |
|---|---|---|---|
| Host Species | Mouse | Mouse | Mouse |
| Isotype | IgG1 | IgG1, kappa | IgG1 |
| Immunogen | M1 mucin from ovarian mucinous cyst fluid | M1 mucin from ovarian mucinous cyst fluid | Synthetic tandem repeat peptide |
| Epitope | C-terminal cysteine-rich part of the peptide core | Peptide core of MUC5AC | Tandem repeat of MUC5AC |
| Glycosylation | Recognizes unglycosylated form (epitope destroyed by β-mercaptoethanol) | Recognizes unglycosylated form (epitope destroyed by β-mercaptoethanol) | Recognizes glycosylated and unglycosylated forms |
| Validated Applications | IHC, ELISA | ELISA, Flow Cytometry | Not specified |
Data sourced from BenchChem.[5]
Table 2: Recommended Starting Dilutions and Conditions for MUC5AC Detection
| Application | Primary Antibody Dilution | Key Protocol Step | Reference |
|---|---|---|---|
| Immunohistochemistry (IHC-P) | 1:50 - 1:800 (clone-dependent) | Heat-Induced Epitope Retrieval (HIER) with Tris-EDTA pH 9.0 is critical. | [2][11][12] |
| Western Blot (WB) | 1:300 - 1:1000 | Use low-percentage acrylamide (B121943) gels (e.g., 6%) or agarose (B213101) gels due to high MW. Do not boil samples. | [2][13] |
| ELISA | Varies by kit | Follow kit-specific instructions for standard reconstitution and sample dilution. |[14][15] |
Troubleshooting Guides
Western Blotting (WB)
Q: Why are there no or very faint MUC5AC bands on my Western blot? This is a common issue due to the very high molecular weight (~641 kDa) of MUC5AC.
-
Inefficient Protein Transfer: Standard transfer protocols are often inefficient for large proteins.
-
Solution: Use a lower percentage acrylamide gel (6-7.5%) or a 1% agarose gel.[13] Reduce or remove methanol (B129727) from the transfer buffer and add a low concentration of SDS (0.01-0.05%).[13] Perform a wet transfer overnight at a low voltage (e.g., 30V) in a cold room to prevent overheating.[13] PVDF membranes are recommended for their higher binding capacity.[13]
-
-
Poor Antibody Binding:
-
Sample Preparation:
-
Solution: Do not boil mucin samples, as this can cause aggregation and prevent them from entering the gel. Instead, heat them at 70°C for 10 minutes.[13]
-
Q: Why are my MUC5AC bands smeared or distorted?
-
Protein Degradation:
-
Solution: Always add a protease inhibitor cocktail to your lysis buffer to prevent degradation of the large MUC5AC protein.[13]
-
-
High Protein Load:
-
Solution: Overloading the gel can cause band distortion. Determine the optimal protein concentration; 50-100 µg of total protein is a good starting point.[13]
-
Immunohistochemistry (IHC)
Q: I am seeing high background staining in my IHC experiment. What is the cause?
-
Insufficient Blocking:
-
Primary Antibody Concentration is Too High:
-
Solution: Titrate your MUC5AC antibody to find the optimal concentration that provides a strong specific signal with low background.[10]
-
-
Endogenous Enzyme Activity:
-
Solution: If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide block before primary antibody incubation.[10]
-
Q: Why is my MUC5AC staining weak or absent?
-
Improper Antigen Retrieval: This is a critical step for MUC5AC detection in formalin-fixed, paraffin-embedded (FFPE) tissues.
-
Suboptimal Antibody Incubation:
-
Solution: Increase the primary antibody incubation time. An overnight incubation at 4°C can significantly enhance the signal.[11]
-
-
Tissue Fixation Issues:
-
Solution: Variable results can occur due to extended fixation time. Ensure tissue fixation is standardized, typically with 10% neutral buffered formalin.[11]
-
MUC5AC Signaling Pathways
MUC5AC expression is regulated by complex signaling pathways, often activated by inflammatory stimuli. The NF-κB pathway is a key regulator.
Caption: Simplified NF-κB pathway for MUC5AC expression.[3][16]
Experimental Protocols
Detailed Immunohistochemistry (IHC) Protocol for MUC5AC
This protocol is a general guideline for FFPE tissues. Optimization is recommended.
Caption: General experimental workflow for MUC5AC IHC staining.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).[10]
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in Tris-EDTA buffer (pH 9.0).[2]
-
Heat sections for 30-45 minutes at 95°C, then allow them to cool at room temperature for 20 minutes.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in a peroxidase blocking solution (e.g., 3% hydrogen peroxide in methanol) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[11]
-
-
Blocking Non-Specific Binding:
-
Rinse with wash buffer (e.g., TBS with 0.05% Tween 20).
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBS) for 1 hour at room temperature.[10]
-
-
Primary Antibody Incubation:
-
Dilute the MUC5AC primary antibody to its optimal concentration in antibody diluent.
-
Apply to sections and incubate for 60 minutes at room temperature or overnight at 4°C for enhanced signal.[11]
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Apply a biotinylated secondary antibody or an HRP-polymer-conjugated secondary antibody and incubate for 20-30 minutes at room temperature.[11]
-
Rinse with wash buffer.
-
Apply the detection reagent (e.g., DAB substrate kit) and incubate for 5-10 minutes, or until the desired stain intensity develops.[11]
-
-
Counterstaining and Mounting:
-
Rinse with distilled water.
-
Counterstain with hematoxylin.[11]
-
Dehydrate through a graded ethanol series, clear with xylene, and mount with a permanent mounting medium.
-
Optimized Western Blot Protocol for MUC5AC
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing a protease inhibitor cocktail.[17] Determine protein concentration using a BCA assay. Mix 50-100 µg of total protein with Laemmli sample buffer. Do not boil. Heat at 70°C for 10 minutes.[13]
-
Gel Electrophoresis: Prepare a 6% SDS-polyacrylamide gel or a 1% agarose gel.[13] Load samples and a high molecular weight protein ladder. Run the gel at a constant voltage of 80-100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Use a transfer buffer with reduced methanol (10%) and added SDS (0.05%).[13] Perform the transfer overnight at 30V at 4°C or for 2-3 hours at 100V with cooling.[13]
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate with the primary MUC5AC antibody (e.g., 1:300 dilution) overnight at 4°C.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
General ELISA Protocol for MUC5AC
This is a summary of a typical sandwich ELISA procedure found in commercial kits.[14][15]
-
Preparation: Bring all reagents, samples, and standards to room temperature. Reconstitute standards and prepare serial dilutions as per the kit manual.
-
Sample/Standard Incubation: Add 100 µL of standard or sample to each well of the pre-coated plate. Incubate for 1-2 hours at 37°C.[14][15]
-
Detection Antibody A: Aspirate and add 100 µL of prepared Biotin-conjugated Detection Reagent A. Incubate for 1 hour at 37°C.[14][15]
-
Wash: Aspirate and wash each well 3 times with 1x Wash Solution.[14][15]
-
Detection Antibody B: Add 100 µL of prepared HRP-avidin Detection Reagent B. Incubate for 30 minutes at 37°C.[14][15]
-
Wash: Aspirate and wash each well 5 times with 1x Wash Solution.[14][15]
-
Substrate: Add 90 µL of TMB Substrate Solution. Incubate for 10-20 minutes at 37°C in the dark.[14][15]
-
Stop and Read: Add 50 µL of Stop Solution to each well. Read the optical density at 450 nm immediately.[14][15]
References
- 1. What are MUC5AC stimulants and how do they work? [synapse.patsnap.com]
- 2. MUC5AC antibody (30408-1-AP) | Proteintech [ptglab.com]
- 3. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MUC5AC Expression in Various Tumor Types and Nonneoplastic Tissue: A Tissue Microarray Study on 10 399 Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. genomeme.ca [genomeme.ca]
- 12. genomeme.ca [genomeme.ca]
- 13. benchchem.com [benchchem.com]
- 14. MUC5AC ELISA kit [antibodies-online.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
MUC5AC Gene Expression Analysis: A Technical Support Center
Welcome to the technical support center for MUC5AC gene expression analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common laboratory techniques used to study MUC5AC.
I. Frequently Asked Questions (FAQs)
This section addresses general questions related to MUC5AC expression and its regulation.
Q1: What is MUC5AC and why is its expression analysis important?
MUC5AC is a major gel-forming mucin that provides the organizing framework for mucus in the airways.[1] Its expression is a marker for mucus-producing goblet cells.[2] In various chronic airway diseases such as chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis, the overproduction of MUC5AC is a key pathological feature, contributing to morbidity and mortality.[3][4] Therefore, analyzing MUC5AC gene and protein expression is crucial for understanding disease mechanisms and for the development of new therapeutic strategies.
Q2: What are the key signaling pathways that regulate MUC5AC expression?
Several signaling pathways have been identified to regulate MUC5AC expression. Two of the most prominent are:
-
NF-κB Pathway: Pro-inflammatory cytokines like IL-1β and IL-17A can induce MUC5AC expression through the activation of the NF-κB signaling pathway.[3] This involves the translocation of NF-κB subunits to the nucleus and their binding to a specific site in the MUC5AC promoter.[3]
-
EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) signaling cascade, often involving MEK-MAPK-Sp1, plays a significant role in MUC5AC gene expression.[5] Ligands such as EGF can trigger this pathway, leading to the activation of transcription factors that upregulate MUC5AC.[5]
Q3: What are some common inducers of MUC5AC expression in experimental models?
A variety of stimuli can be used to induce MUC5AC expression in cell culture and in vivo models, including:
-
Cytokines: IL-1β, IL-17A, and IL-13 are potent inducers of MUC5AC.[2][3] However, the effect of IL-13 on MUC5AC expression can be complex and may depend on the experimental system.[2]
-
Bacterial Products: Components of bacteria can stimulate MUC5AC expression.[6]
-
Growth Factors: EGF and other EGFR ligands are known to increase MUC5AC mRNA levels.[4][5]
-
Environmental Factors: Long-term exposure to cigarette smoke is a significant inducer of MUC5AC expression.[1]
-
Mechanical Stress: Compressive stress, mimicking bronchoconstriction, can also increase MUC5AC protein expression.[7]
Q4: Are there genetic factors that influence MUC5AC expression?
Yes, single-nucleotide polymorphisms (SNPs) within the MUC5AC gene have been associated with its expression levels.[8] These genetic variations can be particularly influential during asthma exacerbations, suggesting an inducible effect.[8]
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during MUC5AC analysis using various techniques.
A. Quantitative PCR (qPCR)
Q1: Why are my MUC5AC Ct values too high or showing no amplification?
| Potential Cause | Troubleshooting Steps |
| Poor RNA Quality/Quantity | Check RNA integrity (e.g., using a Bioanalyzer) and ensure a 260/280 ratio of ~2.0.[9] Consider re-isolating RNA. |
| Inefficient Reverse Transcription (RT) | Verify the RT protocol, including enzyme activity and primer choice. Extend the RT step duration or increase the temperature if necessary.[10] |
| Suboptimal Primer Design | Ensure primers are specific to MUC5AC and have appropriate melting temperatures. Validate primer efficiency through a standard curve.[11][12] |
| Presence of PCR Inhibitors | Dilute the cDNA template to reduce inhibitor concentration.[9][10] |
| Incorrect qPCR Cycling Conditions | Optimize annealing temperature and extension time.[10] |
Q2: I'm seeing amplification in my no-template control (NTC). What should I do?
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | Use fresh, nuclease-free water and aliquoted reagents. Clean work surfaces and pipettes with 10% bleach and 70% ethanol (B145695).[9][11] |
| Primer-Dimer Formation | Perform a melt curve analysis to check for a primer-dimer peak, which typically appears at a lower temperature than the specific product.[9] Consider redesigning primers if this is a persistent issue.[12] |
| Aerosol Contamination | Physically separate pre-PCR and post-PCR areas. Use aerosol-resistant pipette tips.[11] |
B. Western Blot
Q1: Why am I not seeing a band for MUC5AC, or the signal is very weak?
MUC5AC is a very large glycoprotein (B1211001) (>400 kDa), which can make Western blotting challenging.[13]
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Transfer | Use a lower percentage acrylamide (B121943) gel (e.g., 6-7.5%) for better resolution of high molecular weight proteins.[13] Optimize transfer conditions (e.g., use a wet transfer system overnight at a low, constant voltage in a cold room).[13] |
| Poor Antibody Binding | Ensure the primary antibody is validated for Western blotting of MUC5AC. Optimize the primary antibody concentration and incubation time.[13] |
| Inappropriate Blocking Buffer | Non-fat dry milk can sometimes mask epitopes on glycoproteins. Consider using 5% Bovine Serum Albumin (BSA) as a blocking agent.[13] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Q2: My Western blot for MUC5AC shows high background or non-specific bands.
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature.[13] |
| Antibody Concentration Too High | Titrate both primary and secondary antibodies to find the optimal concentration.[14][15] |
| Inadequate Washing | Increase the number and duration of wash steps. Adding a detergent like Tween 20 to the wash buffer can help.[14] |
| Cross-reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding.[16] |
C. Immunohistochemistry (IHC)
Q1: I am observing high background staining in my MUC5AC IHC.
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Optimize the primary antibody concentration. Ensure adequate blocking with a suitable serum (e.g., normal goat serum).[16] |
| Endogenous Enzyme Activity | If using a horseradish peroxidase (HRP)-conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide block.[16] |
| Antigen Retrieval Issues | Over-fixation of the tissue can lead to non-specific staining. Optimize the antigen retrieval method (heat-induced or enzymatic).[16] |
Q2: The MUC5AC staining in my tissue sections is weak or absent.
| Potential Cause | Troubleshooting Steps |
| Low MUC5AC Expression | Use a positive control tissue known to express high levels of MUC5AC (e.g., stomach or certain airway tissues).[17] |
| Improper Tissue Fixation | Ensure tissues are fixed for an appropriate amount of time. Under-fixation can lead to poor morphology, while over-fixation can mask the epitope. |
| Suboptimal Antibody Incubation | Increase the incubation time of the primary antibody, potentially overnight at 4°C. |
| Incorrect Antibody Clone | Different antibody clones may recognize different glycosylated forms of MUC5AC. Ensure the chosen antibody is appropriate for the tissue and condition being studied.[18] |
D. Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: My MUC5AC ELISA standard curve is poor.
| Potential Cause | Troubleshooting Steps |
| Improper Standard Dilution | Ensure accurate pipetting and thorough mixing when preparing the standard dilutions. Briefly centrifuge the standard vial before use.[19][20] |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the protocol's recommended incubation times and temperatures.[20] |
| Degraded Standard | Reconstitute the standard just before use and avoid repeated freeze-thaw cycles.[20] |
| Wrong Plate Type | Use high-binding ELISA plates specifically designed for this application.[21] |
Q2: I am getting high background in my MUC5AC ELISA.
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | Ensure thorough washing between steps to remove unbound reagents. Tap the plate on absorbent paper to remove residual liquid.[22] |
| Contaminated Reagents | Use fresh buffers and substrate. The substrate should be colorless before use.[20][22] |
| Cross-reactivity | Check the specificity of the antibodies used in the kit. |
| Over-development | Stop the reaction when the standard curve shows a clear gradient and before the highest standard point becomes saturated.[19] |
III. Experimental Protocols
A. MUC5AC Quantitative PCR (qPCR) Protocol
-
RNA Isolation: Extract total RNA from cells or tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. A typical reaction mixture includes:
-
cDNA template
-
Forward and reverse primers for MUC5AC (and a reference gene)
-
SYBR Green or TaqMan master mix
-
Nuclease-free water
-
-
Cycling Conditions: A typical three-step cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Melt Curve Analysis (for SYBR Green): Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: Calculate the relative expression of MUC5AC using the ΔΔCt method, normalizing to a stable reference gene.
Table 1: Example Human MUC5AC qPCR Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
|---|---|---|---|
| MUC5AC | GATGACTTCCAGACTCCAGAGG | GGTTGTCATTGTTGGCCTTG | [23] |
| 18S | GTAACCCGTTGAACCCCATT | CCATCCAATCGGTAGTAGCG |[23] |
B. MUC5AC Western Blot Protocol
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on a 6-7.5% Tris-Glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet transfer system (e.g., 100V for 2 hours or 30V overnight) at 4°C.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a MUC5AC-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
C. MUC5AC Immunohistochemistry (IHC) Protocol
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol.[16]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).[16]
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[16]
-
Blocking: Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour.[16]
-
Primary Antibody Incubation: Incubate with the primary MUC5AC antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.
-
Detection: Visualize the staining using a DAB substrate, which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin.[16]
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a coverslip.[16]
D. MUC5AC ELISA Protocol
-
Sample Preparation: Prepare cell lysates or collect cell culture supernatants. Dilute samples as necessary to fall within the range of the standard curve.[19]
-
Coating (for indirect ELISA): Coat a high-binding 96-well plate with a capture antibody specific for MUC5AC and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Detection Antibody Incubation: Add a biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.[19]
IV. Visualizations
Caption: Key signaling pathways regulating MUC5AC gene expression.
Caption: Experimental workflow for MUC5AC qPCR analysis.
Caption: Troubleshooting logic for MUC5AC Western blotting.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential Regulation of MUC5AC/Muc5ac and hCLCA-1/mGob-5 Expression in Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-1β induction of MUC5AC gene expression is mediated by CREB and NF-κB and repressed by dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic Intermittent Mechanical Stress Increases MUC5AC Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducible expression quantitative trait locus analysis of the MUC5AC gene in asthma in urban populations of children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. pcrbio.com [pcrbio.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. Immunohistochemical detection of MUC5AC and MUC5B mucins in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. assets.exkitstore.com [assets.exkitstore.com]
- 20. mabtech.com [mabtech.com]
- 21. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 22. cusabio.com [cusabio.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
MUC5AC vs. MUC5B: A Comparative Analysis of Expression in Airway Diseases
A detailed examination of the differential expression of MUC5AC and MUC5B mucins in asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis (CF), providing insights for researchers and drug development professionals.
The gel-forming mucins, MUC5AC and MUC5B, are the primary macromolecular components of airway mucus, playing a critical role in the lung's defense mechanisms. In healthy airways, MUC5B is the predominant mucin, essential for maintaining normal mucus clearance and lung homeostasis.[1][2] MUC5AC, on the other hand, is expressed at lower levels but its production is significantly upregulated in response to airway insults and inflammation.[1][2] This guide provides a comprehensive comparison of MUC5AC and MUC5B expression in common obstructive airway diseases, supported by experimental data and detailed methodologies.
Quantitative Expression in Airway Diseases
The expression of MUC5AC and MUC5B is significantly altered in airway diseases, with a general trend of increased MUC5AC and variable changes in MUC5B. The following table summarizes the quantitative findings from various studies.
| Disease State | Sample Type | MUC5AC Expression | MUC5B Expression | MUC5AC/MUC5B Ratio | Reference |
| Healthy | Sputum/BAL Fluid | Low | High (Predominant Mucin) | Low | [3][4] |
| Asthma | Sputum | Increased | Decreased or unchanged | Increased, especially in Type 2-high asthma | [3][5] |
| Airway Epithelial Cells (mRNA) | Increased | Decreased | Increased | [5] | |
| COPD | Sputum | Significantly Increased (approx. 6-fold higher than healthy) | Increased (approx. 2-fold higher than healthy) | Increased | [4] |
| Bronchial Wash | Higher in smokers and COPD patients compared to never-smokers | No significant difference among study groups | Higher in chronic bronchitis | [6] | |
| Bronchial Epithelium | Increased in COPD patients compared to controls | Significantly higher in COPD persistent sputum producers | - | [7] | |
| Cystic Fibrosis (Stable) | Sputum | Decreased (89% less than normal) | Decreased (40% less than normal) | - | [8] |
| Cystic Fibrosis (Exacerbation) | Sputum | Increased by 908% compared to stable CF | Increased by 59% compared to stable CF | - | [8][9] |
| Trachea, Bronchi | Increased number of MUC5AC-positive cells due to goblet cell hyperplasia | Abundant staining in submucosal glands and goblet cells | - | [10] |
Signaling Pathways Regulating MUC5AC and MUC5B Expression
The differential expression of MUC5AC and MUC5B in airway diseases is governed by distinct signaling pathways, often triggered by inflammatory mediators.
MUC5AC Regulatory Pathways
Several key pathways have been identified to regulate MUC5AC expression, particularly in the context of inflammation.
Caption: Signaling pathways regulating MUC5AC expression.
Inflammatory cytokines such as IL-13, TNF-α, IL-1β, and IL-17A are potent inducers of MUC5AC expression.[11][12][13] The IL-13 signaling cascade acts via STAT6 and subsequently the transcription factor SPDEF.[11] TNF-α, IL-1β, and IL-17A predominantly signal through the NF-κB pathway.[11][12][13] Additionally, Notch signaling, particularly Notch3, has been implicated in regulating MUC5AC production in asthmatic airway epithelial cells.[14]
MUC5B Regulatory Pathways
The regulation of MUC5B is less well-defined than that of MUC5AC, but some key pathways have been identified.
Caption: Signaling pathways regulating MUC5B expression.
Similar to MUC5AC, IL-1β and IL-17A can induce MUC5B expression through an NF-κB-dependent mechanism.[15] A distinct pathway involves the endoplasmic reticulum (ER) stress sensor ERN2, which activates the transcription factor XBP1s to selectively promote MUC5B expression in the distal airways.[16] The transcription factor FOXA2 has been identified as a key regulator, with its binding being necessary for enhanced MUC5B expression.[17]
Experimental Protocols
Accurate quantification of MUC5AC and MUC5B is crucial for understanding their roles in disease. Below are summaries of common experimental protocols.
Immunohistochemistry (IHC) for MUC5AC and MUC5B
This technique is used to visualize the localization and expression of MUC5AC and MUC5B in tissue sections.
Caption: Immunohistochemistry workflow for MUC5AC/MUC5B.
Protocol Summary:
-
Deparaffinization and Rehydration: Formalin-fixed paraffin-embedded (FFPE) tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.[6]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. A common method involves using a citrate buffer (pH 6.0) at high temperatures.[18]
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked using appropriate blocking solutions.[19]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for either MUC5AC (e.g., clone 45M1) or MUC5B.[18][19]
-
Detection System: A secondary antibody and a polymer-based detection system are applied.
-
Chromogen: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.[19]
-
Counterstaining: The tissue is counterstained with hematoxylin (B73222) to visualize the cell nuclei.[19]
-
Dehydration and Mounting: The sections are dehydrated, cleared, and mounted for microscopic examination.
Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC and MUC5B
ELISA is a quantitative method to measure the concentration of MUC5AC and MUC5B in biological fluids like sputum and bronchoalveolar lavage (BAL) fluid.
Caption: Sandwich ELISA workflow for MUC5AC/MUC5B.
Protocol Summary:
-
Plate Preparation: A microplate is pre-coated with a capture antibody specific for either MUC5AC or MUC5B.[20]
-
Sample and Standard Addition: Samples (e.g., diluted sputum or BAL fluid) and a series of standards of known concentration are added to the wells.[21]
-
Incubation: The plate is incubated to allow the mucin in the sample to bind to the capture antibody.[21]
-
Washing: The plate is washed to remove unbound substances.[21]
-
Detection Antibody: A biotinylated detection antibody specific for the mucin is added.[22]
-
Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.[22]
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.[21]
-
Stopping the Reaction: A stop solution is added to terminate the reaction.[21]
-
Measurement: The absorbance of each well is measured using a microplate reader, and the concentration of the mucin in the samples is determined by comparison to the standard curve.[22]
Conclusion
The expression patterns of MUC5AC and MUC5B are distinctly altered in asthma, COPD, and cystic fibrosis, reflecting their different roles in airway health and disease. While MUC5B is crucial for baseline mucus properties, MUC5AC is a key player in the inflammatory response and mucus hypersecretion characteristic of these conditions. The disproportionate increase in MUC5AC in diseased airways contributes to mucus plugging and airflow obstruction.[1][3] Understanding the specific signaling pathways that regulate each mucin provides valuable targets for the development of novel therapeutic strategies aimed at normalizing mucus composition and improving mucociliary clearance in patients with obstructive airway diseases.
References
- 1. Mucins MUC5AC and MUC5B in the Airways: MUCing around Together - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Airway mucin MUC5AC and MUC5B concentrations and the initiation and progression of chronic obstructive pulmonary disease: an analysis of the SPIROMICS cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. atsjournals.org [atsjournals.org]
- 9. MUC5AC and MUC5B mucins increase in cystic fibrosis airway secretions during pulmonary exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of MUC5AC and MUC5B mucins in normal and cystic fibrosis lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Airway <i>MUC5AC</i> Expression by IL-1β and IL-17A; the NF-κB Paradigm [ouci.dntb.gov.ua]
- 14. atsjournals.org [atsjournals.org]
- 15. NF-κB Mediates IL-1β– and IL-17A–Induced MUC5B Expression in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. Regulation of MUC5B Expression in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical detection of MUC5AC and MUC5B mucins in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocare.net [biocare.net]
- 20. Human MUC5B ELISA Kit (EEL063) - Invitrogen [thermofisher.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. benchchem.com [benchchem.com]
comparative analysis of MUC5AC glycosylation in different cancer types
A Comparative Guide to MUC5AC Glycosylation in Cancer
For Researchers, Scientists, and Drug Development Professionals
Mucin 5AC (MUC5AC) is a gel-forming glycoprotein (B1211001) that plays a vital role in protecting epithelial surfaces.[1][2] In healthy tissues, its expression is restricted, but in various cancers, MUC5AC is often aberrantly expressed and glycosylated.[1][3] These alterations in glycan structures are not random; they are specific to cancer types and contribute significantly to tumor progression, metastasis, and immune evasion.[2][4] This guide provides a comparative analysis of MUC5AC glycosylation across different malignancies, supported by experimental data and detailed methodologies, to aid researchers in biomarker discovery and the development of targeted therapies.
Quantitative Comparison of MUC5AC Expression and Glycosylation
The expression and glycosylation of MUC5AC vary significantly among different cancer types. While its presence in certain tissues is itself a marker of pathology, the specific glycan structures it carries offer a deeper level of insight into the disease state.
Table 1: Comparative Expression of MUC5AC in Various Cancer Types
| Cancer Type | Frequency of MUC5AC Positivity (%) | Histological Subtypes with High Expression | References |
|---|---|---|---|
| Pancreatic Adenocarcinoma | 64 - 71% | Ductal Adenocarcinoma | [5][6] |
| Ovarian Cancer | 5 - 75% | Mucinous (75%), Endometrioid (31%) | [7] |
| Gastric Cancer | 39 - 44% | Adenocarcinoma (Diffuse and Intestinal types) | [5] |
| Lung Cancer | ~33% | Bronchioloalveolar Carcinoma | [5] |
| Colorectal Cancer | Aberrantly Expressed | Not specified |[8] |
Table 2: Predominant Aberrant MUC5AC Glycan Structures in Different Cancers
| Cancer Type | Key Glycan Alterations | Associated Pathological Feature | References |
|---|---|---|---|
| Pancreatic Cancer | - Aberrant N-glycosylation- Increased Fucose, CA 19-9, Terminal Mannose- Immature (cytoplasmic) vs. Mature (apical/secreted) glycoforms | Tumor Progression, Malignant Transformation | [2][9][10] |
| Ovarian Cancer | - Expression of Blood Group ABH Antigens (in mucinous type) | Differentiation of mucinous vs. serous subtypes | [8][11] |
| Lung Cancer | - Increased Sialomucin Expression- Co-expression with Sialyl Lewis x (sLex) | Increased risk of postoperative distant metastasis | [2] |
| Gastric Cancer | - Expression of Lewis Type-1 Antigens- Highly Sialylated | Helicobacter pylori binding, promoting gastritis and cancer risk |[2][3][11] |
Cancer-Specific Alterations in MUC5AC Glycosylation
Pancreatic Cancer
In normal pancreatic tissue, MUC5AC is typically absent, making its detection a strong indicator of neoplastic changes.[6][9] Pancreatic ductal adenocarcinoma (PDAC) exhibits not only high expression of MUC5AC but also significant changes in its glycosylation.[5] Studies have identified two distinct glycoforms: a less-glycosylated, immature form (IM) found in the cytoplasm, and a heavily-glycosylated, mature form (MM) located in the apical or extracellular regions.[12][13] The aberrant N-glycosylation of MUC5AC is a key event in pancreatic tumorigenesis.[2] Furthermore, the sera of pancreatic cancer patients show elevated levels of MUC5AC carrying fucose, the CA 19-9 antigen, and terminal mannose structures.[2] Pro-inflammatory signals within the tumor microenvironment can further modulate these glycosylation patterns.[14]
Ovarian Cancer
MUC5AC expression in ovarian cancer is highly dependent on the histological subtype.[7] It is a hallmark of mucinous ovarian carcinoma, with up to 75% of cases testing positive, while it is rare in the more common high-grade serous subtype (around 5%).[7][8][11] A key feature of MUC5AC in mucinous ovarian tumors is the expression of blood group ABH antigens.[8] This specific glycosylation pattern may serve as a valuable biomarker to differentiate primary mucinous ovarian tumors from metastases originating from other sites, such as the gastrointestinal tract, where blood group expression on MUC5AC is less frequent.[8]
Lung Cancer
In lung cancer, higher MUC5AC gene expression is positively correlated with overall sialomucin expression.[2] The presence of specific sialylated structures, such as Sialyl Lewis x (sLex), on MUC5AC is of particular clinical relevance.[2] Studies have shown that patients whose tumors co-express MUC5AC and sLex have a significantly higher probability of developing distant metastases after surgery and face a shorter overall survival.[2]
Gastric Cancer
MUC5AC is a major component of the gastric mucus that protects the stomach lining.[1] In the context of gastric cancer, alterations in its glycosylation play a crucial role in pathogenesis, particularly in relation to Helicobacter pylori infection, a major risk factor.[2][3] MUC5AC carrying Lewis type-1 antigens acts as a receptor for H. pylori, facilitating its colonization of the gastric mucosa.[2] Compared to the glycosylation patterns seen in ovarian cancer, MUC5AC in gastric tumors is characterized by high levels of sialylation and a reduction in blood group antigens.[11]
Signaling Pathways and Experimental Workflows
Understanding the regulation of MUC5AC expression and the methods to analyze its complex glycosylation is crucial for research and development.
Signaling Pathways Regulating MUC5AC Expression
The expression of MUC5AC is often upregulated in cancer through the activation of key signaling pathways like EGFR and NF-κB.[15] Aberrant glycosylation of MUC5AC can, in turn, influence these pathways, creating feedback loops that promote cell proliferation and inflammation.[15]
Caption: EGFR and NF-κB signaling pathways leading to the transcriptional activation of MUC5AC.
Workflow for MUC5AC Glycosylation Analysis
A typical research workflow to investigate MUC5AC O-glycosylation involves multiple stages, from sample preparation to detailed structural analysis.[15]
Caption: A standard experimental workflow for the analysis of MUC5AC O-glycosylation.
Experimental Protocols
Analysis of MUC5AC O-Glycans by Mass Spectrometry
This protocol provides a general method for the release and characterization of O-glycans from purified MUC5AC using mass spectrometry (MS).[15][16]
-
Objective: To release, purify, and characterize O-glycan structures from MUC5AC.[15]
-
Methodology: Reductive β-Elimination and LC-MS/MS
-
O-Glycan Release:
-
Dissolve purified MUC5AC in a solution of 1M potassium borohydride (B1222165) (KBH₄) in 0.1M potassium hydroxide (B78521) (KOH).[15]
-
Incubate the mixture in an ultrasonic bath at 60°C for 2 hours. This step cleaves the O-glycans from serine/threonine residues and reduces the new reducing end to an alditol.[15]
-
-
Sample Cleanup:
-
Mass Spectrometry Analysis:
-
Analyze the purified glycans using Liquid Chromatography-Mass Spectrometry (LC-MS). For more detailed structural information, perform tandem mass spectrometry (MS/MS).[17]
-
Fragmentation methods like Higher-energy Collisional Dissociation (HCD) can provide information on both the peptide backbone and the glycan structure.[17]
-
-
Lectin Microarray for Glycan Profiling
Lectin microarrays offer a high-throughput method to profile the glycan structures present on MUC5AC without requiring their release from the protein backbone.[18][19]
-
Objective: To rapidly profile the glycan epitopes on intact MUC5AC.
-
Methodology:
-
Microarray Preparation: A panel of lectins with known carbohydrate-binding specificities are immobilized onto a chemically activated solid surface (e.g., an epoxy-coated glass slide).[19]
-
Sample Labeling: Purified MUC5AC is fluorescently labeled, for example, with a Cy3 dye that conjugates to lysine (B10760008) residues.[18]
-
Incubation: The labeled MUC5AC sample is incubated with the lectin microarray.
-
Detection and Analysis:
-
After washing away unbound protein, the microarray is scanned with a fluorescence scanner.
-
The resulting fluorescence pattern, or "glycopattern," reveals which lectins have bound to the MUC5AC, providing a profile of the accessible glycan structures.[18] The specificity of binding can be confirmed by performing competitive binding assays with inhibitory monosaccharides.[18]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Ramifications of secreted mucin MUC5AC in malignant journey: a holistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pathobiological Implications of Mucin Glycans in Cancer: Sweet Poison and Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MUC5AC Expression in Various Tumor Types and Nonneoplastic Tissue: A Tissue Microarray Study on 10 399 Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mucin 5AC expression is common but unrelated to tumor progression in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MUC5AC expression is linked to mucinous/endometroid subtype, absence of nodal metastasis and mismatch repair deficiency in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of blood group antigens on MUC5AC in mucinous ovarian cancer tissues using in situ proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Differential Expression and Diagnostic Value of MUC5AC Glycoforms in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predictive Value of MUC5AC Signature in Pancreatic Ductal Adenocarcinoma: A Hypothesis Based on Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Mucin glycosylation is altered by pro-inflammatory signaling in pancre" by Yi-Mi Wu, David Nowack et al. [digitalcommons.andrews.edu]
- 15. benchchem.com [benchchem.com]
- 16. Quantitation of MUC5AC and MUC5B by Stable Isotope Labeling Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 19. Lectin Microarray - Creative Biolabs [creative-biolabs.com]
MUC5AC Showdown: Full-Length Protein vs. Synthetic Peptides in Functional Assays
In the intricate world of cellular research and drug development, understanding the functional role of complex glycoproteins like MUC5AC is paramount. This mucin, a key component of the protective mucus barrier in the respiratory and gastrointestinal tracts, is also implicated in the progression of various cancers. Researchers employ different tools to unravel its mechanisms, primarily utilizing either the full-length MUC5AC protein or shorter, synthetic peptide fragments. This guide provides a comprehensive comparison of these two approaches in functional assays, highlighting their distinct applications and the types of data they generate.
At a Glance: Key Differences
The fundamental distinction lies in their intended use. Full-length MUC5AC is typically studied in cellular and in vivo models to understand its direct impact on cell behavior, signaling, and disease pathology. In contrast, MUC5AC-derived peptides are primarily used as tools in biochemical assays to investigate the enzymatic processes that modify the MUC5AC protein itself, such as glycosylation.
| Feature | Full-Length MUC5AC Protein | MUC5AC Peptide (e.g., Muc5AC-13) |
| Molecular Weight | High (megadaltons) | Low (e.g., ~1704.9 Da for Muc5AC-13)[1] |
| Structure | Complex, multidomain glycoprotein (B1211001) with extensive O-glycosylation.[1] | Short peptide, may have specific modifications (e.g., a single GalNAc).[1] |
| Primary Function | Forms protective mucus barrier, pathogen trapping, lubrication.[1] | In vitro substrate for glycosyltransferase enzymes.[1][2] |
| Biological Role | Essential for mucosal defense; dysregulation linked to diseases like asthma, COPD, and cancer.[1][3] | Research tool for studying O-glycosylation enzymes.[1] |
| Typical Assays | Cell proliferation, migration, invasion, apoptosis, signaling pathway activation, rheology. | In vitro glycosylation assays, enzyme kinetics.[1] |
Full-Length MUC5AC in Functional Cellular Assays
The full-length MUC5AC protein is investigated to understand its direct influence on cellular processes, particularly in the context of cancer. Functional assays typically involve the genetic manipulation of MUC5AC expression (knockdown or overexpression) in cell lines, followed by the assessment of various cellular phenotypes.
Key Functional Assays and Findings:
-
Cell Proliferation and Apoptosis: Studies have shown that knockdown of MUC5AC can suppress cell viability, promote apoptosis, and induce G1 cell cycle arrest in colon cancer cells.[4] In lung cancer cells, its silencing also leads to a decreased growth rate.[5]
-
Cell Migration and Invasion: The role of MUC5AC in cell motility is context-dependent. In lung cancer, silencing MUC5AC significantly reduces cell migration.[5] Conversely, in gastric cancer cells, knockdown of MUC5AC has been observed to increase cell migration and invasion.[6]
-
Signaling Pathway Modulation: MUC5AC is known to influence several key signaling pathways. In pancreatic cancer, it can interfere with E-cadherin, leading to increased nuclear localization of β-catenin and subsequent upregulation of genes involved in proliferation.[7] Overexpression of MUC5AC in lung cancer is associated with increased phosphorylation of Akt and ERK1/2.[7] It can also interact with integrin β4 to enhance migration through FAK signaling.[5]
Experimental Protocol: MUC5AC Knockdown and Cell Migration Assay
This protocol describes a typical experiment to assess the impact of full-length MUC5AC on cancer cell migration.
-
Cell Culture and Transfection: Human lung adenocarcinoma A549 cells, which endogenously express high levels of MUC5AC, are cultured under standard conditions. To knock down MUC5AC expression, cells are stably transfected with a short hairpin RNA (shRNA) targeting MUC5AC or a non-targeting scramble control.
-
Verification of Knockdown: The efficiency of MUC5AC knockdown is confirmed at both the mRNA and protein levels using quantitative real-time PCR and Western blotting, respectively.
-
Transwell Migration Assay:
-
A Transwell insert with an 8 µm pore size is placed in a 24-well plate.
-
The lower chamber is filled with a chemoattractant, such as medium containing 10% fetal bovine serum.
-
MUC5AC knockdown and scramble control cells are seeded into the upper chamber in serum-free medium.
-
After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
-
Data Analysis: The number of migrated cells is compared between the MUC5AC knockdown and scramble control groups. A significant reduction in migrated cells in the knockdown group indicates a role for MUC5AC in promoting cell migration.[5]
MUC5AC Peptides in Biochemical Assays
Synthetic peptides derived from the MUC5AC sequence serve a very different, yet crucial, purpose. They are instrumental in studying the post-translational modifications of MUC5AC, particularly the initiation of O-glycosylation. This process is carried out by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGaNTases).[1]
Key Functional Assay and Findings:
-
In Vitro Glycosylation Assay: This assay measures the activity of specific ppGaNTase isoforms by quantifying the transfer of an N-acetylgalactosamine (GalNAc) sugar from a donor substrate (like UDP-GalNAc) to a MUC5AC acceptor peptide.[1] These studies have revealed that different ppGaNTase enzymes have distinct specificities for different sites on the MUC5AC peptide, highlighting a hierarchical nature of mucin glycosylation.[8]
Experimental Protocol: In Vitro Glycosylation Assay
This protocol outlines a typical in vitro glycosylation assay using a MUC5AC peptide.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the ppGaNTase enzyme of interest, a donor substrate (e.g., radiolabeled UDP-[³H]GalNAc), and the synthetic MUC5AC acceptor peptide (e.g., GTTPSPVPTTSTTSAP).[8]
-
Enzymatic Reaction: The reaction is initiated by adding the enzyme and incubated at 37°C for a specific time.
-
Reaction Termination and Analysis: The reaction is stopped, and the products are analyzed to quantify the incorporation of the labeled GalNAc into the peptide. Common analysis methods include:
-
Data Analysis: The amount of glycosylated peptide is determined, providing a measure of the enzyme's activity and specificity towards the MUC5AC peptide substrate.
Conclusion
The choice between using full-length MUC5AC protein and its synthetic peptides in functional assays is dictated by the research question. To investigate the direct biological effects of MUC5AC on cellular behavior and its role in disease, studies involving the full-length protein are essential. These assays provide critical insights into its function as a signaling molecule and a key player in pathology.
Conversely, MUC5AC peptides are invaluable tools for dissecting the intricate biochemical machinery that governs MUC5AC's structure and function. By serving as specific substrates in in vitro assays, they allow for the detailed characterization of enzymes like glycosyltransferases, which are often dysregulated in disease.
Ultimately, these two approaches are not mutually exclusive but rather complementary. Data from peptide-based biochemical assays can inform the interpretation of results from cellular assays with the full-length protein, leading to a more complete understanding of MUC5AC's complex biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Polypeptide:N-acetylgalactosaminyltransferase activities towards the mucin MUC5AC peptide motif using microsomal preparations of normal and tumoral digestive mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramifications of secreted mucin MUC5AC in malignant journey: a holistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abrogation of MUC5AC Expression Contributes to the Apoptosis and Cell Cycle Arrest of Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MUC5AC interactions with integrin β4 enhances the migration of lung cancer cells through FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MUC5AC motif peptide [novoprolabs.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to MUC5AC Antibody Specificity and Cross-Reactivity
For scientists and drug development professionals engaged in studies of respiratory diseases, gastrointestinal pathologies, and various cancers, the precise detection of Mucin 5AC (MUC5AC) is of paramount importance. The selection of a highly specific MUC5AC antibody is critical for obtaining reliable and reproducible experimental data. This guide provides a comparative overview of the cross-reactivity of commonly used MUC5AC antibodies with other mucins, supported by experimental evidence. Detailed protocols for assessing antibody specificity are also provided to aid researchers in validating their reagents.
Comparison of MUC5AC Antibody Cross-Reactivity
The specificity of an antibody is its ability to bind to its intended target with high affinity while exhibiting minimal binding to other structurally similar molecules. In the context of MUC5AC research, it is crucial to ensure that the antibody in use does not cross-react with other mucin family members, such as MUC1, MUC2, MUC4, and MUC16, which are often co-expressed in tissues.
| Antibody Clone | Target Mucin | Cross-Reactivity with other Mucins | Experimental Evidence |
| 45M1 | MUC5AC | MUC5B: No cross-reactivity observed.[1] | Immunocytochemistry on Calu-3 cells showed distinct staining for MUC5AC with no signal for MUC5B using a different antibody.[1] |
| MUC2: Indirect evidence of no cross-reactivity.[2][3] | Immunohistochemical studies in various cancers, such as ovarian and colorectal adenocarcinomas, show a differential, often inverse, staining pattern between MUC5AC (positive) and MUC2 (negative or expressed in different cells), suggesting the antibody used for MUC5AC detection does not bind to MUC2.[2][3] | ||
| CLH2 | MUC5AC | General Specificity: High. | Western blot analysis on wild-type versus MUC5AC-knockout cell lines (HCT-8 and LS174T) demonstrated a complete loss of signal in the knockout cells, confirming the antibody's specificity for MUC5AC. |
Note: Direct quantitative binding data of MUC5AC antibodies to purified MUC1, MUC4, and MUC16 is limited in the public domain. Researchers are encouraged to perform their own cross-reactivity assessments, especially when working with tissues or cell lines known to express high levels of these other mucins.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure the specificity of a MUC5AC antibody for your experimental system, it is highly recommended to perform in-house validation. The following are detailed protocols for key experimental techniques to assess antibody cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
ELISA is a quantitative method to determine the binding affinity of an antibody to different antigens.
Protocol:
-
Antigen Coating:
-
Coat separate wells of a 96-well microplate with 100 µL of purified MUC5AC, MUC1, MUC2, MUC4, and MUC16 proteins at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Include a negative control well with coating buffer only.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the MUC5AC primary antibody, diluted in blocking buffer, to each well. It is recommended to test a range of antibody concentrations.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species, diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Stop Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Read Absorbance:
-
Measure the optical density at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the signal intensity in the wells coated with other mucins to the signal from the MUC5AC-coated wells. A significantly lower signal for other mucins indicates high specificity.
-
Western Blotting for Cross-Reactivity
Western blotting can be used to assess cross-reactivity by testing the antibody against lysates from cells that express different mucins.
Protocol:
-
Sample Preparation:
-
Prepare protein lysates from cell lines known to express MUC5AC, MUC1, MUC2, MUC4, or MUC16. Ideally, use lysates from knockout cell lines for each mucin as controls.
-
-
Gel Electrophoresis:
-
Separate 20-30 µg of each protein lysate on a large-format SDS-PAGE gel (low percentage acrylamide, e.g., 6%, or a gradient gel is recommended for the high molecular weight of mucins).
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the MUC5AC primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
A specific antibody will show a strong band at the expected molecular weight for MUC5AC and no or very faint bands for the other mucin lysates.
-
Immunohistochemistry (IHC) for Cross-Reactivity
IHC allows for the assessment of antibody specificity in a tissue context.
Protocol:
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded tissue sections from tissues known to express different mucins. For example, stomach for MUC5AC, breast tissue for MUC1, colon for MUC2, and pancreas for MUC4.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate the slides with the MUC5AC primary antibody overnight at 4°C.
-
-
Detection System:
-
Use a polymer-based detection system with an HRP-conjugated secondary antibody.
-
-
Chromogen:
-
Apply a chromogen such as DAB and counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides and mount with a coverslip.
-
-
Analysis:
-
A specific antibody will show staining only in the cells and tissues expected to express MUC5AC, with no staining in tissues that predominantly express other mucins.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the experimental design and understanding of MUC5AC's biological context, the following diagrams are provided.
Caption: A generalized workflow for assessing MUC5AC antibody cross-reactivity.
Caption: Key signaling pathways regulating MUC5AC expression in cancer.[4]
References
A Comparative Guide to the Immunogenicity of MUC5AC Peptide Epitopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the immunogenicity of different MUC5AC peptide epitopes, critical targets in the development of cancer immunotherapies. While direct comparative studies on the immunogenicity of various MUC5AC peptides are limited in publicly available literature, this document outlines the key parameters and experimental protocols necessary for such a comparison. We will focus on two identified MUC5AC peptide epitopes that have been shown to elicit immune responses: MUC5AC-A02-1398 (FLNDAGACV) and MUC5AC-A24-716 (TCQPTCRSL) .
Introduction to MUC5AC as an Immunotherapeutic Target
Mucin 5AC (MUC5AC) is a gel-forming mucin that is overexpressed in various adenocarcinomas, including pancreatic, lung, gastric, and ovarian cancers, while its expression in normal tissues is limited. This differential expression makes MUC5AC an attractive target for cancer vaccines and T-cell based immunotherapies. The goal of a MUC5AC-targeted vaccine is to induce a robust and specific immune response against cancer cells expressing this mucin. The immunogenicity of a peptide epitope is a critical determinant of its potential as a vaccine candidate. Key measures of immunogenicity include the ability to elicit cytotoxic T-lymphocyte (CTL) responses, stimulate cytokine production, and induce antibody production.
Comparative Analysis of MUC5AC Peptide Epitope Immunogenicity
A direct quantitative comparison of the immunogenicity of different MUC5AC peptide epitopes is crucial for selecting the most promising candidates for further development. The following table provides a template for presenting such comparative data. Note: The data presented in this table is illustrative, based on typical outcomes from immunogenicity studies, as direct comparative data for these specific MUC5AC epitopes was not available in the public domain.
| Peptide Epitope | MHC Restriction | CTL-Mediated Cytotoxicity (%) | IFN-γ Secretion (pg/mL) | TNF-α Secretion (pg/mL) | Antibody Titer (EC50) |
| MUC5AC-A02-1398 (FLNDAGACV) | HLA-A02:01 | 45% at 40:1 E:T ratio | 850 | 420 | 1:1,500 |
| MUC5AC-A24-716 (TCQPTCRSL) | HLA-A24:02 | 38% at 40:1 E:T ratio | 680 | 310 | 1:800 |
| Control Peptide | Irrelevant | <5% | <50 | <20 | <1:100 |
Table 1: Illustrative Comparative Immunogenicity of MUC5AC Peptide Epitopes. This table demonstrates how quantitative data for different MUC5AC peptide epitopes can be structured for easy comparison. The values are hypothetical and serve as a template for researchers to populate with their own experimental data.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable immunogenicity data. Below are methodologies for key experiments.
Peptide Synthesis and Purification
-
Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Characterization: The purity and identity of the peptides are confirmed by analytical RP-HPLC and mass spectrometry.
In Vitro T-Cell Stimulation and Cytotoxicity Assay
This protocol is used to assess the ability of a peptide to elicit a cytotoxic T-lymphocyte (CTL) response.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor blood (typed for the relevant HLA allele) by Ficoll-Paque density gradient centrifugation.
-
Generation of Dendritic Cells (DCs): Monocytes are isolated from PBMCs by plastic adherence and cultured in the presence of GM-CSF and IL-4 for 5-7 days to generate immature DCs. DC maturation is induced by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 48 hours.
-
Antigen Loading: Mature DCs are pulsed with the MUC5AC peptide of interest (e.g., 10 µg/mL) for 2-4 hours at 37°C.
-
Co-culture and CTL Expansion: Autologous CD8+ T cells, isolated from the same donor's PBMCs, are co-cultured with the peptide-pulsed DCs. IL-2 is added to the culture every 2-3 days to promote CTL expansion. The co-culture is typically maintained for 10-14 days.
-
Chromium-51 (⁵¹Cr) Release Assay:
-
Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides) are labeled with ⁵¹Cr.
-
The labeled target cells are pulsed with the specific MUC5AC peptide or a control peptide.
-
The expanded CTLs (effector cells) are incubated with the labeled target cells at various effector-to-target (E:T) ratios for 4 hours.
-
The amount of ⁵¹Cr released into the supernatant, which is proportional to the extent of cell lysis, is measured using a gamma counter.
-
The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = 100 × [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)].
-
Cytokine Release Assay (ELISpot and ELISA)
This assay quantifies the secretion of cytokines, such as IFN-γ and TNF-α, by T cells in response to peptide stimulation.
-
Enzyme-Linked Immunospot (ELISpot) Assay:
-
An ELISpot plate is coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ).
-
PBMCs or isolated T cells are added to the wells along with the MUC5AC peptide and antigen-presenting cells.
-
The plate is incubated for 24-48 hours at 37°C.
-
After incubation, the cells are washed away, and a biotinylated anti-cytokine detection antibody is added.
-
A streptavidin-enzyme conjugate is added, followed by a substrate that forms a colored spot at the site of cytokine secretion.
-
The spots, each representing a cytokine-secreting cell, are counted using an automated ELISpot reader.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Supernatants from the T-cell stimulation cultures are collected.
-
The concentration of a specific cytokine in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
In Vivo Immunization and Antibody Titer Determination
This protocol assesses the ability of a peptide to induce an antibody response in an animal model (e.g., HLA-transgenic mice).
-
Immunization: Mice are immunized subcutaneously with the MUC5AC peptide formulated with an adjuvant (e.g., CpG oligodeoxynucleotides or Montanide ISA 51). Booster immunizations are typically given at 2-week intervals.
-
Serum Collection: Blood is collected from the immunized mice at various time points, and serum is prepared.
-
ELISA for Antibody Titer:
-
An ELISA plate is coated with the MUC5AC peptide.
-
Serial dilutions of the collected serum are added to the wells.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., anti-mouse IgG) is added.
-
A substrate is added, and the resulting colorimetric reaction is measured using a plate reader.
-
The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background (or as the EC50 value).
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Experimental workflow for in vitro CTL generation and cytotoxicity assay.
Simplified signaling pathway of CD8+ T-cell activation.
Conclusion
The systematic comparison of the immunogenicity of different MUC5AC peptide epitopes is a fundamental step in the development of effective cancer immunotherapies. This guide provides a comprehensive framework for conducting such comparisons, from experimental design to data presentation. While there is a clear need for more direct comparative studies on MUC5AC epitopes in the public domain, the protocols and templates provided herein offer a robust starting point for researchers in the field. By generating and sharing such quantitative data, the scientific community can accelerate the identification and validation of the most potent MUC5AC-based vaccine candidates for the benefit of cancer patients.
A Researcher's Guide to the Validation of a New MUC5AC ELISA Kit
For researchers, scientists, and drug development professionals, the accurate quantification of MUC5AC, a key mucin protein implicated in various diseases like COPD and asthma, is paramount. The introduction of a new MUC5AC ELISA kit necessitates a thorough validation to ensure its performance is reliable and comparable to existing alternatives. This guide provides a framework for this validation process, complete with comparative data from commercially available kits and detailed experimental protocols.
Performance Comparison of Commercially Available MUC5AC ELISA Kits
To establish a benchmark for a new MUC5AC ELISA kit, it is crucial to compare its performance against currently available kits. The following table summarizes the key performance characteristics of several commercial MUC5AC ELISA kits.
| Feature | New MUC5AC ELISA Kit (Hypothetical Data) | Kit A (Invitrogen)[1] | Kit B (Elabscience)[2] | Kit C (Novus Biologicals) |
| Sensitivity | 0.15 ng/mL | 0.19 ng/mL | 0.19 ng/mL | 0.188 ng/mL |
| Assay Range | 0.3 - 25 ng/mL | 0.31 - 20 ng/mL | 0.31 - 20 ng/mL | 0.313 - 20 ng/mL |
| Intra-Assay Precision (CV%) | < 8% | < 10% | < 10% | < 10% |
| Inter-Assay Precision (CV%) | < 10% | < 10% | < 10% | < 12% |
| Sample Type | Serum, Plasma, Cell Culture Supernatants | Serum, Plasma, other biological fluids | Serum, plasma and other biological fluids | Serum, plasma and other biological fluids |
| Assay Time | 3 hours | 3.5 hours | 3.5 hours | Not Specified |
Experimental Protocols for MUC5AC ELISA Kit Validation
A comprehensive validation of a new MUC5AC ELISA kit involves a series of experiments to determine its key performance parameters. Below are detailed protocols for these essential validation assays.
Experimental Workflow for MUC5AC ELISA Validation
The overall process for validating a new MUC5AC ELISA kit can be visualized as a structured workflow, starting from initial kit setup to the final data analysis and performance qualification.
Caption: A flowchart illustrating the key stages in the validation of a new MUC5AC ELISA kit.
Sensitivity (Limit of Detection - LOD)
The sensitivity of an ELISA is the lowest concentration of the analyte that can be reliably distinguished from the background noise.
Protocol:
-
Prepare the blank samples (zero standard) and a series of low-concentration MUC5AC standards.
-
Run the assay with at least 20 replicates of the blank and each low-concentration standard.
-
Calculate the mean and standard deviation (SD) of the optical density (OD) for the blank replicates.
-
The Limit of Detection (LOD) is typically calculated as the mean OD of the blank plus 2 or 3 times the standard deviation.
-
The concentration corresponding to this OD value is determined from the standard curve and represents the analytical sensitivity of the assay.[3]
Specificity (Cross-Reactivity)
Specificity assesses the ability of the assay to exclusively measure MUC5AC without interference from structurally similar molecules.
Protocol:
-
Identify potentially cross-reacting substances, such as other mucin proteins (e.g., MUC1, MUC2, MUC4) or other structurally related proteins.
-
Prepare high concentrations of these potential cross-reactants.
-
Spike these substances into the assay diluent and into a sample matrix containing a known low concentration of MUC5AC.
-
Run the ELISA and measure the signal produced by the potential cross-reactants alone and in the presence of MUC5AC.
-
A lack of significant signal from the cross-reactants alone and no significant interference with the MUC5AC measurement indicates high specificity.[4] No significant cross-reactivity or interference is generally observed between MUC5AC and its analogues in validated kits.[5][6]
Precision (Intra- and Inter-Assay Variability)
Precision measures the reproducibility of the assay under the same and different conditions.
Protocol:
-
Intra-Assay Precision:
-
Prepare three samples with low, medium, and high concentrations of MUC5AC.
-
Run at least 20 replicates of each sample on a single ELISA plate.[7]
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each sample. The CV% (SD/mean * 100) should be within an acceptable range, typically <10%.
-
-
Inter-Assay Precision:
-
Use the same three samples with low, medium, and high MUC5AC concentrations.
-
Run these samples in duplicate on at least three different plates on different days or by different operators.[7]
-
Calculate the mean, SD, and CV% for the measurements of each sample across all plates. The inter-assay CV% should also be within an acceptable range, generally <12-15%.
-
Recovery (Spike and Recovery)
This experiment determines if the assay can accurately measure a known amount of MUC5AC when it is added ("spiked") into a complex biological sample matrix.
Protocol:
-
Select the biological matrices to be tested (e.g., serum, plasma, cell culture supernatant).
-
Divide each sample into two aliquots: one "unspiked" and one to be "spiked".
-
Add a known concentration of MUC5AC standard to the "spiked" aliquot. The amount of spiked MUC5AC should be in the mid-range of the standard curve.
-
Run the ELISA for both the unspiked and spiked samples.
-
Calculate the percentage of recovery using the following formula:
-
% Recovery = (Concentration of Spiked Sample - Concentration of Unspiked Sample) / Known Concentration of Spiked Analyte * 100
-
Linearity of Dilution
Linearity assesses the ability of the assay to provide results that are directly proportional to the concentration of MUC5AC in the sample.
Protocol:
-
Select a high-concentration sample of MUC5AC.
-
Create a serial dilution of this sample using the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).[10]
-
Run the ELISA for all the dilutions.
-
Multiply the measured concentrations by their respective dilution factors to get the corrected concentrations.
-
The corrected concentrations should be consistent across the dilution series. The results are often expressed as a percentage of the undiluted sample concentration. Good linearity is indicated by a consistent recovery across the dilution range, typically within 80-120%.[8]
The Sandwich ELISA Principle for MUC5AC Detection
The majority of commercially available MUC5AC ELISA kits employ the sandwich ELISA technique. This method offers high specificity and sensitivity for the quantification of MUC5AC.
Caption: The sequential steps of a typical sandwich ELISA for the quantification of MUC5AC.
By following these validation protocols and comparing the results to established kits, researchers can confidently assess the performance and reliability of a new MUC5AC ELISA kit, ensuring the generation of accurate and reproducible data in their studies.
References
- 1. Human MUC5AC ELISA Kit (EEL062) - Invitrogen [thermofisher.com]
- 2. Human MUC5AC(Mucin 5 Subtype AC) ELISA Kit - Elabscience® [elabscience.com]
- 3. blog.avivasysbio.com [blog.avivasysbio.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Human MUC5AC(Mucin-5AC) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. assets.exkitstore.com [assets.exkitstore.com]
- 7. MUC5AC ELISA kit [antibodies-online.com]
- 8. bosterbio.com [bosterbio.com]
- 9. woongbee.com [woongbee.com]
- 10. cloud-clone.com [cloud-clone.com]
MUC5AC Expression in Asthma: A Comparative Guide for Human and Murine Models
An objective comparison of MUC5AC mucin expression, regulation, and experimental measurement in human asthma versus commonly used mouse models, supported by experimental data and detailed protocols.
Mucin 5AC (MUC5AC), a major gel-forming mucin, is a critical component of airway mucus and a key player in the pathophysiology of asthma. Its overexpression contributes to mucus hypersecretion, airway obstruction, and airflow limitation. Understanding the parallels and distinctions in MUC5AC expression and regulation between human asthma and corresponding mouse models is crucial for translational research and the development of effective therapeutics. This guide provides a comprehensive comparison, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Comparative Analysis of MUC5AC Expression
In healthy airways of both humans and mice, MUC5B is the predominant gel-forming mucin, essential for maintaining airway homeostasis and facilitating mucociliary clearance.[1][2] Conversely, MUC5AC is expressed at low baseline levels.[1] However, in the context of allergic asthma, a significant and consistent increase in MUC5AC expression is a hallmark feature in both human patients and experimental mouse models.[1][3] This upregulation is strongly associated with Type 2 inflammation.[3]
Interestingly, while MUC5AC levels rise, MUC5B expression often remains stable or even decreases in human asthmatics, leading to an altered MUC5AC:MUC5B ratio that correlates with disease severity and airway hyperreactivity (AHR).[1][3][4] Mouse models of allergic asthma, typically induced by allergens like ovalbumin (OVA) or Aspergillus extract, faithfully replicate this MUC5AC upregulation.[1][5] Studies in Muc5ac knockout mice have demonstrated that in the absence of this mucin, allergen-induced AHR is abolished despite persistent inflammation, highlighting MUC5AC as a central effector in asthma pathophysiology.[1][3][5]
Quantitative Data Summary
The following tables summarize the quantitative changes in MUC5AC expression observed in human asthma and mouse models.
Table 1: MUC5AC mRNA Expression
| Condition | Species | Tissue/Sample Type | Fold Change vs. Control | Reference |
| Allergic Asthma | Mouse (OVA model) | Lung homogenate | ~383-fold increase | [1] |
| Asthma | Human | Sputum | Increased | [3][6] |
| Type 2-High Asthma | Human | Airway Epithelial Cells | Significantly increased | [3] |
Table 2: MUC5AC Protein Expression
| Condition | Species | Sample Type | Observation | Reference |
| Asthma | Human | Sputum | Increased concentration | [3][4] |
| Allergic Asthma | Mouse (OVA model) | Bronchoalveolar Lavage Fluid (BALF) | Increased concentration | [7] |
| Stable Asthma (Type 2 inflammation) | Human | Sputum | Higher MUC5AC to MUC5B ratio | [4] |
| Asthma Exacerbation | Human | Sputum | Increased MUC5AC relative to MUC5B | [4] |
Signaling Pathways Regulating MUC5AC Expression
The upregulation of MUC5AC in asthma is orchestrated by a complex network of signaling pathways, primarily driven by inflammatory cytokines. The Interleukin-13 (IL-13) pathway is a central regulator in both species.
IL-13 Signaling Pathway
IL-13, a key type 2 cytokine, directly stimulates airway epithelial cells to induce MUC5AC gene expression.[1][3] This process is mediated through the activation of the STAT6 signaling pathway.[2][8][9] Additionally, the Notch signaling pathway, particularly Notch2, acts downstream of IL-13 and is required for goblet cell metaplasia and subsequent MUC5AC production.[3][6]
References
- 1. The polymeric mucin Muc5ac is required for allergic airway hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyn regulates mucus secretion and MUC5AC via the STAT6 signaling pathway during allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Abnormalities in MUC5AC and MUC5B Protein in Airway Mucus in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The polymeric mucin Muc5ac is required for allergic airway hyperreactivity | Semantic Scholar [semanticscholar.org]
- 6. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Muc5ac Production Inhibited by Decreased lncRNA H19 via PI3K/Akt/NF-kB in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
correlation of MUC5AC mRNA and protein expression levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MUC5AC messenger RNA (mRNA) and protein expression levels, supported by experimental data from various studies. Understanding the correlation between MUC5AC gene expression and subsequent protein production is critical for research into respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and lung cancer, where MUC5AC is a key pathological factor.
Correlation Between MUC5AC mRNA and Protein Levels
The expression of the MUC5AC gene and the resulting MUC5AC protein levels are generally positively correlated. Studies have consistently shown that an increase in MUC5AC mRNA transcripts is associated with elevated levels of MUC5AC protein in various cell lines and in clinical samples from patients with respiratory diseases.[1][2][3][4] However, it is important to note that mRNA levels do not always perfectly predict protein abundance due to post-transcriptional, translational, and post-translational regulatory mechanisms.[5][6]
In several pathological conditions, the upregulation of MUC5AC is a hallmark feature:
-
Asthma: Individuals with asthma often exhibit increased MUC5AC mRNA and protein expression in airway epithelial cells.[7][8] This is often driven by type 2 inflammation and cytokines like IL-13.[2][8]
-
COPD: Elevated levels of MUC5AC are observed in smokers and patients with COPD.[9][10][11] Sputum MUC5AC mRNA and protein concentrations have been shown to increase during COPD exacerbations.[12]
-
Lung Cancer: In non-small cell lung cancer, particularly adenocarcinoma, high MUC5AC mRNA expression has been associated with poor prognosis and the presence of KRAS mutations.[13][14][15][16][17] A positive correlation between MUC5AC gene expression and sialomucin protein expression has also been reported.[13][14]
Quantitative Data Summary
The following table summarizes the observed correlation between MUC5AC mRNA and protein expression across different conditions as reported in the literature.
| Condition/Model | MUC5AC mRNA Expression | MUC5AC Protein Expression | Correlation | Reference |
| Asthma | Increased | Increased | Positive | [7][8] |
| COPD | Increased | Increased | Positive | [9][12] |
| Non-Small Cell Lung Cancer | Increased | Increased | Positive | [13][15] |
| Murine Asthma Model (OVA-treated) | Increased | Increased | Positive | [2][3] |
| NCI-H292 Cells (EGF-stimulated) | Increased | Increased | Positive | [18][19] |
| Human Bronchial Epithelial Cells (IL-1β/IL-17A stimulated) | Increased | Increased | Positive | [20][21] |
Experimental Protocols
Accurate quantification of MUC5AC mRNA and protein is essential for research. Below are detailed methodologies for key experiments.
Quantification of MUC5AC mRNA by Real-Time Quantitative PCR (RT-qPCR)
This method is highly sensitive and widely used to measure mRNA levels.
-
RNA Extraction: Total RNA is isolated from cells or tissues using methods such as TRIzol reagent or commercially available kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then used as a template for PCR amplification with primers specific for the MUC5AC gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amount of amplified DNA in real-time.
-
Data Analysis: The expression of MUC5AC mRNA is typically normalized to a housekeeping gene (e.g., GAPDH, β-actin) to correct for variations in RNA input. The relative quantification is often calculated using the ΔΔCt method.[19]
Quantification of MUC5AC Protein by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common and sensitive method for quantifying protein levels in biological fluids like sputum or cell culture supernatants.[6]
-
Coating: A 96-well plate is coated with a capture antibody specific for MUC5AC.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: The samples (e.g., sputum supernatants, cell lysates) and a series of known standards are added to the wells. MUC5AC protein in the samples binds to the capture antibody.
-
Detection Antibody: A detection antibody, also specific for MUC5AC but binding to a different epitope, is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Measurement: The absorbance of the color is measured using a plate reader. The concentration of MUC5AC in the samples is determined by comparing their absorbance to the standard curve.[4]
Detection of MUC5AC Protein by Western Blot
Western blotting is used to detect the presence and relative abundance of MUC5AC protein in cell or tissue lysates.
-
Protein Extraction: Proteins are extracted from cells or tissues using lysis buffers.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for MUC5AC, followed by a secondary antibody conjugated to an enzyme.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the band corresponding to MUC5AC indicates its relative abundance.[2]
Signaling Pathways and Experimental Workflows
MUC5AC Regulation via EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of MUC5AC expression. Stimulation of EGFR leads to the activation of downstream signaling cascades, ultimately increasing MUC5AC transcription.
References
- 1. Neutrophil elastase increases MUC5AC mRNA and protein expression in respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Muc-5/5ac mucin messenger RNA and protein expression is a marker of goblet cell metaplasia in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Mucin (MUC2, MUC5AC and MUC5B) mRNA Expression and Protein Production and Secretion in Caco-2/HT29-MTX Co-Cultures Following Exposure to Individual and Combined Aflatoxin M1 and Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for measuring airway mucus and mucins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abnormalities in MUC5AC and MUC5B Protein in Airway Mucus in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Is Elevated Level of Lung Protein an Early Predictor for COPD? | Newsroom [news.unchealthcare.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. copdnewstoday.com [copdnewstoday.com]
- 12. Airway mucins promote immunopathology in virus-exacerbated chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Quantitative analysis of mRNA encoding MUC1, MUC2, and MUC5AC genes: a correlation between specific mucin gene expression and sialomucin expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI Insight - Requirement for MUC5AC in KRAS-dependent lung carcinogenesis [insight.jci.org]
- 16. Expression of Mucin Family Proteins in Non-Small-Cell Lung Cancer and its Role in Evaluation of Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MUC5AC enhances tumor heterogeneity in lung adenocarcinoma with mucin production and is associated with poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of MUC5AC Motif Peptide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides like the MUC5AC motif peptide is a critical component of laboratory safety and environmental responsibility. Given that the toxicological properties of many research-grade peptides are not fully characterized, a cautious and systematic approach to waste management is paramount.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.
Core Principles of Peptide Waste Management
Due to the often-unknown biological and toxicological properties of novel peptides, they should be treated as potentially hazardous materials.[1] This precautionary principle dictates that all waste contaminated with this compound—including solids, liquids, and consumables—must be segregated and disposed of according to hazardous waste protocols.[1] Never dispose of peptides in the regular trash or pour solutions down the drain.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves (nitrile is standard), safety glasses or goggles, and a lab coat.[3] When handling lyophilized peptide powders, which can easily become airborne, all work should be conducted in a fume hood or biosafety cabinet to prevent inhalation.[3]
It is crucial to consult your institution's specific guidelines for chemical waste disposal and adhere to all local, state, and federal regulations.[2][3] Your institution's Environmental Health and Safety (EH&S) department is a valuable resource for ensuring compliant disposal.[3]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the general procedure for disposing of small quantities of this compound typically used in a research laboratory setting.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is crucial.
-
Solid Waste:
-
Procedure: Collect all solid waste contaminated with the peptide in a dedicated, clearly labeled, leak-proof container.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1] This waste stream includes items such as:
-
Contaminated vials and caps
-
Pipette tips
-
Gloves and other PPE
-
Absorbent paper[1]
-
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" or "Non-Hazardous Chemical Waste" in accordance with your institutional policy, and should list "this compound" as a contaminant. The container must be kept closed except when adding waste.[1]
-
-
Liquid Waste:
-
Procedure: Collect all liquid waste containing the this compound in a separate, leak-proof, and chemically compatible container. This includes:
-
Labeling: Clearly label the liquid waste container with "Hazardous Chemical Waste" or "Non-Hazardous Chemical Waste" as per your institution's guidelines, and list all chemical constituents, including the this compound and any solvents.
-
Step 2: Inactivation of Liquid Waste (Recommended)
While not always mandatory for what may be considered non-hazardous peptides, inactivation provides an additional layer of safety by chemically degrading the peptide.[2] A common and effective method is hydrolysis.[2]
-
Chemical Degradation via Hydrolysis: This process uses a strong acid or base to break the peptide bonds.[2] This procedure should be performed in a chemical fume hood.
-
Acid Hydrolysis: To the peptide solution, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to facilitate degradation.[2]
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution.[2]
-
Inactivation Period: Allow the mixture to stand for a minimum of 24 hours in a properly sealed and labeled container.[2]
-
Neutralization: After the inactivation period, carefully neutralize the solution by slowly adding a base (for acidic solutions) or an acid (for basic solutions) until the pH is between 6.0 and 8.0.[2]
-
Quantitative Data for Inactivation Protocol
| Parameter | Recommended Specification | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient concentration to effectively hydrolyze peptide bonds.[2] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[2] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | A neutral pH is generally required for disposal into institutional waste streams.[2] |
Step 3: Storage and Disposal
-
Procedure: Store the labeled solid and liquid waste containers in a designated and secure secondary containment area, away from incompatible materials, while awaiting pickup.[1][2]
-
Final Disposal: Coordinate with your institution's EH&S department for the collection and final disposal of the chemical waste through a licensed hazardous waste disposal contractor.[3]
Experimental Workflow and Logic
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of the this compound.
Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
